2-Methoxy-5-(trifluoromethoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[2-methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4/c1-15-7-3-2-5(16-8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDNMFGRXYPDJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC(F)(F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623852 | |
| Record name | [2-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290832-43-8 | |
| Record name | [2-Methoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid"
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Methoxy-5-(trifluoromethoxy)phenylboronic Acid
Foreword for the Advanced Researcher
Welcome to a comprehensive exploration of this compound, a key building block in modern medicinal chemistry. This guide is crafted for researchers, scientists, and drug development professionals who require a deep, practical understanding of this reagent's synthesis, characterization, and application. We move beyond simple protocols to dissect the underlying principles, offering insights into the causality behind experimental choices and the self-validating systems that ensure scientific integrity. The strategic incorporation of methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups makes this molecule a highly valuable asset for developing next-generation therapeutics, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] This document serves as both a detailed procedural manual and a reference for the critical thinking required in advanced organic synthesis.
Strategic Importance in Medicinal Chemistry
This compound is a specialized arylboronic acid designed for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5] Its utility stems from the unique electronic and steric properties conferred by its substituents.
-
The Boronic Acid Moiety: This functional group is the reactive handle for forming new carbon-carbon bonds, enabling the construction of complex biaryl structures, which are common motifs in pharmaceuticals.[6][7][8]
-
The Trifluoromethoxy (-OCF₃) Group: This substituent is of paramount importance in modern drug design.[1] Compared to a simple methoxy group, the -OCF₃ group is a strong electron-withdrawing group, which can significantly alter the electronic nature of the aromatic ring. Its inclusion in a drug candidate has been shown to enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate binding affinity with biological targets.[1][9]
-
The Methoxy (-OCH₃) Group: Positioned ortho to the boronic acid, the methoxy group influences the reactivity and conformation of the molecule. It can participate in intramolecular interactions and affect the molecule's overall polarity and solubility.[2]
The combination of these features makes this compound an indispensable reagent for synthesizing novel compounds in oncology, neuroscience, and infectious disease research.
Synthesis Pathway: From Precursor to Product
The synthesis of arylboronic acids is most commonly achieved via a lithium-halogen exchange reaction on an appropriate aryl halide, followed by quenching the resulting aryllithium species with a trialkyl borate. This methodology offers a reliable and scalable route to the desired product.
Proposed Synthetic Workflow
The logical precursor for this synthesis is 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene. The workflow involves three critical stages: lithiation, borylation, and acidic workup.
Caption: High-level workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous substituted phenylboronic acids and represents a robust starting point.[10]
Materials:
-
1-Bromo-2-methoxy-5-(trifluoromethoxy)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes/pentane
-
Trimethyl borate (B(OMe)₃)
-
Saturated aqueous ammonium chloride (NH₄Cl) or 1M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add the starting material, 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene (1.0 eq), to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (approx. 1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: This step generates a highly reactive aryllithium intermediate. The extremely low temperature is critical to prevent side reactions and decomposition.
-
Borylation: While maintaining the temperature at -78 °C, add trimethyl borate (approx. 1.5 eq) dropwise. The addition is often exothermic and must be controlled. Stir the mixture for 1-2 hours at -78 °C. Causality: The aryllithium acts as a nucleophile, attacking the electrophilic boron atom of the trimethyl borate to form a stable boronate ester complex.[10]
-
Workup: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl or 1M HCl.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure.
-
Isolation: The resulting crude solid is typically triturated or washed with a non-polar solvent like hexanes to remove non-polar impurities. The final product, this compound, is collected by filtration and dried under vacuum.
Mechanistic Considerations and Trustworthiness
The protocol's integrity relies on stringent control over reaction conditions.
-
Anhydrous Conditions: Organolithium reagents and borate esters are highly sensitive to moisture. Water will protonate the aryllithium intermediate, leading back to the starting material and significantly reducing the yield.
-
Inert Atmosphere: Oxygen can react with the aryllithium intermediate, leading to oxidative side products.
-
Temperature Control: Low temperatures (-78 °C) are essential to prevent the decomposition of the thermally unstable aryllithium species and to control the selectivity of the reaction.
Comprehensive Characterization
Confirming the identity and purity of the final product is a non-negotiable step. A combination of spectroscopic and physical methods provides a complete analytical picture.
Caption: Structure of this compound.
Spectroscopic and Physical Data
The following table summarizes the expected characterization data for the title compound.
| Analytical Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.0-7.8 ppm (Ar-H), ~3.9 ppm (s, 3H, -OCH₃), ~10-12 ppm (br s, 2H, -B(OH)₂) | Confirms the presence and connectivity of aromatic and methoxy protons. The boronic acid protons are broad and may exchange with solvent. |
| ¹³C NMR | Chemical Shift (δ) | ~150-160 ppm (C-O), ~110-130 ppm (Ar-C), ~121 ppm (q, -OCF₃), ~56 ppm (-OCH₃) | Maps the carbon skeleton of the molecule. The quartet for the -OCF₃ carbon is a key indicator. |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -58 to -60 ppm (s, 3F) | A singlet in this region is characteristic of the -OCF₃ group, providing strong evidence of its presence.[11] |
| ¹¹B NMR | Chemical Shift (δ) | ~28-30 ppm (br s) | Confirms the trigonal planar geometry of the boronic acid. A broad signal is typical due to quadrupolar relaxation.[11] |
| Mass Spec (ESI-MS) | m/z | [M-H]⁻ or formation of adducts | Confirms the molecular weight of the compound. |
| FT-IR | Wavenumber (cm⁻¹) | ~3200-3600 (br, O-H), ~1350 (B-O), ~1250 (C-O-C), ~1160-1210 (C-F) | Identifies key functional groups through their characteristic vibrational frequencies. |
| Melting Point | Range (°C) | Sharp, defined range | A narrow melting point range is a strong indicator of high purity. |
Characterization Workflow
Caption: A logical workflow for the complete characterization of the final product.
Stability, Handling, and Storage
Boronic acids require careful handling and storage to maintain their integrity.[7][12] While more stable than many other organometallic reagents, they are susceptible to specific decomposition pathways.[13]
Handling:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
-
Avoid creating dust; boronic acid powders can be irritants.[14]
Storage:
-
Store in a tightly sealed container to prevent moisture absorption.[12]
-
Keep in a cool, dry place, away from direct sunlight. Refrigeration is recommended.[14]
-
For long-term storage, an inert atmosphere (e.g., under argon) is ideal to prevent slow oxidation.[14]
Decomposition Pathways:
-
Protodeboronation: The cleavage of the C-B bond, replacing it with a C-H bond. This is often accelerated by aqueous or protic conditions.[13]
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of boronic acid can dehydrate to form a stable six-membered cyclic anhydride called a boroxine. This process is often reversible upon exposure to water.[13][15]
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This powerful transformation forges a C-C bond between an organoboron compound and an organic halide, catalyzed by a palladium complex.[3][5][6][16]
The Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This reaction's success is due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts, making it a cornerstone of modern pharmaceutical synthesis.[4][5]
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- Organic Chemistry Portal. Suzuki Coupling.
- Lab Alley. How to Store Boric Acid.
- BYJU'S. Suzuki coupling reaction.
- BenchChem. Understanding Boronic Acids: Properties, Handling, and Sourcing.
- Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-8.
- U.S. Borax.
- BenchChem. Storage and handling guidelines for organoboronic acids to prevent decomposition.
- MySkinRecipes. (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid.
- PubMed. Arylboronic acid chemistry under electrospray conditions.
- Domagalska, J., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 25(22), 5499.
- MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone.
- DRUG REGULATORY AFFAIRS INTERN
- ChemicalBook. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis.
- Fisher Scientific.
- Wikipedia. Suzuki reaction.
- MDPI.
- BenchChem. Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry.
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- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
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- 8. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone [mdpi.com]
- 9. (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid [myskinrecipes.com]
- 10. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]
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- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-(trifluoromethoxy)phenylboronic Acid
Introduction
2-Methoxy-5-(trifluoromethoxy)phenylboronic acid is a specialized organoboron compound of increasing interest to researchers in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethoxy group, imparts a distinct electronic character that influences its reactivity and physical properties. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights into its behavior and equipping researchers with the foundational knowledge for its effective application. While experimental data for this specific molecule is limited, this paper will draw upon data from structurally analogous compounds and established principles of physical organic chemistry to provide a robust profile. Furthermore, detailed experimental protocols are provided to enable researchers to determine these key properties in their own laboratories.
Chemical Identity and Molecular Structure
This compound is a white to off-white solid at room temperature. The accurate determination of its fundamental properties begins with a clear understanding of its chemical identity.
| Property | Value | Source |
| IUPAC Name | (2-Methoxy-5-(trifluoromethoxy)phenyl)boronic acid | - |
| CAS Number | 290832-43-8 | [1][2] |
| Molecular Formula | C₈H₈BF₃O₄ | [1][2] |
| Molecular Weight | 235.95 g/mol | [1] |
| Purity | Typically ≥98% | [2] |
| Canonical SMILES | COC1=CC(B(O)O)=C(OC(F)(F)F)C=C1 | - |
The molecular structure features a phenyl ring substituted with a boronic acid group at the 1-position, a methoxy group at the 2-position, and a trifluoromethoxy group at the 5-position. The interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group is expected to significantly influence the acidity of the boronic acid moiety and the electron density of the aromatic ring.
Physical Properties
A thorough understanding of the physical properties of a compound is critical for its handling, formulation, and application in chemical reactions.
Melting Point
The melting point of a crystalline solid provides a useful indication of its purity. While the experimental melting point of this compound has not been reported in the reviewed literature, an estimation can be made by examining structurally similar compounds.
| Compound | CAS Number | Melting Point (°C) |
| 2-Methoxy-5-(trifluoromethyl)phenylboronic acid | 240139-82-6 | 144-148 |
| 3-Methoxy-5-(trifluoromethyl)phenylboronic acid | 871332-97-7 | 157-162 |
| 4-(Trifluoromethoxy)phenylboronic acid | 139301-27-2 | 123-127 |
Given these values, it is reasonable to predict that the melting point of this compound will likely fall within the range of 120-160 °C . Impurities will typically lead to a depression and broadening of the melting point range.[3]
Solubility
The solubility of a boronic acid is a crucial parameter for its use in solution-phase reactions, such as the Suzuki-Miyaura coupling. Phenylboronic acids generally exhibit good solubility in polar organic solvents.[4][5]
Expected Solubility Profile:
-
High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone).[4][5]
-
Low Solubility: Apolar hydrocarbons (e.g., hexanes, methylcyclohexane).[4][5]
-
Aqueous Solubility: The aqueous solubility of boronic acids is often low but can be influenced by pH.[6] The solubility is expected to increase at pH values above the compound's pKa due to the formation of the more polar boronate anion.
Acidity (pKa)
The Lewis acidity of the boron center, quantified by the pKa, is a defining characteristic of a boronic acid. It governs the equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate species. This equilibrium is fundamental to its reactivity in cross-coupling reactions and its interactions with diols.
While the experimental pKa of this compound is not available, we can predict its acidity based on the electronic effects of its substituents. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group due to the inductive effect of the fluorine atoms, which generally increases the acidity (lowers the pKa) of phenylboronic acids.[7] Conversely, the methoxy (-OCH₃) group is electron-donating through resonance, which would be expected to decrease acidity (increase the pKa).
A study on (trifluoromethoxy)phenylboronic acid isomers found that the pKa is influenced by the position of the -OCF₃ group.[7] For meta and para isomers, the pKa values are about one unit lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8).[7] The predicted pKa for the closely related 2-Methoxy-5-(trifluoromethyl)phenylboronic acid is 7.57.[8] Given the similar electron-withdrawing nature of the trifluoromethyl and trifluoromethoxy groups, the pKa of this compound is likely to be in a similar range, approximately 7.5 to 8.0 .
The Hammett equation provides a framework for quantifying the effect of substituents on the acidity of phenylboronic acids, with the reaction constant (ρ) being around 2.1, indicating a significant sensitivity to substituent electronic effects.[9]
Stability and Reactivity
Boronic acids are generally stable compounds, but they can undergo certain characteristic reactions.
-
Dehydration to Boroxines: Like other boronic acids, this compound is susceptible to reversible dehydration to form a cyclic trimeric anhydride known as a boroxine. This process can occur upon heating or in non-aqueous, non-protic solvents and can sometimes complicate analysis by mass spectrometry.[10] The addition of water can readily hydrolyze the boroxine back to the boronic acid.
-
Oxidative Instability: Boronic acids can be susceptible to oxidation, particularly at physiological pH.[7] The electron-withdrawing nature of the trifluoromethoxy group is expected to decrease the electron density at the boron center, which may enhance its stability towards oxidation compared to electron-rich phenylboronic acids.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and the boronic acid hydroxyl protons (a broad singlet which is exchangeable with D₂O). The coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern.
-
¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, with the carbon attached to the boron atom appearing at a characteristic downfield shift. Signals for the methoxy and trifluoromethoxy carbons will also be present.
-
¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. A single, broad signal is expected in the range of 28-34 ppm, which is typical for a tricoordinated boron atom in a boronic acid.[11]
-
¹⁹F NMR: The ¹⁹F NMR spectrum will show a singlet for the -OCF₃ group. Long-range couplings to aromatic protons may be observed, potentially resulting in a more complex multiplet.[11] The chemical shift will be characteristic of the trifluoromethoxy group attached to an aromatic ring.[12][13]
Mass Spectrometry (MS)
Analysis of boronic acids by mass spectrometry can be challenging due to their tendency to dehydrate and form boroxines.[10] Techniques such as electrospray ionization (ESI) in negative mode are often employed, where the [M-H]⁻ ion can be observed.[14][15] The use of specific matrices like 2,5-dihydroxybenzoic acid (DHB) in MALDI-MS can facilitate the formation of adducts, leading to higher quality spectra without the need for prior derivatization.[10]
Experimental Protocols
For researchers who wish to determine the physicochemical properties of this compound or similar novel compounds, the following established protocols are provided.
Protocol for Melting Point Determination
This protocol utilizes the capillary method, a standard technique for determining the melting point of a solid organic compound.[3][16]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Press the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).
-
Repeat the measurement with a fresh sample to ensure reproducibility.
Caption: Workflow for Melting Point Determination.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.[6][17]
Materials:
-
This compound
-
Buffer solutions of various pH values (e.g., pH 2, 5, 7.4, 9)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Add an excess amount of the boronic acid to a series of vials, each containing a known volume of a specific pH buffer. The presence of undissolved solid should be visible.
-
Seal the vials tightly and place them on the shaker.
-
Agitate the samples at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a known volume of the appropriate buffer.
-
Determine the concentration of the dissolved boronic acid in the filtrate using a pre-validated analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC).
-
Calculate the solubility in mg/mL or mol/L for each pH value.
Caption: Shake-Flask Solubility Determination Workflow.
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[18][19][20]
Equipment:
-
Autotitrator or a pH meter with a high-precision electrode
-
Stir plate and stir bar
-
Burette
-
Standardized solutions of NaOH (e.g., 0.1 M, carbonate-free) and HCl (e.g., 0.1 M)
-
Beaker or titration vessel
Procedure:
-
Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).[19]
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of deionized water. A co-solvent like methanol may be used if aqueous solubility is low, but this will yield an apparent pKa.[20]
-
Place the solution in the titration vessel with a stir bar and immerse the pH electrode.
-
If titrating the acidic form, begin titrating with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
For more accurate determination, plot the first derivative (ΔpH/ΔV) against the average volume to precisely locate the equivalence point.
-
Perform multiple titrations to ensure the reliability of the results.[19]
Caption: Potentiometric Titration Workflow for pKa.
Conclusion
This compound is a valuable building block in contemporary organic chemistry. While a complete set of experimentally determined physicochemical data is not yet available in the public domain, this guide has provided a detailed profile based on established chemical principles and data from analogous structures. The provided protocols offer a clear pathway for researchers to elucidate these critical parameters, thereby facilitating the compound's effective and safe use in the laboratory. As this and similar fluorinated boronic acids see wider application, a more complete experimental characterization will undoubtedly emerge, further enhancing their utility in the development of novel pharmaceuticals and functional materials.
References
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Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. [Link]
-
High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation. [Link]
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Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]
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Melting point determination. Unknown Source. [Link]
-
Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]
-
Determination of Melting Point. Unknown Source. [Link]
-
A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. Universitas Airlangga. [Link]
-
To determine the melting point of given organic compound. BYJU'S. [Link]
-
A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. [Link]
-
To determine the melting point of given organic compound. MedPharma. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]
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Correlation of the pKa values of monosubstituted phenylboronic acids... ResearchGate. [Link]
-
On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]
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Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC - NIH. [Link]
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This compound. BIOFOUNT. [Link]
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Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
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CAS 290832-43-8 | this compound. Yick-Vic. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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Examples of fluorinated aromatic residues utilized in ¹⁹F NMR studies... ResearchGate. [Link]
-
Trifluoromethoxy-benzene - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. [Link]
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Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group. RSC Publishing. [Link]
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(2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid. MySkinRecipes. [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]
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Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
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The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Semantic Scholar. [Link]
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"2-Methoxy-5-(trifluoromethoxy)phenylboronic acid CAS number and structure"
An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid and Its Analogue
A Note on Chemical Specificity: Trifluoromethoxy vs. Trifluoromethyl
In the realm of chemical synthesis and drug discovery, precision in molecular structure is paramount. This guide addresses "this compound." However, it is crucial to distinguish this compound from its close, and more commercially prevalent, analogue: 2-Methoxy-5-(trifluoromethyl)phenylboronic acid . The key distinction lies in the substituent at the 5-position of the phenyl ring: a trifluoromethoxy group (-OCF3) versus a trifluoromethyl group (-CF3). While both groups are fluorine-containing and electron-withdrawing, the presence of an oxygen atom in the trifluoromethoxy group significantly influences the electronic properties, lipophilicity, and metabolic stability of the molecule.[1]
This guide will primarily focus on the readily available data for 2-Methoxy-5-(trifluoromethyl)phenylboronic acid (CAS Number: 240139-82-6) , as it is well-documented in commercial and research databases.[2][3][4] We will then extrapolate the expected properties and reactivity of the titular "this compound" based on established principles of physical organic chemistry and data on other trifluoromethoxy-substituted phenylboronic acids.
Core Compound Profile: 2-Methoxy-5-(trifluoromethyl)phenylboronic acid
| Property | Value | Source |
| CAS Number | 240139-82-6 | [2][3] |
| Molecular Formula | C8H8BF3O3 | [2][4] |
| Molecular Weight | 219.95 g/mol | [2][5] |
| Synonyms | (2-Methoxy-5-(trifluoromethyl)phenyl)boronic acid, 5-(Trifluoromethyl)-2-methoxyphenylboronic acid | [6] |
| Physical State | Solid | [7] |
Chemical Structure
Caption: Structure of 2-Methoxy-5-(trifluoromethyl)phenylboronic acid.
Synthesis and Physicochemical Properties
Phenylboronic acids are typically synthesized from the corresponding aryl halide (e.g., a bromo- or iodo-substituted benzene derivative) via a lithium-halogen exchange followed by reaction with a trialkyl borate, such as trimethyl borate.[8][9]
The trifluoromethyl group is a strong electron-withdrawing group, which increases the Lewis acidity of the boronic acid.[10][11] This enhanced acidity can influence the compound's reactivity in cross-coupling reactions and its interaction with biological targets. The trifluoromethoxy group is also electron-withdrawing, though the effect can be modulated by the resonance donation from the oxygen atom.[10] Both substituents significantly increase the lipophilicity of the parent molecule, a property often sought in drug design to improve membrane permeability.[1][12]
Applications in Research and Development
Phenylboronic acids are indispensable tools in modern organic synthesis, primarily for their role in the Suzuki-Miyaura cross-coupling reaction.[12][13] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a versatile method for constructing complex biaryl structures.[13] These motifs are central to many pharmaceuticals, agrochemicals, and functional materials.[13][14]
The presence of the trifluoromethyl or trifluoromethoxy group makes these reagents particularly valuable for introducing fluorine into target molecules. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][11][12]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[13]
Caption: Generalized workflow of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general protocol and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
2-Methoxy-5-(trifluoromethyl)phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl halide, boronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the solvent and degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[5][15][16]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][15] Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][15] Some boronic acids can be sensitive to air and moisture.
-
First Aid:
Always consult the specific Material Safety Data Sheet (MSDS) for the compound before use.[5][15][16][17][18]
Conclusion
2-Methoxy-5-(trifluoromethyl)phenylboronic acid and its trifluoromethoxy analogue are valuable reagents in organic synthesis, particularly for the construction of complex biaryl systems via the Suzuki-Miyaura cross-coupling. The presence of the fluorinated substituent offers a strategic advantage in medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of drug candidates. While data for the trifluoromethoxy derivative is less common, its reactivity can be predicted to be similar to its trifluoromethyl counterpart, with subtle but potentially significant differences in its electronic and steric profile. As with any chemical reagent, a thorough understanding of its properties and adherence to safety protocols are essential for its successful and safe application in research and development.
References
- Santa Cruz Biotechnology. (n.d.). 2-Methoxy-5-(trifluoromethyl)phenylboronic acid.
- Frontier Specialty Chemicals. (n.d.). 2-Methoxy-5-(trifluoromethyl)phenylboronic acid.
- CymitQuimica. (n.d.). 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid.
- MySkinRecipes. (n.d.). (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methoxy-5-(trifluoromethyl)phenylboronic acid.
- ChemicalBook. (2023). 2-FLUORO-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID - Safety Data Sheet.
- Synquest Labs. (n.d.). Safety Data Sheet: 2-Fluoro-5-(methoxycarbamoyl)benzeneboronic acid.
- Achmem. (n.d.). 2-Methoxy-5-(trifluoromethyl)phenylboronic acid.
- Fisher Scientific. (2010). Safety Data Sheet: 4-Fluoro-2-(trifluoromethyl)phenylboronic acid.
- Fisher Scientific. (2010). Safety Data Sheet: 4-Fluoro-2-methoxyphenylboronic acid, 97%.
- Chemrio. (n.d.). 2-Methoxy-5-trifluoromethylphenylboronic acid; 5-(TRIFLUOROMETHYL).
- (Reference details not fully available
- ChemicalBook. (n.d.). 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-Protected Arylphenylalanines.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- BenchChem. (n.d.). Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
- PubMed Central. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- MDPI. (n.d.). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability.
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A Technical Guide to the Spectral Analysis of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethoxy)phenylboronic acid is a key building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing trifluoromethoxy group on a phenylboronic acid scaffold, imparts specific reactivity and properties that are highly sought after in the synthesis of complex organic molecules. Phenylboronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The presence of the trifluoromethoxy group can enhance the metabolic stability and lipophilicity of drug candidates, making this particular boronic acid an invaluable tool in the development of novel therapeutics.
This in-depth technical guide provides a comprehensive overview of the spectral characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections detail not just the expected spectral data but also the underlying principles and experimental considerations, ensuring a thorough understanding for researchers at all levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of its molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity.
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5-7.8 | m | 3H | Ar-H |
| ~3.9 | s | 3H | -OCH₃ |
| ~8.0-8.5 | br s | 2H | B(OH )₂ |
Interpretation and Rationale:
The aromatic region will display a complex multiplet for the three protons on the phenyl ring. The exact chemical shifts and coupling patterns will depend on the specific substitution pattern. The proton ortho to the boronic acid group is expected to be the most deshielded. The methoxy group protons will appear as a sharp singlet around 3.9 ppm. The two hydroxyl protons of the boronic acid group will typically appear as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent dependent. Deuterium exchange with D₂O can be used to confirm the assignment of the B(OH)₂ protons, as the peak will disappear from the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C -OCH₃ |
| ~148 (q, J ≈ 257 Hz) | C -OCF₃ |
| ~135 | C -B(OH)₂ |
| ~110-130 | Ar-C |
| ~56 | -OC H₃ |
| ~121 (q, J ≈ 257 Hz) | -OC F₃ |
Interpretation and Rationale:
The carbon attached to the methoxy group will be significantly deshielded due to the electronegativity of the oxygen atom. The carbon bearing the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF) of approximately 257 Hz[1]. The carbon atom directly bonded to the boron atom will also be deshielded. The remaining aromatic carbons will appear in the typical aromatic region. The methoxy carbon will resonate at a characteristic upfield position. The trifluoromethyl carbon will also appear as a quartet with a large ¹JCF.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.
Expected ¹⁹F NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -58 | s | -OCF₃ |
Interpretation and Rationale:
The trifluoromethoxy group will give rise to a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is characteristic for the -OCF₃ group and is sensitive to the electronic environment of the aromatic ring[1][2].
¹¹B NMR Spectroscopy
¹¹B NMR is essential for characterizing organoboron compounds.
Expected ¹¹B NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~28-30 | br s | B (OH)₂ |
Interpretation and Rationale:
The ¹¹B NMR spectrum of a phenylboronic acid typically shows a broad singlet in the region of 28-30 ppm, characteristic of a trigonal planar boron atom[3]. The broadness of the signal is due to the quadrupolar nature of the boron nucleus.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a one-dimensional ¹⁹F NMR spectrum. This is a high-sensitivity experiment and typically requires fewer scans.
-
¹¹B NMR: Acquire a one-dimensional ¹¹B NMR spectrum. A wider spectral width may be necessary.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretch (B(OH )₂) |
| 3050-3000 | Medium | Ar C-H stretch |
| 2950-2850 | Medium | C-H stretch (-OC H₃) |
| 1600-1450 | Strong | C=C stretch (aromatic) |
| 1380-1330 | Strong | B-O stretch |
| 1250-1000 | Strong | C-O stretch (-OC H₃, -OC F₃) |
| 1200-1100 | Strong | C-F stretch (-OC F₃) |
Interpretation and Rationale:
The most prominent feature in the IR spectrum will be a broad and strong absorption band in the 3600-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the boronic acid hydroxyl groups. The aromatic C-H stretching vibrations will appear as weaker bands above 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy group will be observed below 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to strong bands in the 1600-1450 cm⁻¹ region. The B-O stretching vibration is a key diagnostic peak for boronic acids and appears around 1350 cm⁻¹. The C-O stretching vibrations of the methoxy and trifluoromethoxy groups, along with the C-F stretching vibrations, will result in a complex and strong absorption pattern in the fingerprint region (1300-1000 cm⁻¹).
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, grind a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Process the spectrum to identify the key absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Expected MS Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| [M]⁺ | Moderate | Molecular Ion |
| [M-H₂O]⁺ | High | Loss of water |
| [M-B(OH)₂]⁺ | Moderate | Loss of boronic acid group |
| [M-OCH₃]⁺ | Moderate | Loss of methoxy group |
| [M-OCF₃]⁺ | Moderate | Loss of trifluoromethoxy group |
Interpretation and Rationale:
In electron ionization mass spectrometry, the molecular ion peak ([M]⁺) corresponding to the exact mass of this compound should be observed. A prominent peak corresponding to the loss of a water molecule ([M-H₂O]⁺) is a common fragmentation pathway for boronic acids. Other significant fragments will arise from the cleavage of the substituents from the aromatic ring, such as the loss of the boronic acid group, the methoxy group, or the trifluoromethoxy group. The isotopic pattern of boron (¹⁰B and ¹¹B) may also be observable in high-resolution mass spectra.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.
Visualization of Experimental Workflows
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflows for NMR, IR, and MS data acquisition.
Caption: Workflow for NMR data acquisition and analysis.
Caption: Workflow for IR data acquisition and analysis.
Caption: Workflow for MS data acquisition and analysis.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS techniques provides unambiguous structural confirmation and is essential for quality control in its synthesis and application. This guide has detailed the expected spectral data, the rationale behind the observations, and the standardized experimental protocols. By following these methodologies, researchers can confidently characterize this important building block and advance their work in drug discovery and materials science.
References
-
Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]
-
Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar. [Link]
-
Smith, G. A., & Smith, J. D. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3845–3851. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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An In-Depth Technical Guide to the Reactivity and Stability of 2-Methoxy-5-(trifluoromethoxy)phenylboronic Acid
Introduction: A Versatile Reagent in Modern Organic Synthesis
2-Methoxy-5-(trifluoromethoxy)phenylboronic acid is a sophisticated building block in the arsenal of the modern medicinal and materials chemist. Its unique trifunctional substitution pattern—a boronic acid for versatile carbon-carbon bond formation, an ortho-methoxy group to modulate reactivity and conformation, and a para-trifluoromethoxy group for tuning electronic properties and metabolic stability—renders it a highly valuable reagent. This guide provides an in-depth analysis of its reactivity profile, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, and offers critical insights into its stability, handling, and storage to ensure reproducible and successful outcomes in research and development.
The strategic incorporation of fluorine-containing moieties, such as the trifluoromethoxy group, is a well-established strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. The methoxy group, on the other hand, can influence the regioselectivity of reactions and the conformational preferences of the resulting biaryl products. Understanding the interplay of these substituents is paramount for the effective utilization of this boronic acid.
Chemical Reactivity: A Focus on Suzuki-Miyaura Cross-Coupling
The primary application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern biaryl synthesis. The reactivity of this boronic acid is governed by a delicate balance of steric and electronic effects imparted by its substituents.
Mechanistic Insights: The Role of Substituents
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The substituents on the phenylboronic acid play a crucial role, particularly in the transmetalation step.
-
The Methoxy Group (-OCH₃): Positioned ortho to the boronic acid, the methoxy group is electron-donating through resonance. This increases the electron density on the ipso-carbon, which can facilitate the transmetalation step by enhancing the nucleophilicity of the organic group being transferred to the palladium center. However, the ortho-position also introduces steric hindrance, which can potentially slow down the reaction rate. In some cases, the oxygen of the methoxy group can coordinate to the palladium center, influencing the geometry of the transition state and potentially affecting the regioselectivity and atropisomerism of the product.[1][2]
-
The Trifluoromethoxy Group (-OCF₃): Located para to the boronic acid, the trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect decreases the electron density of the aromatic ring, which can modulate the overall reactivity. While generally electron-withdrawing groups can decrease the rate of transmetalation, the overall electronic character of the ring is a combination of both the methoxy and trifluoromethoxy groups' effects.
The interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group creates a unique electronic environment that influences the reactivity of the C-B bond.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a detailed, self-validating protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound, adapted from established procedures for similar boronic acids.[3][4]
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas (for inert atmosphere)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed mixture of toluene and ethanol (e.g., 4:1 v/v) to the flask. The solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 8 mol%) in a small amount of the degassed solvent mixture.
-
Catalyst Addition: Add the catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Stability and Handling: Ensuring Reagent Integrity
The stability of boronic acids is a critical factor for achieving reproducible results. This compound, like other boronic acids, is susceptible to several degradation pathways.
Key Degradation Pathways
-
Protodeboronation: This is a common side reaction in which the C-B bond is cleaved and replaced with a C-H bond. This process can be catalyzed by acid, base, or certain metals and is often exacerbated by the presence of water and elevated temperatures. The electronic nature of the substituents can influence the rate of protodeboronation.
-
Oxidation: Boronic acids can be oxidized, particularly in solution. This degradation pathway can be minimized by storing the compound under an inert atmosphere and away from light.
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a six-membered cyclic anhydride called a boroxine. This process is typically reversible upon exposure to water. While boroxines are also competent coupling partners in Suzuki-Miyaura reactions, their formation can complicate stoichiometry if not accounted for.
Factors Influencing Stability Diagram:
Caption: Factors influencing the stability of the boronic acid.
Recommended Storage and Handling
To ensure the longevity and reactivity of this compound, the following storage and handling procedures are recommended. This information is based on best practices for boronic acids and data from the Safety Data Sheet of a closely related isomer, 3-Methoxy-5-(trifluoromethyl)phenylboronic acid.[5]
| Parameter | Recommendation | Rationale |
| Storage Temperature | Keep refrigerated. | Minimizes thermal degradation and boroxine formation.[5] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation. |
| Container | Keep containers tightly closed in a dry, cool, and well-ventilated place. | Protects from moisture which can lead to protodeboronation and boroxine hydrolysis.[5] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | To prevent chemical decomposition.[5] |
| Handling | Handle in a well-ventilated area or in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. | The compound may cause skin, eye, and respiratory irritation.[5] |
Safety Precautions
As a professional in a laboratory setting, adherence to safety protocols is non-negotiable. Based on the Safety Data Sheet for the isomeric 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, the following hazards should be noted[5]:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Always consult the specific Safety Data Sheet for the compound you are using and follow all institutional safety guidelines.
Conclusion: A Powerful Tool Requiring Careful Handling
This compound is a potent and versatile reagent for the synthesis of complex biaryl structures. Its unique substitution pattern offers chemists the ability to fine-tune the properties of their target molecules. A thorough understanding of its reactivity, particularly the influence of its methoxy and trifluoromethoxy substituents, is key to designing successful synthetic strategies. Furthermore, strict adherence to proper storage and handling protocols is essential to maintain the integrity of this valuable compound and ensure the reproducibility of experimental results. By following the guidance outlined in this technical guide, researchers can confidently and effectively employ this compound in their synthetic endeavors.
References
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Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central. (2022-08-05). [Link]
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Poly-ortho-substituted biaryl synthesis using in situ-generated catalyst. 1. ResearchGate. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- WO 2011/014774 A1.
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. (2018-09-11). [Link]
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Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. Nature. [Link]
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Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. [Link]
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Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates. ResearchGate. (2025-08-07). [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed Central. (2018-09-11). [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. (2023-06-16). [Link]
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Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. ResearchGate. (2025-08-06). [Link]
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Boronic Acid Compounds for Suzuki Coupling Reaction. FUJIFILM Wako Chemicals. [Link]
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"solubility of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid in organic solvents"
An In-depth Technical Guide to the Solubility of 2-Methoxy-5-(trifluoromethoxy)phenylboronic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. As a valuable building block in medicinal chemistry and materials science, particularly for Suzuki-Miyaura cross-coupling reactions, a thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes information from closely related analogs, discusses the key physicochemical properties governing its solubility, and presents a robust experimental protocol for its empirical determination. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection and handling of this important chemical entity.
Physicochemical Profile and Its Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. For this compound, three key functional groups govern its behavior: the boronic acid moiety, the methoxy group, and the trifluoromethoxy group.
-
Boronic Acid Moiety (-B(OH)₂): This is the most influential group. It is polar and can act as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This dual nature suggests good solubility in polar, hydrogen-bonding solvents. However, boronic acids are Lewis acids, not strong Brønsted acids, and have a well-documented tendency to undergo facile dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2] This equilibrium between the monomeric acid and the more nonpolar boroxine can complicate solubility behavior and is influenced by the solvent, temperature, and presence of water.[3]
-
Methoxy Group (-OCH₃): Located at the ortho position, this group is moderately polar and can act as a hydrogen bond acceptor. Its primary influence is electronic, but it can also participate in intramolecular hydrogen bonding with the adjacent boronic acid hydroxyl group, which may slightly reduce intermolecular interactions and affect solubility.
-
Trifluoromethoxy Group (-OCF₃): This group, positioned para to the methoxy group, is strongly lipophilic and electron-withdrawing. The high electronegativity of the fluorine atoms significantly impacts the electronic character of the aromatic ring.[4] While the oxygen can act as a weak hydrogen bond acceptor, the overall character of the -OCF₃ group increases the molecule's affinity for less polar environments compared to an unsubstituted phenylboronic acid.
A study on isomeric (trifluoromethoxy)phenylboronic acids revealed that the ortho-isomer is the least acidic, a property attributed to steric and electronic effects.[4] This lower acidity can influence its interaction with basic solvents or reagents.
Table 1: Key Physicochemical Properties (Inferred from Analogs)
| Property | Predicted Value/Characteristic | Rationale & Impact on Solubility |
|---|---|---|
| Molecular Formula | C₈H₈BF₃O₄ | --- |
| Molecular Weight | ~235.95 g/mol | --- |
| Melting Point | Expected to be a solid at room temp. (Analog: 2-Methoxy-5-(trifluoromethyl)phenylboronic acid melts at 144-148°C[5]) | A relatively high melting point suggests strong crystal lattice energy that must be overcome by solvent-solute interactions for dissolution. |
| Hydrogen Bond Donors | 2 | The two -OH groups are primary sites for interaction with hydrogen bond accepting solvents (e.g., ethers, ketones, DMSO). |
| Hydrogen Bond Acceptors | 4 (2 from -B(OH)₂, 1 from -OCH₃, 1 from -OCF₃) | Allows for interaction with protic and other hydrogen bond donating solvents. |
| LogP (Predicted) | ~0.4 (Based on analog[6]) | A low LogP suggests a balance between hydrophilic and lipophilic character, indicating potential solubility in a range of moderately polar organic solvents. |
| Key Equilibrium | Acid ⇌ Boroxine + H₂O | The formation of the less polar boroxine trimer can increase solubility in nonpolar solvents but may decrease it in highly polar, protic solvents.[2][3] |
Predicted Solubility in Common Organic Solvents
While empirical data is the gold standard, a qualitative solubility profile can be predicted based on the "like dissolves like" principle and published data for similar boronic acids, such as phenylboronic acid.[1][7][8]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Ethers | THF, 1,4-Dioxane, Diethyl Ether, DME | High | Ethers are excellent hydrogen bond acceptors, capable of strongly solvating the boronic acid's -OH groups. Phenylboronic acid shows very high solubility in ethers.[1][8] |
| Ketones | Acetone, 2-Butanone (MEK) | High | Similar to ethers, ketones are strong hydrogen bond acceptors and polar, making them effective solvents for boronic acids.[1][7] |
| Aprotic Polar Solvents | DMF, DMSO, Acetonitrile | High to Moderate | These solvents are highly polar and can disrupt the crystal lattice. Their ability to accept hydrogen bonds facilitates dissolution. |
| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | Alcohols can act as both hydrogen bond donors and acceptors. However, they can also react with boronic acids to form boronate esters, which may alter the system. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity. The solubility of phenylboronic acid is moderate in chloroform, suggesting it could be a useful solvent for purification or reactions.[1][8] |
| Aromatic Hydrocarbons | Toluene, Xylene | Low | These are nonpolar solvents. While the aromatic ring of the solute has an affinity for these solvents, the polar boronic acid group limits overall solubility. Often used in Suzuki reactions where heating is required to achieve sufficient solubility. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Very Low / Insoluble | These nonpolar solvents cannot effectively solvate the polar boronic acid moiety. They are excellent choices as anti-solvents for crystallization.[1][7] |
Experimental Protocol for Solubility Determination (Dynamic Method)
The dynamic method is a reliable technique for determining the temperature-dependent solubility of a compound.[2][9] It involves heating a solid-liquid mixture of known composition at a slow, constant rate and identifying the temperature at which the last solid particles dissolve, resulting in a clear solution.
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Handle the boronic acid and organic solvents in a well-ventilated fume hood.[10][11]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[11]
-
First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[11]
Materials and Equipment
-
This compound
-
Selected organic solvents (high purity)
-
Analytical balance (±0.1 mg)
-
Glass vials or test tubes with sealable caps
-
Magnetic stir bars and stir plate
-
Controlled temperature bath (oil or water) with a digital thermometer (±0.1 °C)
-
Luminance probe or a laser pointer and detector to monitor turbidity (visual observation can also be used)
Step-by-Step Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.
-
Solvent Addition: Add a precise mass or volume of the chosen organic solvent to the vial to create a mixture of known composition (mole fraction or mg/mL). Add a small magnetic stir bar.
-
Sealing: Securely seal the vial to prevent solvent evaporation during heating.
-
Heating and Stirring: Place the vial in the temperature-controlled bath on a magnetic stir plate. Begin stirring at a constant, rigorous rate to ensure the mixture is homogenous.
-
Controlled Heating: Increase the temperature of the bath at a slow, constant rate (e.g., 0.2–0.5 °C/min) to ensure the system remains near thermodynamic equilibrium.[2]
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually by observing the disappearance of the last solid particles or more accurately by measuring the light transmission through the sample with a luminance probe or laser.[1][9]
-
Record Dissolution Temperature: The temperature at which the solution becomes completely clear is the solubility (or dissolution) temperature for that specific composition. Record this temperature accurately.
-
Data Collection: Repeat steps 1-7 with different compositions of solute and solvent to generate a series of data points.
-
Construct Solubility Curve: Plot the solubility (e.g., in mole fraction) as a function of the dissolution temperature to create a solubility curve for the compound in that specific solvent.
Visualization of Experimental Workflow
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The Trifluoromethoxy Group: Unveiling its Profound Electronic Influence on Boronic Acids in Drug Discovery and Catalysis
A Senior Application Scientist's Guide to Harnessing the OCF₃ Substituent for Enhanced Molecular Design
Introduction: Beyond the Methyl Group – The Rise of Fluorinated Substituents
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of molecular scaffolds is paramount to achieving desired physicochemical and biological properties.[1][2] For decades, chemists have relied on classic substituents to modulate a molecule's characteristics. However, the introduction of fluorine-containing groups has revolutionized this field, offering a unique combination of steric and electronic effects. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly powerful tool, distinct from its more common trifluoromethyl (-CF₃) and methoxy (-OCH₃) counterparts.[3][4] This guide provides an in-depth technical exploration of the electronic effects of the trifluoromethoxy group, with a specific focus on its impact on the versatile and widely utilized boronic acid moiety. We will delve into the causality behind its influence on acidity, reactivity, and application in critical areas such as drug design and cross-coupling reactions.
Deconstructing the Trifluoromethoxy Group: A Duality of Electronic Effects
The trifluoromethoxy group's influence on an aromatic ring, and consequently on a substituent like a boronic acid, is a nuanced interplay of strong inductive and moderate resonance effects.
1.1. The Dominant Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful electron-withdrawing inductive effect that propagates through the oxygen atom and the sigma bond framework to the aromatic ring.[4] This effect significantly lowers the electron density of the ring.
1.2. A Tempered Resonance Effect (+M): The oxygen atom possesses lone pairs that can, in principle, donate electron density to the aromatic ring via resonance. However, this π-donating capacity is substantially weaker than that of a methoxy group.[3] The strong electron withdrawal by the fluorine atoms diminishes the oxygen's ability to donate its lone pairs. This duality is central to the unique properties of the -OCF₃ group.
Impact on Boronic Acid Properties: Enhancing Lewis Acidity
Boronic acids are Lewis acids, and their acidity is a critical determinant of their reactivity in various chemical transformations.[5][6] The introduction of a trifluoromethoxy group significantly enhances the Lewis acidity of an arylboronic acid.
2.1. Increased Acidity: The strong electron-withdrawing nature of the -OCF₃ group, particularly when positioned at the meta or para position, decreases the electron density on the boron atom. This makes the boron atom more electrophilic and thus a stronger Lewis acid.[7] The acidity of meta and para (trifluoromethoxy)phenylboronic acids is notably higher (pKa values are about one unit lower) than that of unsubstituted phenylboronic acid (pKa ≈ 8.8).[7] The ortho isomer, however, is the least acidic of the three, a phenomenon attributed to potential intramolecular hydrogen bonding and steric effects.[7][8]
Table 1: Comparison of pKa Values for Substituted Phenylboronic Acids
| Substituent | Position | pKa |
| H | - | ~8.8 |
| o-OCF₃ | ortho | 9.22 |
| m-OCF₃ | meta | 7.79 |
| p-OCF₃ | para | 7.91 |
| p-OCH₃ | para | 9.68 |
| p-CF₃ | para | 7.71 |
| Data sourced from a comprehensive study on (trifluoromethoxy)phenylboronic acids.[7] |
Implications for Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, particularly for the formation of biaryl structures.[9][10] The electronic properties of the boronic acid play a crucial role in the efficiency of the transmetalation step, which is often rate-limiting.
3.1. Enhanced Transmetalation: The increased Lewis acidity of trifluoromethoxy-substituted boronic acids can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. The more electrophilic boron atom is more susceptible to nucleophilic attack by the palladium-hydroxo complex, leading to the formation of the key boronate intermediate. This can result in faster reaction rates and higher yields, especially in challenging coupling reactions.
Applications in Drug Design and Medicinal Chemistry
The trifluoromethoxy group is highly valued in drug design for its ability to fine-tune a molecule's properties.[1][2] Its introduction can lead to:
-
Increased Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents, with a Hansch π parameter of +1.04. This can enhance a drug candidate's ability to cross biological membranes, improving its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation, particularly oxidative demethylation that is common for -OCH₃ groups.
-
Modulation of pKa: As discussed, the -OCF₃ group can significantly alter the pKa of nearby acidic or basic functional groups, which is critical for optimizing drug-target interactions and solubility.
-
Improved Target Binding: The strong electron-withdrawing nature of the -OCF₃ group can alter the electronic landscape of a molecule, potentially leading to stronger electrostatic or hydrogen bonding interactions with its biological target.
The use of (trifluoromethoxy)phenylboronic acids as building blocks allows for the direct incorporation of this valuable moiety into potential drug candidates.
Experimental Protocols
5.1. Synthesis of 4-(Trifluoromethoxy)phenylboronic Acid
This protocol is adapted from established literature procedures.[1]
-
Materials:
-
1-bromo-4-(trifluoromethoxy)benzene
-
Triisopropyl borate
-
n-Butyllithium (2.5 M in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
6 M Hydrochloric acid (HCl)
-
Heptane
-
20% (w/w) aqueous sodium chloride solution
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-bromo-4-(trifluoromethoxy)benzene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triisopropyl borate (1.1 eq) to the cooled solution.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for an additional 30 minutes after the addition is complete.
-
Quench the reaction by slowly adding 6 M HCl, ensuring the temperature remains low.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Transfer the mixture to a separatory funnel and add heptane and the 20% aqueous sodium chloride solution.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
-
5.2. Determination of pKa by Potentiometric Titration
This is a general protocol for determining the pKa of a boronic acid.[2]
-
Materials and Equipment:
-
Calibrated pH meter and electrode
-
Automatic titrator or burette
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
0.15 M KCl solution (to maintain constant ionic strength)
-
The boronic acid sample
-
Deionized water
-
-
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Prepare a ~1 mM solution of the boronic acid in a known volume of deionized water containing 0.15 M KCl.
-
If necessary, adjust the initial pH of the solution to ~2.0 with 0.1 M HCl.
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches ~12.
-
Plot the pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve (where the inflection point occurs).
-
Perform the titration in triplicate to ensure reproducibility.
-
Conclusion
The trifluoromethoxy group exerts a powerful and nuanced electronic influence on boronic acids, primarily through a strong electron-withdrawing inductive effect that significantly enhances their Lewis acidity. This heightened acidity translates into improved reactivity in key synthetic transformations like the Suzuki-Miyaura cross-coupling. For researchers in drug development, the -OCF₃ moiety offers a strategic advantage for optimizing lipophilicity, metabolic stability, and target interactions. A thorough understanding of the electronic principles and experimental methodologies outlined in this guide will empower scientists to more effectively harness the potential of trifluoromethoxy-substituted boronic acids in their research and development endeavors.
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Semantic Scholar. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Demchuk, O. M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(1), 46-51. [Link]
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PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry, 129(10), 913-922. [Link]
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Radboud Repository. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Retrieved from [Link]
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ResearchGate. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Retrieved from [Link]
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Wiley Online Library. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(9), e202104044. [Link]
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PubMed. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry, 28(9), e202104044. [Link]
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MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
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Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 43(10), 1339-1350. [Link]
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MDPI. (2021). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 26(16), 4991. [Link]
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Royal Society of Chemistry. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 7(10), 2037-2046. [Link]
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ResearchGate. (2025). Comparing the impact of trifluoromethyl versus methoxy group on optoelectronic properties of novel 9,9′-spirobifluorene-based hole transporting materials: Synthesis and computational studies. Retrieved from [Link]
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Royal Society of Chemistry. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters : synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 7(10), 2037-2046. [Link]
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Acorn Pharmatech. (2025). Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. Retrieved from [Link]
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Royal Society of Chemistry. (2017). On the mechanism of the formal OCF3-migration in N-(trifluoromethoxy)amides. Organic & Biomolecular Chemistry, 15(1), 108-112. [Link]
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Hashinoki, M., et al. (2014). SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. Heterocycles, 89(5), 1239-1249. [Link]
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Iraqi Journal of Science. (2022). Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT. Retrieved from [Link]
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Journal of the American Chemical Society. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society, 142(51), 21254-21259. [Link]
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ResearchGate. (2022). Selection of Hammett constant σ+ values for selected functional groups. Retrieved from [Link]
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PubMed. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]
-
Acorn Pharmatech. (2025). Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis. Retrieved from [Link]
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PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(23), 13865-13869. [Link]
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Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Angewandte Chemie International Edition, 52(52), 14162-14166. [Link]
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ResearchGate. (n.d.). Selected boronic acids and their pKa values. Retrieved from [Link]
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Organic Chemistry Portal. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Retrieved from [Link]
-
ACS Publications. (1991). An Extended Table of Hammett Substituent Constants Based on the Ionization of Substituted Benzoic Acids. The Journal of Organic Chemistry, 56(5), 1681-1683. [Link]
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PubMed. (2021). Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. Chemistry, 27(62), 15277-15326. [Link]
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ResearchGate. (n.d.). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 6(1), 16-37. [Link]
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ResearchGate. (2025). Computational study of stereoelectronic effects in fluorinated alkylamines. Retrieved from [Link]
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- 7. Organic Syntheses Procedure [orgsyn.org]
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- 10. dergipark.org.tr [dergipark.org.tr]
A Technical Guide to the Applications of 2-Methoxy-5-(trifluoromethoxy)phenylboronic Acid in Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of the strategic application of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid in medicinal chemistry. We will delve into the unique physicochemical properties imparted by the methoxy and trifluoromethoxy substituents and their profound impact on drug design. The primary focus will be on the utility of this versatile building block in the Suzuki-Miyaura cross-coupling reaction for the synthesis of complex, biologically active molecules. This guide will present a detailed case study, complete with a step-by-step experimental protocol, quantitative data, and mechanistic insights to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
Introduction: The Strategic Advantage of Fluorination and Methoxy Substitution in Drug Design
The deliberate incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a drug candidate. It is a powerful modulator of lipophilicity, a critical factor in a drug's ability to traverse cellular membranes and the blood-brain barrier. The high electronegativity of the fluorine atoms in the -OCF3 group can also lead to improved metabolic stability by shielding adjacent chemical bonds from enzymatic degradation, thereby prolonging the drug's half-life.
Complementing the trifluoromethoxy group, the methoxy (-OCH3) substituent at the ortho position can further influence a molecule's conformational preferences and its interactions with biological targets. The interplay of these two functional groups on a phenylboronic acid scaffold provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of new chemical entities. This compound stands out as a readily accessible and highly versatile building block for introducing this privileged substitution pattern into a wide array of molecular architectures.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in a vast number of pharmaceuticals. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound, such as a boronic acid, and an organohalide or triflate. The reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.
This compound is an excellent substrate for the Suzuki-Miyaura reaction, enabling the direct installation of the 2-methoxy-5-(trifluoromethoxy)phenyl moiety onto a variety of core scaffolds.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (R-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) species and displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold
Kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 2-methoxy-5-(trifluoromethoxy)phenyl moiety has been identified as a key pharmacophore in several kinase inhibitor candidates due to its ability to form favorable interactions within the ATP-binding pocket of these enzymes.
This case study details the synthesis of a model pyrimidine-based kinase inhibitor scaffold, 4-(2-methoxy-5-(trifluoromethoxy)phenyl)-N-(pyridin-2-yl)pyrimidin-2-amine , utilizing a Suzuki-Miyaura cross-coupling reaction with this compound.
Synthetic Scheme
Caption: Synthesis of a pyrimidine-based kinase inhibitor scaffold.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization for specific substrates and scales.
Materials:
-
2-chloro-N-(pyridin-2-yl)pyrimidin-4-amine (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.1 eq)
-
Potassium phosphate (K3PO4), anhydrous (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask, add 2-chloro-N-(pyridin-2-yl)pyrimidin-4-amine, this compound, and anhydrous potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, prepare the catalyst system by adding palladium(II) acetate and XPhos.
-
Under a positive flow of inert gas, add the catalyst system to the Schlenk flask.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(2-methoxy-5-(trifluoromethoxy)phenyl)-N-(pyridin-2-yl)pyrimidin-2-amine.
Expected Results and Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of the target scaffold.
| Parameter | Value |
| Reactant A | 2-chloro-N-(pyridin-2-yl)pyrimidin-4-amine |
| Reactant B | This compound |
| Catalyst | Pd(OAc)2 / XPhos |
| Base | K3PO4 |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 90 °C |
| Reaction Time | 6 hours |
| Yield | 75-90% |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS, HRMS |
Note: Yields are dependent on the specific reaction conditions and the purity of the starting materials.
Applications in Central Nervous System (CNS) Drug Discovery
The physicochemical properties of this compound make it an attractive building block for the synthesis of CNS-active agents. The trifluoromethoxy group can enhance blood-brain barrier permeability, a critical attribute for drugs targeting the CNS. The methoxy group can participate in hydrogen bonding interactions with CNS receptors.
While specific, publicly available examples of CNS drug candidates synthesized using this exact boronic acid are limited in peer-reviewed literature, its structural motifs are present in molecules designed to modulate CNS targets. The general synthetic utility demonstrated in the kinase inhibitor case study is directly translatable to the synthesis of various heterocyclic scaffolds relevant to CNS drug discovery, such as benzodiazepines and other privileged structures.
Conclusion
This compound is a valuable and versatile reagent in the medicinal chemist's toolbox. Its unique combination of methoxy and trifluoromethoxy substituents provides a strategic advantage in the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. The primary application of this building block lies in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the efficient synthesis of complex molecular architectures. The detailed experimental protocol and case study presented in this guide serve as a practical resource for researchers seeking to leverage the potential of this powerful synthetic intermediate in their drug discovery endeavors.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. Pest Management Science, 60(4), 341-351. [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Rate of the Suzuki–Miyaura Reaction is Controlled by the Transmetalation Step. Angewandte Chemie International Edition, 53(14), 3624-3637. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
- U.S. Patent No. 8,816,075 B2. (2014).
-
MySkinRecipes. (n.d.). (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid. [Link]
An In-depth Technical Guide to Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis, particularly in the formation of carbon-carbon bonds to construct biaryl and substituted aromatic compounds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction's significance was recognized with the 2010 Nobel Prize in Chemistry.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents have made it an indispensable tool in academic research and pharmaceutical drug development.[1][3][4][5] The versatility of this reaction allows for the synthesis of a vast array of complex molecules, including many blockbuster drugs.[4][6]
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling reaction with a focus on the use of substituted phenylboronic acids. As researchers and drug development professionals know, the seemingly simple substitution on a phenylboronic acid can dramatically alter the course of the reaction. This whitepaper will delve into the mechanistic nuances, the critical role of each reaction component, and the specific challenges and opportunities presented by electron-donating, electron-withdrawing, and sterically hindered substituents on the phenylboronic acid partner. We will explore field-proven strategies for optimizing these challenging couplings and provide a detailed, adaptable experimental protocol.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[7] A nuanced understanding of this cycle is paramount for troubleshooting and optimizing reactions with substituted phenylboronic acids. The cycle is comprised of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex, typically bearing phosphine ligands (L).[1] This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a square planar palladium(II) intermediate.[1] The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > Cl.[1] Electron-withdrawing groups on the aryl halide can facilitate this rate-limiting step.[8]
2. Transmetalation: This is a pivotal and often complex step where the organic group from the organoboron reagent (in this case, a substituted phenyl group) is transferred to the palladium(II) center.[1][2] This process requires the presence of a base, which is believed to activate the boronic acid by forming a more nucleophilic boronate "ate" complex.[9] An alternative "hydroxide pathway" suggests the base first reacts with the palladium(II) halide complex to form a more reactive palladium(II) hydroxide complex.[9] The electronic and steric nature of the substituents on the phenylboronic acid can significantly influence the rate and efficiency of transmetalation.
3. Reductive Elimination: In the final step, the two organic groups (Ar and Ar') on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar'). This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]
The Critical Players: A Guide to Reagent Selection
The success of a Suzuki-Miyaura coupling, especially with challenging substituted phenylboronic acids, hinges on the judicious selection of each reaction component.
Palladium Catalyst and Ligands: The Heart of the Reaction
The choice of the palladium source and, more importantly, the ancillary ligands, is critical for catalytic activity and stability. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they are often used in conjunction with phosphine ligands. Pre-formed palladium-ligand complexes, known as precatalysts, are often more stable and provide more reproducible results.
| Catalyst/Precatalyst | Common Ligands | Typical Applications & Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine (built-in) | A classic, versatile catalyst, but can be sensitive to air and may require higher temperatures.[10] |
| Pd(dppf)Cl₂ | dppf | A robust and versatile catalyst, often effective for challenging couplings, including those with heteroaryl boronic acids.[11] |
| Pd(OAc)₂ | Buchwald ligands (e.g., SPhos, XPhos, RuPhos), Trialkylphosphines (e.g., PCy₃) | Often used with specialized, bulky, and electron-rich phosphine ligands to enhance reactivity, especially for sterically hindered or electron-rich substrates.[5][11] |
| PEPPSI-type Precatalysts | N-Heterocyclic Carbenes (NHCs) | Highly active and stable catalysts, particularly effective for sterically demanding couplings.[12] |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | XPhos, SPhos, etc. | Air- and moisture-stable precatalysts that offer high reactivity and broad substrate scope, even at room temperature for some substrates.[13][14] |
The ligand's role is multifaceted; it stabilizes the palladium center, influences its electronic properties, and controls the steric environment around the metal. For substituted phenylboronic acids, particularly those with ortho-substituents, bulky and electron-rich ligands are often necessary to promote efficient reductive elimination and prevent β-hydride elimination.[15]
The Base: More Than Just a Proton Scavenger
The base is a crucial component in the Suzuki-Miyaura coupling, and its role extends beyond simple deprotonation.[2] As mentioned, it is essential for the activation of the boronic acid in the transmetalation step.[9] The choice of base can significantly impact the reaction rate, yield, and the prevalence of side reactions.
| Base | Strength | Typical Use Cases & Notes |
| Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) | Weak to Moderate | The most commonly used bases. Cs₂CO₃ is more soluble and often more effective for challenging couplings.[16][17] |
| Phosphates (K₃PO₄) | Moderate | Often a good choice for sensitive substrates and can be effective in anhydrous conditions with a small amount of water.[10] |
| Hydroxides (NaOH, KOH) | Strong | Can be effective but their high basicity may promote side reactions with sensitive functional groups.[9] |
| Fluorides (KF, CsF) | Moderate | Fluoride ions are thought to play a unique role in activating the boronic acid.[9] |
| Alkoxides (NaOt-Bu, KOt-Bu) | Strong | Often used with sterically hindered substrates and can lead to very high reaction rates.[18] |
The optimal base is highly substrate-dependent. For instance, with base-sensitive functional groups, weaker bases like carbonates or phosphates are preferred. For sterically hindered couplings, stronger bases like alkoxides may be necessary to drive the reaction to completion.[18]
Solvent Systems: Creating the Right Environment
The choice of solvent is critical for dissolving the reactants and catalyst, and it can also influence the reaction mechanism. A wide range of organic solvents can be used, often in combination with water.
-
Aprotic Polar Solvents: Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF) are commonly used, often with water as a co-solvent.[7]
-
Aromatic Solvents: Toluene is a frequent choice, particularly for higher temperature reactions.[7]
-
Alcohols: In some cases, alcohols like isopropanol can be used, offering a "greener" alternative.[19]
-
Aqueous Conditions: The Suzuki-Miyaura coupling can often be performed in aqueous media, which is environmentally advantageous and can facilitate the use of inorganic bases.[20]
The presence of water is often beneficial, as it helps to dissolve the inorganic base and can facilitate the formation of the active boronate species. However, excess water can lead to unwanted side reactions like protodeboronation.
Navigating the Landscape of Substituted Phenylboronic Acids
The electronic and steric properties of the substituents on the phenylboronic acid have a profound impact on the outcome of the Suzuki-Miyaura coupling. A deep understanding of these effects is crucial for rational reaction design and optimization.
Electronic Effects: A Balancing Act
The electronic nature of the substituent on the phenylboronic acid primarily influences the transmetalation step.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NR₂) groups increase the electron density on the aromatic ring. This generally makes the boronic acid more nucleophilic, which can accelerate the transmetalation step and lead to higher reaction yields.[21][22] However, very strong electron-donating groups on the aryl halide can make the oxidative addition step more difficult.[23]
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the aromatic ring. This can make the transmetalation step slower and more challenging.[21][24] However, the effect of EWGs is not always detrimental and can be overcome by careful selection of the catalyst, ligand, and base.[11] In some cases, EWGs on the aryl halide can be beneficial by accelerating the oxidative addition step.[25]
Steric Hindrance: The Ortho-Substitution Challenge
Steric hindrance, particularly from ortho-substituents on the phenylboronic acid, poses a significant challenge to the Suzuki-Miyaura coupling.[26] Large groups in the ortho position can impede the approach of the boronic acid to the palladium center, slowing down or even completely inhibiting the transmetalation step.[26]
Overcoming steric hindrance often requires a multi-pronged approach:
-
Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) are often essential for coupling sterically demanding substrates.[15][18] These ligands create a more open coordination sphere around the palladium, facilitating the approach of the hindered boronic acid.
-
Stronger Bases and Higher Temperatures: More forcing reaction conditions, such as the use of strong bases like potassium tert-butoxide and higher reaction temperatures, can help to overcome the activation barrier for transmetalation.[18]
-
Specialized Catalysts: The development of highly active precatalysts has been instrumental in enabling the coupling of tetra-ortho-substituted biaryls, which were previously very difficult to synthesize.[18][27]
Common Side Reactions and Troubleshooting
Even with careful planning, Suzuki-Miyaura couplings can be plagued by side reactions. Recognizing and addressing these issues is a key skill for any synthetic chemist.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by acidic or basic conditions and the presence of water.[13] Heteroaryl boronic acids are particularly susceptible to this side reaction.[13] To mitigate protodeboronation, one can use boronic esters (e.g., pinacol esters), which are more stable, or carefully control the amount of water and the reaction time.[7]
-
Homocoupling: The undesired coupling of two boronic acid molecules to form a symmetrical biaryl can also occur. This is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II), or by the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[7] Thoroughly degassing the reaction mixture and using a Pd(0) source or an efficient precatalyst can minimize homocoupling.[13]
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene, particularly at higher temperatures or with longer reaction times. This is often a result of competing reaction pathways and can be minimized by optimizing the reaction conditions to favor the desired cross-coupling.
Experimental Protocol: A Practical Step-by-Step Guide
The following is a general, adaptable protocol for a Suzuki-Miyaura coupling reaction with a substituted phenylboronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/water, 10:1 v/v, to achieve a concentration of ~0.1 M with respect to the limiting reagent)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk flask or sealed vial) and magnetic stirrer.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or a sealable vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (1-3 mol%). Then, add the degassed solvent system via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
This protocol serves as a starting point and may require optimization for specific substrates. The choice of catalyst, ligand, base, solvent, and temperature should be tailored to the specific electronic and steric properties of the coupling partners.
Conclusion: A Versatile Tool for the Modern Chemist
The Suzuki-Miyaura coupling is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its application in the synthesis of complex molecules, particularly in the pharmaceutical industry, is a testament to its reliability and broad functional group tolerance.[3][6] While the introduction of substituents on the phenylboronic acid can present challenges, a thorough understanding of the reaction mechanism, the role of each component, and the interplay of electronic and steric effects can enable the successful coupling of even the most demanding substrates. By leveraging the ever-expanding toolkit of advanced catalysts, ligands, and reaction conditions, researchers can continue to push the boundaries of what is possible with this remarkable transformation.
References
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. [Link]
-
The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (2018). ResearchGate. [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (2022). ResearchGate. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2022). ACS Publications. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. (2006). ACS Publications. [Link]
-
Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. (2005). ACS Publications. [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (2022). Semantic Scholar. [Link]
-
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. (2018). University of York. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2007). ACS Publications. [Link]
-
Phosphine ligands enable challenging Suzuki-Miyaura coupling and Miyaura borylation. (2014). PolyU Institutional Research Archive. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2013). PMC. [Link]
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2021). Journal of Nanostructures. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. (2015). ResearchGate. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2004). SYNLETT. [Link]
-
Organoborane coupling reactions (Suzuki coupling). (2002). PMC. [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2021). ChemRxiv. [Link]
-
Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. (2009). ACS Publications. [Link]
-
Competing experiments in the Suzuki–Miyaura cross coupling reaction. (2020). ResearchGate. [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. (2022). ResearchGate. [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (2024). ACS Publications. [Link]
-
The effect of various bases on the Suzuki coupling reaction. (2012). ResearchGate. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal. [Link]
-
3,5-substituent effect on catalytic activities in Suzuki-Miyaura coupling reactions. (2012). ResearchGate. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2019). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (2023). Yoneda Labs. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2021). Chemical Society Reviews. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (2000). ACS Publications. [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (2014). RSC Publishing. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides. (2019). ResearchGate. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2016). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022). YouTube. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]
-
Struggling with Suzuki Reaction. (2023). Reddit. [Link]
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- 18. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.rsc.org [pubs.rsc.org]
The Strategic Utility of 2-Methoxy-5-(trifluoromethoxy)phenylboronic Acid in Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Fluorinated Building Block for Modern Chemistry
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the demand for structurally complex and functionally optimized molecules is ever-present. Arylboronic acids are foundational pillars in this endeavor, serving as versatile and indispensable coupling partners in palladium-catalyzed cross-coupling reactions. This guide focuses on a specialized, high-value building block: 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid .
The unique substitution pattern of this reagent—a boronic acid for facile C-C bond formation, an ortho-methoxy group for steric and electronic influence, and a para-trifluoromethoxy group for profound modulation of physicochemical properties—positions it as a strategic tool for addressing complex synthetic challenges. This document provides an in-depth exploration of its synthesis, properties, and applications, with a focus on the causal reasoning behind its use in sophisticated synthetic workflows.
Physicochemical Properties and Synthetic Rationale
The strategic value of this compound stems from the synergistic interplay of its constituent functional groups. Understanding these contributions is key to leveraging its full potential.
The Trifluoromethoxy (-OCF3) Group: A "Super Halogen"
The trifluoromethoxy group is a cornerstone of modern medicinal chemistry, often referred to as a "super-halogen" or "pseudo-halogen" due to its unique electronic and physical properties.[1] Its incorporation into a molecular scaffold imparts several desirable characteristics:
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF3 group highly resistant to oxidative metabolism.[2] This is a significant advantage over the more common methoxy (-OCH3) group, which is prone to O-demethylation by cytochrome P450 enzymes.[3]
-
Enhanced Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch-Fujita parameter (π) of +1.04.[1][3] This high lipophilicity can significantly improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, a critical factor in the design of central nervous system (CNS) active agents.[2]
-
Strong Electron-Withdrawing Nature: The high electronegativity of the fluorine atoms makes the -OCF3 group a potent electron-withdrawing group through induction. This modulates the electron density of the aromatic ring, influencing its reactivity and the pKa of nearby functionalities.[4]
-
Hydrogen Bond Acceptor Attenuation: The electron-withdrawing effect of the CF3 moiety reduces the ability of the ether oxygen to act as a hydrogen bond acceptor, which can diminish unwanted interactions with metabolic enzymes or off-target proteins.[2]
The Ortho-Methoxy (-OCH3) Group: A Steric and Electronic Modulator
The placement of a methoxy group ortho to the boronic acid functionality is a deliberate design choice that influences the reagent's reactivity in cross-coupling reactions:
-
Steric Hindrance: The ortho-methoxy group provides steric bulk around the reactive center. While this can sometimes slow down reaction rates, it can also be exploited to achieve higher selectivity in couplings with complex substrates.[5][6][7]
-
Chelation Potential: The oxygen of the methoxy group can coordinate to the palladium catalyst during the catalytic cycle. This chelation effect can stabilize transition states, influence the regioselectivity of the reaction, and in some cases, accelerate the overall transformation.[8][9]
The Boronic Acid [-B(OH)2] Group: The Gateway to C-C Bonds
The boronic acid is the workhorse of this building block, enabling its participation in one of the most powerful C-C bond-forming reactions in organic synthesis: the Suzuki-Miyaura cross-coupling.[10] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.
Data Summary: Physicochemical Properties
| Property | Influence of -OCH3 Group | Influence of -OCF3 Group | Combined Effect on the Molecule |
| Lipophilicity (LogP) | Moderately lipophilic | Highly lipophilic (π = +1.04)[1][3] | High lipophilicity, favorable for membrane permeability. |
| Electronic Effect | Electron-donating (resonance) | Strongly electron-withdrawing (inductive)[4] | Modulated ring electronics; electron-poor character. |
| Metabolic Stability | Prone to O-demethylation | Highly resistant to metabolism[2] | Enhanced metabolic stability of the resulting biaryl. |
| Steric Profile | Provides ortho-bulk | Influences reactivity and selectivity in coupling reactions. | |
| H-Bonding | Oxygen is a H-bond acceptor | Oxygen is a poor H-bond acceptor[2] | Reduced off-target interactions via H-bonding. |
Synthesis of this compound
While not widely commercially available, a plausible and robust synthesis of this compound can be envisioned through established organometallic methodologies, most notably Directed ortho-Metalation (DoM) .[11][12][13][14]
The logical starting material for this synthesis is 1-methoxy-4-(trifluoromethoxy)benzene . The methoxy group is a well-known directing metalation group (DMG), capable of coordinating with a strong organolithium base to facilitate deprotonation at the adjacent ortho position.[11][15]
Proposed Synthetic Workflow
Caption: Proposed synthesis via Directed ortho-Metalation.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum is charged with 1-methoxy-4-(trifluoromethoxy)benzene (1.0 equiv.) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equiv.) is added, followed by the slow, dropwise addition of sec-butyllithium (1.2 equiv.) while maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2-3 hours. The methoxy group directs the lithiation to the C2 position.[11][15]
-
Borylation: Triisopropyl borate (1.5 equiv.) is added dropwise to the aryllithium solution at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M hydrochloric acid. The mixture is stirred vigorously for 1-2 hours until the boronate ester is fully hydrolyzed. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude solid is purified by recrystallization or silica gel chromatography to yield the final product, this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary synthetic utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to construct biaryl or heteroaryl-aryl structures. The electronic and steric nature of this boronic acid requires careful consideration of reaction conditions for optimal results.
Catalytic Cycle and Mechanistic Considerations
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Directed Ortho Metalation [organic-chemistry.org]
- 14. baranlab.org [baranlab.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Methodological & Application
Application Notes and Protocols for Palladium Catalyst Selection in the Cross-Coupling of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and practical protocols for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid. This particular boronic acid presents unique challenges due to the electronic and steric effects of its substituents: an electron-donating methoxy group in the ortho position and a strongly electron-withdrawing trifluoromethoxy group in the meta position relative to the boronic acid moiety. This document outlines rational catalyst selection strategies, detailed experimental protocols, and troubleshooting guidance to enable researchers to efficiently synthesize complex biaryl scaffolds incorporating this valuable building block.
Introduction: Navigating the Challenges of a Unique Substrate
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions.[1] However, the success of this reaction is highly dependent on the electronic and steric properties of the coupling partners. The substrate in focus, this compound, encapsulates a common challenge in cross-coupling chemistry: the presence of substituents that can influence the reaction in opposing ways.
The ortho-methoxy group is electron-donating and can potentially increase the electron density at the palladium center during the catalytic cycle, which may facilitate the oxidative addition step.[2] Furthermore, the oxygen atom of the methoxy group can act as a coordinating ligand to the palladium catalyst, a phenomenon that can influence the geometry of the transition state and the overall reaction rate.[3] Conversely, the trifluoromethoxy group is strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid, potentially hindering the transmetalation step. The steric bulk of the ortho-methoxy group also presents a significant challenge, potentially impeding the approach of the coupling partners to the catalytic center.[4]
This application note will guide the user through a logical approach to selecting the optimal palladium catalyst system to overcome these challenges and achieve high-yielding cross-coupling reactions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational catalyst selection and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is often rate-limiting, especially with less reactive aryl chlorides.[6]
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Catalyst System Selection: A Data-Driven Approach
The choice of palladium source, ligand, base, and solvent are critical for a successful Suzuki-Miyaura coupling. For a challenging substrate like this compound, a systematic approach to catalyst selection is recommended.
Palladium Precatalysts
While numerous palladium sources are available, for challenging couplings, pre-formed catalysts or palladacycles can offer superior activity and reproducibility.
-
Pd(OAc)₂ and Pd₂(dba)₃: These are common and cost-effective palladium(II) and palladium(0) sources, respectively. They require in-situ reduction to the active Pd(0) species, which can sometimes lead to the formation of palladium black and reduced catalytic activity.
-
Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2): These are air- and moisture-stable complexes that readily generate the active monoligated Pd(0) species in solution. They are often highly effective for sterically hindered and electron-rich or -deficient substrates.[7]
Ligand Selection: The Key to Success
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For the target substrate, bulky and electron-rich phosphine ligands are generally the most effective.
-
Buchwald-type Biarylphosphine Ligands (XPhos, SPhos, RuPhos): These ligands have demonstrated broad utility in challenging Suzuki-Miyaura couplings. Their steric bulk promotes reductive elimination, while their electron-rich nature facilitates oxidative addition.[7][8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and can be effective ligands for Suzuki-Miyaura reactions, particularly with aryl chlorides.[2]
Base and Solvent Selection
The choice of base and solvent can significantly impact reaction efficiency.
-
Bases: The base activates the boronic acid for transmetalation. For sterically hindered couplings, inorganic bases are often preferred.
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often effective in challenging couplings.
-
Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): Milder bases that can also be effective, particularly with more reactive coupling partners.
-
-
Solvents: Aprotic polar solvents are commonly used to dissolve the reactants and catalyst.
-
Toluene, Dioxane, and Tetrahydrofuran (THF): These are standard solvents for Suzuki-Miyaura reactions. A mixture of an organic solvent with water is often used to facilitate the dissolution of the inorganic base.
-
Recommended Catalyst Systems
Based on literature precedents for similar sterically hindered and electronically challenging substrates, the following catalyst systems are recommended for initial screening:
| Catalyst System | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| A | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 80-100 |
| B | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O (10:1) | 80-100 |
| C | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | THF/H₂O (10:1) | 60-80 |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. The palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).
General Procedure for Catalyst Screening
This protocol is designed for small-scale reactions to efficiently screen the recommended catalyst systems.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst or palladium source and ligand (see table above)
-
Base (2.0 equiv)
-
Anhydrous, degassed solvent
-
Reaction vial with a stir bar and a screw cap with a septum
Procedure:
-
To a reaction vial, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), and the chosen base (1.0 mmol).
-
Seal the vial with the septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium source and ligand, or the precatalyst.
-
Add the degassed solvent (e.g., 5 mL) via syringe.
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere technique. Use a fresh batch of catalyst and ligand. Consider using a more active precatalyst. |
| Insufficiently active base | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). Ensure the base is finely powdered. | |
| Low reaction temperature | Increase the reaction temperature in 10-20 °C increments. | |
| Protodeboronation of boronic acid | Reaction is too slow | Use a more active catalyst system to accelerate the desired coupling.[9] |
| Base is too strong or reaction temperature is too high | Consider a milder base (e.g., K₂CO₃) or a lower reaction temperature. | |
| Formation of homocoupled products | Presence of oxygen | Thoroughly degas the solvent and maintain a strict inert atmosphere. |
| Incomplete reduction of Pd(II) to Pd(0) | Use a Pd(0) source like Pd₂(dba)₃ or a precatalyst. |
Conclusion
The successful Suzuki-Miyaura cross-coupling of this compound requires careful consideration of the catalyst system to overcome the challenges posed by its steric and electronic properties. The use of bulky, electron-rich phosphine ligands, such as those of the Buchwald-type, in combination with a suitable palladium source and a strong, non-nucleophilic base is a promising strategy. The protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to efficiently develop and optimize the synthesis of novel biaryl compounds incorporating this valuable building block, thereby accelerating discovery in pharmaceutical and materials science research.
References
- Bedford, R. B., et al. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 7(7), 641-666.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 128(46), 15078–15082.
- Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Accounts of Chemical Research, 41(11), 1555-1564.
- Gawin, R., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2246-2255.
- Leadbeater, N. E., & McGowan, C. M. (2006). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 8(20), 4509-4512.
- Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22, 4559-4567.
- Małkowska, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC, 14, 2246-2255.
- Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling of Sterically Hindered Arylboronic Acids. The Journal of Organic Chemistry, 74(19), 7421-7426.
- Shang, R., et al. (2016). Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Chemistry – An Asian Journal, 11(20), 2829-2834.
- Walker, S. D., et al. (2004). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 126(42), 13548–13549.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. Cambridge Open Engage.
- MDPI. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI.
- PMC. (2022).
- PMC. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.
- PubMed Central. (2016).
- ResearchGate. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids.
- ResearchGate. (2020). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI.
- ResearchGate. (2020). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
- ResearchGate. (2022). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- YouTube. (2022). Suzuki Coupling Mechanism. YouTube.
Sources
- 1. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocol Guide: Optimizing Suzuki-Miyaura Reactions with 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides a comprehensive analysis of the optimal base and solvent conditions for Suzuki-Miyaura cross-coupling reactions involving 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid. By understanding the unique electronic and steric properties of this reagent, researchers can streamline reaction optimization, improve yields, and minimize side-product formation.
Reagent Profile: Understanding this compound
This compound is a sophisticated building block in modern synthetic chemistry, valued for introducing a unique electronically-differentiated phenyl moiety into target molecules. Its reactivity is governed by the interplay of its two key substituents:
-
2-Methoxy Group (-OCH₃): Positioned ortho to the boronic acid, this group exerts two primary effects. Electronically, it is an electron-donating group (EDG) through resonance, which can influence the reactivity of the boronic acid. Sterically, its presence provides significant bulk around the reaction center, which can hinder the approach of the palladium catalyst and slow the rate-limiting transmetalation step.[1][2]
-
5-(Trifluoromethoxy) Group (-OCF₃): Located para to the methoxy group, the -OCF₃ group is a potent electron-withdrawing group (EWG) due to the strong inductive effect of the three fluorine atoms.[3] This effect dominates the electronic character of the aromatic ring, making the boronic acid electron-deficient.
The net result is an electron-deficient boronic acid with significant steric hindrance at the ortho position. This combination presents a distinct set of challenges and opportunities for reaction optimization. Electron-deficient boronic acids often exhibit slower rates of transmetalation and can be more susceptible to protodeboronation (cleavage of the C-B bond) under harsh basic conditions.[4][5]
The Suzuki-Miyaura Catalytic Cycle: A Framework for Optimization
To rationally select the ideal base and solvent, one must first understand their roles within the catalytic cycle. The Suzuki-Miyaura reaction proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6] The base and solvent exert their most profound influence on the transmetalation step.
}
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Strategic Selection of the Base
The primary role of the base is to activate the boronic acid, converting it into a more nucleophilic boronate "ate" complex (R-B(OH)₃⁻), which is the active species in the transmetalation step.[7][8][9] The choice of base is therefore critical for overcoming the inherent challenges of our substrate.
Mechanism of Action
Two pathways are generally considered for the base's role:
-
The Boronate Pathway: The base deprotonates a hydroxyl group on the boronic acid, forming the reactive boronate species. This is the most widely accepted and operative mechanism for most Suzuki-Miyaura reactions.[7][9]
-
The Hydroxide Pathway: The base (e.g., OH⁻) first displaces the halide on the palladium(II) complex, forming a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.
For this compound, the goal is to facilitate boronate formation without promoting decomposition.
Base Recommendations
Given the electron-deficient nature of the boronic acid, a stronger base is often required to accelerate the sluggish transmetalation step.[4] However, excessively harsh conditions can lead to protodeboronation.[5] Therefore, a balanced approach is recommended.
| Base | Class | pKa (of conjugate acid) | Recommended Use & Rationale |
| K₂CO₃ | Mild Inorganic | ~10.3 | Starting Point. A good initial choice for screening. Its moderate basicity is often sufficient and minimizes the risk of protodeboronation. |
| K₃PO₄ | Moderate Inorganic | ~12.3 | First Optimization Step. Often provides a significant rate enhancement for electron-deficient boronic acids without being overly harsh.[5][10] |
| Cs₂CO₃ | Strong Inorganic | ~10.3 | For Challenging Couplings. Its high solubility in organic solvents and strong basicity can overcome high activation barriers. Use judiciously if other bases fail.[5] |
| KF | Mild Inorganic | ~3.2 | Special Case. Can be effective under anhydrous conditions, particularly when protodeboronation is a major concern with stronger bases.[5][11] |
Key Insight: Start with potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). The latter is often the "sweet spot" for electron-deficient partners, providing sufficient reactivity while mitigating decomposition pathways.
Strategic Selection of the Solvent
The solvent plays a multifaceted role in the Suzuki-Miyaura coupling by solubilizing reactants, stabilizing the palladium catalyst, and influencing the rates of the catalytic steps.[12][13] The choice of solvent can dramatically impact reaction efficiency and even selectivity.[14]
Solvent Properties and Their Impact
-
Polarity: The polarity of the solvent system is paramount. Less polar solvents like toluene or 1,4-dioxane are highly effective and common.[12] Polar aprotic solvents like DMF or acetonitrile can also be used, but may alter the reactivity profile.[14]
-
Protic vs. Aprotic: The addition of a protic solvent, typically water, is crucial when using inorganic bases. Water helps to solubilize the base and facilitates the formation of the active boronate species.
-
Coordinating Ability: Solvents can coordinate to the palladium center. Strongly coordinating solvents can sometimes inhibit catalysis by competing with other ligands, while non-coordinating solvents can lead to catalyst instability.
Solvent System Recommendations
For this compound, mixed aqueous/organic solvent systems are highly recommended to ensure the dissolution of both the organic substrates and the inorganic base.
| Solvent System | Ratio (v/v) | Characteristics & Rationale |
| 1,4-Dioxane / H₂O | 4:1 to 10:1 | Gold Standard. Excellent balance of polarity for dissolving a wide range of substrates and the base. Dioxane is a good solvent for many palladium catalysts.[4][10] |
| Toluene / H₂O | 10:1 | A less polar option that can be advantageous for preventing certain side reactions. Good for higher temperature reactions. |
| DME / H₂O | 4:1 | Dimethoxyethane (DME) is a good alternative to dioxane and can sometimes offer improved performance or solubility. |
| THF / H₂O | 4:1 | While common, THF's lower boiling point limits the accessible temperature range. Often a good choice for reactions that proceed at lower temperatures. |
Key Insight: A mixture of 1,4-dioxane and water is the most robust and versatile starting point for optimizing reactions with this boronic acid.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction and a troubleshooting workflow.
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 5:1 mixture, to achieve 0.1 M concentration)
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 5-10 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.02 equiv).
-
Solvent Addition: Add the degassed solvent mixture via syringe to achieve the desired concentration (typically 0.1 M with respect to the limiting reagent).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash with water and then with brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Troubleshooting Workflow
When reactions provide low yields, a systematic approach to optimization is required.
}
Figure 2: Troubleshooting workflow for Suzuki-Miyaura couplings.
Conclusion
This compound is a valuable but challenging coupling partner due to its combined steric and electronic properties. Successful Suzuki-Miyaura couplings hinge on the strategic selection of a base and solvent system that accelerates the rate-limiting transmetalation step without inducing protodeboronation. A moderate base such as K₃PO₄ paired with a 1,4-Dioxane/H₂O solvent system serves as an excellent and highly effective starting point for optimization. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently incorporate this unique structural motif into their synthetic targets.
References
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Nielsen, D. K., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie. [Link]
-
MySkinRecipes. (n.d.). (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid. [Link]
-
Bunescu, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Selected examples for the site selective SM cross-coupling with electron-deficient and neutral aryl boronic acids. [Link]
-
Lee, J. C. H., McDonald, R., & Stradiotto, M. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Leśniewska, B., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]
-
Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Center for Biotechnology Information. [Link]
-
Al-Zoubi, R. M., et al. (2018). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace. [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. researchgate.net [researchgate.net]
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- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 2-Methoxy-5-(trifluoromethoxy)phenylboronic Acid in Agrochemical Synthesis
Introduction: Unlocking Advanced Agrochemical Design
In the competitive landscape of modern agriculture, the development of novel, highly effective, and environmentally conscious agrochemicals is paramount. A key strategy in achieving these goals lies in the sophisticated design of active ingredients at the molecular level. 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid has emerged as a crucial building block for synthetic chemists in this field. Its unique substitution pattern, featuring both a methoxy and a trifluoromethoxy group, offers a powerful combination of physicochemical properties that can significantly enhance the performance of the final agrochemical product.
The primary application of this versatile reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds. This reaction enables the efficient construction of complex biaryl and heteroaryl structures, which are common scaffolds in a wide range of fungicides, herbicides, and insecticides.
This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into the scientific rationale for its use, provide a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction, and discuss the critical role of its functional groups in imparting desirable biological and pharmacokinetic properties to the target agrochemicals.
The Scientific Rationale: Leveraging Fluorine Chemistry for Enhanced Performance
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique set of advantages that can dramatically improve the efficacy and durability of a pesticide.
Key Physicochemical Contributions of the Trifluoromethoxy and Methoxy Groups:
-
Enhanced Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can significantly improve the penetration of the active ingredient through the waxy cuticles of plants and the cell membranes of target pests and pathogens.[1] This enhanced uptake can lead to greater bioavailability and, consequently, higher efficacy at lower application rates.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation by enzymes within the target organism and in the environment.[1] This increased stability can lead to longer-lasting pest control and reduced application frequency.
-
Modulation of Electronic Properties: The trifluoromethoxy group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring. This can, in turn, enhance the binding affinity of the molecule to its target protein or enzyme, leading to increased potency.[1]
-
Improved Bioavailability (The Role of the Methoxy Group): The methoxy (-OCH₃) group, while less impactful than the trifluoromethoxy group, can also play a crucial role. Its presence can help to fine-tune the overall lipophilicity and polarity of the molecule, potentially improving its movement within the plant (systemicity) and its interaction with biological targets. The ortho-methoxy group can also influence the conformation of the biaryl linkage, which can be critical for optimal binding to the target site.
The combination of the methoxy and trifluoromethoxy groups on the phenylboronic acid provides a pre-engineered building block that imparts these desirable characteristics to the final agrochemical product, streamlining the development process and increasing the probability of discovering a successful new active ingredient.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is the cornerstone of the synthetic utility of this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), enabling the construction of complex molecular architectures.[2]
Reaction Mechanism Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl/heteroaryl halide to form a Palladium(II) intermediate.
-
Transmetalation: The organoboron reagent (in this case, this compound) transfers its organic group to the Palladium(II) center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the Palladium(II) center couple and are eliminated as the final biaryl product, regenerating the Palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Fungicide Precursor
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a heteroaryl bromide to form a biaryl scaffold, a common structural motif in modern fungicides.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| 2-Bromo-5-methylpyridine | ≥98% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Water | Deionized | - |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 eq).
-
Add 2-bromo-5-methylpyridine (1.0 mmol, 1.0 eq).
-
Add potassium carbonate (2.0 mmol, 2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
-
Solvent Addition and Reaction:
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Data Presentation: Representative Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for a wide range of Suzuki-Miyaura couplings. Other palladium catalysts with specialized ligands may also be used. |
| Base | K₂CO₃ | A moderately strong inorganic base that is effective in promoting transmetalation without causing significant side reactions. |
| Solvent System | 1,4-Dioxane/Water | A common solvent mixture for Suzuki-Miyaura reactions, providing good solubility for both organic and inorganic reagents. |
| Temperature | 90 °C | Sufficient to drive the reaction to completion in a reasonable timeframe for many aryl bromide substrates. |
| Reaction Time | 12-24 hours | Typical reaction time for complete conversion. Monitoring by TLC or LC-MS is recommended. |
Visualization of the Synthetic Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Strategic Advantage in Agrochemical R&D
This compound represents a highly valuable and strategic building block for researchers and scientists in the agrochemical industry. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, combined with the beneficial physicochemical properties imparted by the methoxy and trifluoromethoxy substituents, makes it a powerful tool for the synthesis of next-generation fungicides, herbicides, and insecticides. The ability to enhance lipophilicity, metabolic stability, and target binding affinity through the use of this reagent can significantly accelerate the discovery and development of novel agrochemicals with improved performance and a more favorable environmental profile. As the demand for innovative crop protection solutions continues to grow, the judicious application of advanced synthetic intermediates like this compound will be essential in addressing the challenges of global food security.
References
Application Notes and Protocols for Suzuki-Miyaura Couplings of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Coupling of an Electron-Rich, Fluorinated Boronic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1] This guide provides an in-depth look at the application of a specialized building block, 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid , in these transformative reactions. The unique electronic properties of this reagent—an electron-donating methoxy group ortho to the boronic acid and a strongly electron-withdrawing trifluoromethoxy group para to the methoxy group—present both opportunities and challenges in reaction design. Understanding these electronic effects is paramount to achieving high-yielding and clean couplings.
The electron-rich nature of the aryl ring, due to the methoxy substituent, can facilitate the crucial transmetalation step in the catalytic cycle. However, ortho-substituted boronic acids can sometimes exhibit slower reaction rates due to steric hindrance. Furthermore, boronic acids with electron-withdrawing groups can have altered reactivity and stability. This guide will equip you with the foundational knowledge and practical protocols to successfully employ this compound in your synthetic campaigns, with a focus on rational experimental design and robust execution.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed process that follows a well-established catalytic cycle.[1][2][3] A fundamental understanding of this cycle is critical for troubleshooting and optimizing your reactions. The three key steps are:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (R¹-X), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organic moiety from the organoboron reagent (R²-B(OH)₂) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][5]
-
Reductive Elimination: The two organic partners (R¹ and R²) are coupled, forming the desired new carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][3]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling this compound
The specific structure of this compound necessitates careful consideration of the reaction components to ensure optimal outcomes.
Catalyst and Ligand Selection
The choice of palladium catalyst and its associated ligand is critical for reaction success. For coupling an electron-rich boronic acid, a variety of palladium sources can be effective.
| Catalyst System | Key Attributes & Recommendations |
| Pd(PPh₃)₄ | A versatile and commonly used catalyst. It is often effective for a broad range of substrates. |
| PdCl₂(dppf) | Known for its robustness and effectiveness with challenging substrates, including heteroaromatics.[6] |
| Pd(OAc)₂ + Ligand | Palladium(II) sources like palladium acetate require in-situ reduction to the active Pd(0) species. This is often achieved by the phosphine ligand. This combination allows for fine-tuning of reactivity by ligand choice. For electron-rich boronic acids, ligands such as SPhos or XPhos can be highly effective, promoting fast reaction rates even at lower temperatures.[7] |
The Role of the Base
The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid to form a more reactive boronate species.[8][9] The choice of base can significantly impact the reaction rate and yield.
| Base | Strength | Solubility | Recommendations & Considerations |
| Na₂CO₃ / K₂CO₃ | Moderate | Aqueous | Commonly used and effective for a wide range of couplings. Often used in biphasic solvent systems (e.g., toluene/water, dioxane/water). |
| K₃PO₄ | Stronger | Aqueous | A stronger base that can be beneficial for less reactive coupling partners. |
| Cs₂CO₃ / CsF | Strong | Organic/Aqueous | Often used for challenging couplings and can sometimes be effective at lower temperatures. |
Solvent Systems
The solvent must be capable of dissolving the reagents and facilitating the interaction between the organic and aqueous phases if a biphasic system is used.
| Solvent System | Properties & Recommendations |
| Toluene/Water or Dioxane/Water | A common biphasic system that works well with inorganic bases. Degassing is crucial to remove oxygen, which can deactivate the catalyst. |
| THF/Water | Another effective biphasic system. |
| DMF or Acetonitrile | Polar aprotic solvents that can be used in homogenous reaction conditions. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary depending on the specific coupling partner.
Protocol 1: General Coupling with an Aryl Bromide
This protocol is a robust starting point for coupling with a range of aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Toluene (5 mL per mmol of aryl bromide)
-
Water (1 mL per mmol of aryl bromide)
-
Round-bottom flask or reaction vial with a stir bar
-
Condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature for workup.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: Workflow for the general Suzuki-Miyaura coupling protocol.
Protocol 2: Coupling with an Electron-Deficient Aryl Chloride
Aryl chlorides are generally less reactive than aryl bromides.[10] This protocol employs a more active catalyst system to facilitate the coupling.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Pd(OAc)₂ (0.02 equivalents)
-
SPhos (0.04 equivalents)
-
K₃PO₄ (3.0 equivalents)
-
1,4-Dioxane (5 mL per mmol of aryl chloride)
-
Water (1 mL per mmol of aryl chloride)
-
Schlenk flask or sealed tube with a stir bar
-
Inert atmosphere (Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, add the aryl chloride, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add degassed 1,4-dioxane and water.
-
Seal the flask and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature before proceeding with the workup.
Workup and Purification Procedures
A standardized workup procedure is essential for isolating the desired biaryl product in high purity.
Standard Aqueous Workup
-
Dilute the cooled reaction mixture with ethyl acetate or another suitable organic solvent.
-
Transfer the mixture to a separatory funnel and wash with water to remove the inorganic base and salts.
-
Wash with brine to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification
The crude product can be purified using standard laboratory techniques.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective purification method.
-
Silica Gel Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography is the method of choice. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system, or a stronger base. Ensure that the reagents and solvents are sufficiently degassed.
-
Protodeboronation: This side reaction, where the boronic acid is converted back to the parent arene, can be an issue, especially with prolonged reaction times or harsh basic conditions.[11] Using a more active catalyst to shorten the reaction time or employing milder bases like potassium fluoride (KF) can mitigate this.
-
Homocoupling: The formation of biaryls from the coupling of two boronic acid molecules can occur. This is often minimized by using the correct stoichiometry and ensuring an oxygen-free environment.
Conclusion
This compound is a valuable building block for the synthesis of complex biaryl structures. By understanding the nuances of the Suzuki-Miyaura catalytic cycle and carefully selecting the reaction parameters, researchers can effectively incorporate this unique moiety into their target molecules. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this versatile reagent in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Braga, A. C. S.; Morgon, N. H.; Ujaque, G.; Maseras, F. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. J. Am. Chem. Soc.2005 , 127 (25), 9298–9307. [Link]
-
Lima, C. G. S.; et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemistryOpen2014 , 3 (3), 108-112. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Lima, C. G. S.; et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen2014 , 3 (3), 108-112. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Al-Masum, M.; et al. Efficient Protocol for the Phosphine-Free Suzuki–Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. Synlett2007 , 2007 (12), 1933-1936. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2008 , 47 (26), 4849-4852. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Top. Curr. Chem.2010 , 292, 23-60. [Link]
-
BYJU'S. Suzuki coupling reaction. [Link]
-
Shaughnessy, K. H. Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Coord. Chem. Rev.2015 , 299, 39-60. [Link]
-
Boruah, P. R.; et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Adv.2015 , 5, 103901-103904. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. (2-Methoxy-5-(trifluoromethyl)phenyl)boronic acid; 2-Methoxy-5-trifluoromethylphenylboronic acid; 5-(TRIFLUOROMETHYL)-2-METHOXYPHENYLBORONIC ACID; 2-Methoxy-5-(trifluoromethyl)benzeneboronic acid | Chemrio [chemrio.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Scale-Up Synthesis of 2-Methoxy-5-(trifluoromethoxy)phenylboronic Acid
Abstract: 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid is a critical building block in contemporary medicinal chemistry, valued for its role in constructing complex molecular architectures through Suzuki-Miyaura cross-coupling reactions.[1][2] The presence of the trifluoromethoxy group can significantly enhance metabolic stability and binding affinity in drug candidates.[3] Transitioning the synthesis of this reagent from laboratory scale to pilot or industrial production presents significant challenges related to safety, thermal management, and product purification. This document provides a comprehensive guide for researchers, chemists, and process engineers, detailing the strategic considerations and robust protocols necessary for the successful scale-up of its synthesis. We will focus on the widely utilized organolithium route, explaining the causality behind each procedural choice and providing actionable protocols for both lab and pilot scales.
Introduction: The Strategic Importance of Fluorinated Boronic Acids
Arylboronic acids are indispensable tools in modern organic synthesis, largely due to the robustness and versatility of the palladium-catalyzed Suzuki-Miyaura coupling reaction.[2] The specific incorporation of fluorine-containing moieties, such as the trifluoromethoxy (-OCF₃) group, is a well-established strategy in drug design to modulate key pharmacokinetic and pharmacodynamic properties. The -OCF₃ group can act as a lipophilic hydrogen bond acceptor, improve metabolic stability by blocking potential sites of oxidation, and alter the electronic nature of the aromatic ring, thereby influencing molecular interactions with biological targets. Consequently, building blocks like this compound are in high demand for the synthesis of novel therapeutics and agrochemicals.
However, the path from gram-scale discovery synthesis to kilogram-scale production is fraught with challenges. The most common synthetic routes often involve highly reactive and pyrophoric organometallic intermediates, which demand stringent control over reaction conditions.[4][5] This guide is designed to bridge that gap, offering field-proven insights into process optimization, safety implementation, and purification strategies.
Comparative Analysis of Synthetic Routes
Several methods exist for the synthesis of arylboronic acids, each with distinct advantages and drawbacks for large-scale production.[6] The optimal choice depends on factors such as raw material cost, process safety, and the electronic nature of the substrate.
| Synthetic Route | Description | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Organolithium Route | Halogen-metal exchange on an aryl halide using an alkyllithium reagent (e.g., n-BuLi), followed by quenching with a borate ester.[7] | High reactivity, often proceeds to completion rapidly. Well-established methodology. | High Exothermicity & Pyrophoric Reagents: Requires specialized equipment and stringent safety protocols.[8][9] Cryogenic Temperatures: Often requires temperatures of -78 °C, which is energy-intensive and costly at scale.[4] |
| Grignard Route | Formation of a Grignard reagent from an aryl halide and magnesium, followed by reaction with a borate ester.[10][11] | Less pyrophoric than organolithiums, generally safer to handle. Can often be run at higher temperatures (0 °C to ambient).[10] | Can be lower yielding with certain substrates. Initiation of Grignard formation can be inconsistent on a large scale.[12] |
| Pd-Catalyzed Borylation | Cross-coupling of an aryl halide with a diboron reagent (e.g., B₂pin₂) in the presence of a palladium catalyst.[13] | Excellent functional group tolerance. Avoids pyrophoric reagents and cryogenic conditions. | Catalyst cost and removal can be problematic. The diboron reagents are often expensive. |
Chosen Route for this Guide: The Organolithium Route is selected for detailed discussion due to its high reactivity and common use, despite its challenges. Successfully scaling this route demonstrates a mastery of process chemistry and safety, providing a robust foundation for handling other energetic reactions.
The Organolithium Route: Mechanistic Considerations
The synthesis proceeds via a two-step sequence starting from 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene.
-
Halogen-Metal Exchange: The aryl bromide is treated with n-butyllithium (n-BuLi). The highly polarized C-Li bond of n-BuLi facilitates the exchange of the bromine atom for a lithium atom, forming the highly reactive aryllithium intermediate. This reaction is typically performed at cryogenic temperatures (-78 °C) to prevent side reactions, such as reaction with the solvent (THF) or decomposition of the aryllithium species.[5]
-
Borylation: The nucleophilic aryllithium attacks the electrophilic boron atom of a trialkyl borate, most commonly triisopropyl borate [B(O-iPr)₃]. This forms a tetracoordinate borate complex.
-
Hydrolysis: Acidic aqueous work-up protonates the alkoxy groups, which are then hydrolyzed to hydroxyl groups, yielding the final this compound and isopropanol as a byproduct.
Critical Scale-Up Considerations
Transitioning from a 1 L flask to a 100 L reactor is not a linear process. The change in surface-area-to-volume ratio fundamentally alters heat and mass transfer, magnifying safety risks and impacting product quality.
Reagent Handling and Safety
Organolithium reagents like n-BuLi are pyrophoric, reacting violently with air and moisture.[8] On a large scale, handling these reagents requires specialized equipment and rigorous standard operating procedures (SOPs).
-
Inert Atmosphere: All reactors, transfer lines, and vessels must be thoroughly dried and purged with an inert gas (Nitrogen or Argon).[9]
-
Engineered Controls: Use of closed-system transfer equipment (e.g., cannula or dedicated pumps) is mandatory. Syringe transfers are not suitable for multi-kilogram scales.[14]
-
Quenching Strategy: A detailed plan for safely quenching residual organolithiums and the reaction mixture must be in place. A common method involves the slow addition of a proton source like isopropanol at low temperatures.[9]
Thermal Management
The halogen-metal exchange and the subsequent borylation quench are highly exothermic.[4] In a large reactor, the diminished surface-area-to-volume ratio makes heat removal less efficient, posing a risk of thermal runaway.
-
Controlled Addition: The n-BuLi solution must be added subsurface at a slow, controlled rate, allowing the reactor's cooling system to dissipate the generated heat. The internal temperature must be monitored continuously with a calibrated probe.
-
Cryogenic Cooling: While lab scale often uses dry ice/acetone baths (-78 °C), pilot plants require jacketed reactors with cryogenic cooling systems, which represent a significant operational cost.[4]
-
Flow Chemistry: A modern approach to mitigate thermal risk is the use of continuous flow reactors.[5] The small internal volume and high surface area of these systems allow for near-instantaneous heat removal, providing superior control and safety. This technology enables reactions to be performed at higher temperatures than in batch, improving energy efficiency.[15]
Work-up and Purification
Purification is frequently the most challenging step in boronic acid synthesis at scale.[7] Boronic acids can be difficult to handle due to their tendency to form cyclic anhydrides (boroxines) upon dehydration and their amphiphilic nature.[16]
-
Extraction: A carefully designed liquid-liquid extraction protocol is essential. The pH of the aqueous phase must be controlled to ensure the boronic acid is in its desired state (boronate salt at high pH, free acid at low pH) to facilitate separation from byproducts.
-
Crystallization: Direct crystallization of the crude product is the most scalable and cost-effective purification method. An extensive solvent screening is required to identify a system that provides good recovery and effectively rejects key impurities, such as the protodeborylated starting material (1-methoxy-4-(trifluoromethoxy)benzene).
-
Adduct Formation: If the boronic acid is difficult to crystallize or handle, it can be converted into a more stable, crystalline derivative, such as a diethanolamine adduct.[17] The free boronic acid can be regenerated from this adduct in a subsequent step.[18]
-
Chromatography: Column chromatography is generally avoided at large scales due to high cost and solvent waste. It is not a viable primary purification method for multi-kilogram production.[7] If unavoidable, specialized techniques like using boric acid-impregnated silica may offer some advantages.[19][20]
Experimental Protocols
Safety Precaution: All operations involving n-butyllithium must be conducted by trained personnel under a strict inert atmosphere in a chemical fume hood or an appropriate reactor bay. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.[8][9]
Laboratory Scale Protocol (10 g Scale)
Reagents:
-
1-bromo-2-methoxy-5-(trifluoromethoxy)benzene (1 equiv)
-
Anhydrous Tetrahydrofuran (THF), ~10 mL / g of bromide
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Triisopropyl borate (1.2 equiv)
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, add 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene (10.0 g).
-
Dissolve the starting material in 100 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 50 mL of 2 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford pure this compound.
Pilot Scale Protocol (1 kg Scale)
Equipment:
-
100 L glass-lined reactor with cryogenic cooling capabilities, mechanical stirrer, baffle, nitrogen inlet, and bottom discharge valve.
-
Calibrated temperature probe.
-
Addition vessel for n-BuLi transfer under nitrogen pressure.
Procedure:
-
Inerting: Dry and purge the 100 L reactor with nitrogen until the moisture content is <100 ppm.
-
Charging: Charge the reactor with 1-bromo-2-methoxy-5-(trifluoromethoxy)benzene (1.0 kg) and anhydrous THF (10 L).
-
Cooling: Start agitation and cool the reactor contents to -75 °C.
-
n-BuLi Addition: Slowly add n-butyllithium (2.5 M in hexanes, 1.1 equiv) via a pressure-equalized addition funnel or pump over 2-3 hours. CRITICAL: Monitor the internal temperature and the cooling jacket temperature closely. The addition rate must be adjusted to ensure the internal temperature does not rise above -65 °C.
-
Reaction: Stir the mixture at -75 °C for 1 hour after the addition is complete.
-
Borylation: Add triisopropyl borate (1.2 equiv) subsurface over 1-2 hours, maintaining the internal temperature below -65 °C.
-
Warm-up: Once the borylation is complete (monitor by in-process control, e.g., HPLC of a quenched sample), allow the reactor to slowly warm to 15-20 °C overnight.
-
Quench & Work-up: Cool the reactor to 0 °C. Slowly add 2 M HCl (5 L) at a rate that keeps the internal temperature below 15 °C.
-
Extraction: Stop agitation and allow the layers to settle. Drain the lower aqueous layer. Charge ethyl acetate (5 L) to the reactor, agitate, settle, and drain the aqueous layer again.
-
Wash & Concentrate: Wash the organic layer with brine (5 L). Transfer the organic solution to a separate reactor and concentrate under vacuum to a minimum stir volume.
-
Crystallization: Add an anti-solvent (e.g., heptane) to the concentrated solution to induce crystallization. Cool the slurry, hold for several hours, and then isolate the product by filtration or centrifugation.
-
Drying: Dry the product in a vacuum oven at a controlled temperature (e.g., 40 °C) until residual solvents are within specification.
Visualization of Workflows
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of the target boronic acid.
Decision Tree for Scale-Up Troubleshooting
Caption: A decision-making framework for troubleshooting common scale-up issues.
References
- 1. Buy [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid | 2096330-12-8 [smolecule.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 11. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 12. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s [organic-chemistry.org]
- 16. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Reactions with 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields when using 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid. The unique electronic properties of this substrate, characterized by an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethoxy group, can present specific hurdles in achieving high-yielding couplings. This document provides in-depth troubleshooting advice, detailed protocols, and a foundational understanding of the mechanistic principles at play.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is resulting in a low yield. What are the most common initial checks?
A1: When troubleshooting a low-yielding Suzuki reaction, it is crucial to systematically evaluate the foundational parameters of your experiment. Start by assessing the following:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species.[1][2] If you suspect catalyst degradation, consider using a fresh batch or a more robust precatalyst.
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[2] It is critical to ensure your reaction vessel and solvents are thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Reagent Quality: Verify the purity of your this compound and your coupling partner. Impurities can interfere with the catalytic cycle.
-
Base Selection and Stoichiometry: The choice and amount of base are critical.[3] Ensure you are using a suitable base (e.g., K₂CO₃, K₃PO₄) and the correct stoichiometry, as it plays a key role in the activation of the boronic acid for transmetalation.[4]
Q2: I am observing a significant amount of a byproduct that appears to be the protonated form of my starting boronic acid. What is happening and how can I prevent it?
A2: This is a classic case of protodeborylation, a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This is particularly prevalent with electron-deficient boronic acids like the one you are using.[6]
To mitigate protodeborylation:
-
Use a "Slow Release" Strategy: Convert the boronic acid to a more stable derivative, such as a MIDA boronate ester or an organotrifluoroborate.[5] These derivatives slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the opportunity for protodeborylation.
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. Higher temperatures and longer reaction times can exacerbate protodeborylation.
-
Choice of Base and Solvent: A judicious selection of base and solvent can suppress this side reaction. For instance, using a fluoride source like CsF or KF can sometimes be beneficial.[7]
Q3: My reaction is sluggish, and I suspect the transmetalation step is the issue. How can I address this?
A3: Slow transmetalation is a common bottleneck, especially with sterically hindered or electronically challenging substrates. The trifluoromethoxy group on your boronic acid can decrease its nucleophilicity, thus slowing down the transfer of the aryl group to the palladium center.
To accelerate transmetalation:
-
Ligand Choice: Employ electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands can increase the electron density on the palladium, facilitating the transmetalation step.
-
Base Selection: The base is crucial for activating the boronic acid.[4] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. The base facilitates the formation of a more nucleophilic boronate species.[4]
-
Solvent System: The choice of solvent can significantly impact reaction rates.[8] Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. The water can play a role in activating the boronic acid.
In-Depth Troubleshooting Guides
Guide 1: Addressing Catalyst and Ligand Inefficiency
Low yields are often traced back to the performance of the catalytic system. The combination of an electron-donating and a strongly electron-withdrawing group on the boronic acid requires a carefully selected catalyst and ligand.
Problem: Low conversion of starting materials despite extended reaction times.
Underlying Cause: The oxidative addition or reductive elimination steps of the catalytic cycle may be slow, or the catalyst may be deactivating.
Troubleshooting Workflow:
Caption: Catalyst and Ligand Optimization Workflow.
Detailed Protocol: Catalyst and Ligand Screening
-
Setup: In parallel reaction vials under an inert atmosphere, add your aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3) and, if necessary, a separate ligand (e.g., SPhos, XPhos). Aim for a consistent palladium loading (e.g., 1 mol %).
-
Solvent and Reaction: Add degassed solvent (e.g., dioxane/water 10:1) to each vial.[2] Heat the reactions to a standard temperature (e.g., 90 °C) and monitor by TLC or LC-MS at regular intervals.
-
Analysis: Compare the reaction progress across the different catalyst/ligand systems to identify the most effective combination.
Table 1: Recommended Catalyst Systems for Challenging Suzuki Couplings
| Catalyst System | Key Features | Typical Loading (mol %) |
| Pd(OAc)₂ / SPhos | Highly active for many challenging substrates. | 1-3 |
| XPhos Pd G3 | Air- and moisture-stable precatalyst, good for electron-deficient partners. | 0.5-2 |
| Pd₂(dba)₃ / RuPhos | Effective for sterically hindered substrates. | 1-3 |
| Pd(PPh₃)₄ | A classic catalyst, but may require higher temperatures and loadings. | 2-5 |
Guide 2: Combating Protodeborylation and Other Side Reactions
The electronic nature of this compound makes it susceptible to protodeborylation.[5] Additionally, homocoupling of the boronic acid can occur in the presence of oxygen.[1]
Problem: Formation of significant amounts of 1-methoxy-4-(trifluoromethoxy)benzene (from protodeborylation) or the homocoupled biaryl byproduct.
Troubleshooting Workflow:
Caption: Workflow for Minimizing Side Reactions.
Detailed Protocol: Preparation of a Pinacol Ester Derivative
-
Setup: To a round-bottom flask, add this compound (1.0 equiv), pinacol (1.1 equiv), and a suitable solvent such as toluene.
-
Azeotropic Removal of Water: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Isolation: Once the reaction is complete (as monitored by TLC or NMR), cool the mixture and remove the solvent under reduced pressure. The resulting pinacol ester can often be used in the Suzuki reaction without further purification.
Using the more stable pinacol ester can significantly reduce the rate of protodeborylation.[9]
Guide 3: Optimizing Base and Solvent Conditions
The interplay between the base and solvent is critical for a successful Suzuki coupling, influencing both the rate of the desired reaction and the extent of side reactions.[8]
Problem: The reaction stalls or proceeds very slowly, even with an appropriate catalyst system.
Underlying Cause: The base may not be strong enough to efficiently generate the active boronate species, or the solvent system may not be optimal for solubility and reactivity.
Troubleshooting Workflow:
Caption: Base and Solvent Optimization Workflow.
Table 2: Common Base and Solvent Combinations
| Base | Solvent System | Comments |
| K₃PO₄ | Dioxane / H₂O (e.g., 10:1) | A robust, general-purpose system. |
| K₂CO₃ | Toluene / H₂O / EtOH | Often effective and can be milder. |
| Cs₂CO₃ | THF / H₂O | A stronger base, useful for challenging couplings. |
| KF | Dioxane | Can be effective in minimizing protodeborylation. |
Experimental Note: When screening bases and solvents, it is recommended to use a parallel synthesis approach to efficiently test multiple conditions simultaneously.[10]
Concluding Remarks
Successfully troubleshooting low yields in Suzuki reactions with this compound requires a systematic and mechanistically informed approach. By carefully considering the choice of catalyst and ligand, taking proactive steps to minimize side reactions like protodeborylation, and optimizing the base and solvent conditions, researchers can significantly improve the outcomes of these challenging yet valuable transformations. Always ensure rigorous experimental technique, particularly with respect to maintaining an inert atmosphere, to ensure reproducibility and success.
References
-
Protodeboronation - Wikipedia. (n.d.). Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
(n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Wallace, D. J., & Chen, C. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (19), 2757. [Link]
-
Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Cross-Coupling Reaction in the Pharmaceutical Industry. In The Suzuki–Miyaura Cross-Coupling Reaction (pp. 23–64). [Link]
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the Suzuki−Miyaura Cross-Coupling of Boronic Acids with E- and Z-Vinyl Halides. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
(n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Retrieved from [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]
-
(n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]
-
ScienceGate. (n.d.). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Retrieved from [Link]
-
Shields, J. D., & Sanford, M. S. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 15, 1–11. [Link]
-
(n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
Lima, C. F. R. A. C., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem, 6(6), 1634–1641. [Link]
-
(n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]
-
Yang, X., & Zhang, X. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 353–359. [Link]
-
(n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Wang, L., He, W., & Yu, Z. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Journal of Chemical and Pharmaceutical Research, 6(7), 1834–1840. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [merckmillipore.com]
Technical Support Center: Preventing Deboronation of 2-Methoxy-5-(trifluoromethoxy)phenylboronic Acid During Coupling
Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth technical support for troubleshooting Suzuki-Miyaura coupling reactions involving the sensitive yet valuable reagent, 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid. Our focus is to provide actionable solutions to a common and frustrating side reaction: protodeboronation.
Protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, leads to reduced yields of the desired coupled product and the formation of 1-methoxy-4-(trifluoromethoxy)benzene as a significant byproduct, complicating purification.[1][2] The target boronic acid is particularly susceptible due to its electronic properties. The ortho-methoxy group is electron-donating, which increases the electron density on the carbon atom bearing the boronic acid, making the C-B bond more susceptible to cleavage.[3][4][5]
This guide moves beyond simple protocols to explain the chemical principles behind these challenges, empowering you to design more robust and successful coupling reactions.
Frequently Asked Questions (FAQs): The Chemistry of Protodeboronation
Q1: What is protodeboronation and why is it a major issue?
Protodeboronation is a hydrolytic process where the boronic acid group is replaced by a proton (a hydrogen atom), typically from a water molecule in the reaction mixture.[1] This side reaction consumes your starting material, directly reducing the yield of your target biaryl product. The resulting byproduct, an aromatic compound without the boron moiety, often has similar chromatographic properties to the desired product, making purification difficult and time-consuming.
Q2: Why is this compound so prone to this side reaction?
The susceptibility of this specific reagent is primarily due to the powerful electron-donating methoxy group at the ortho-position. This group increases the nucleophilicity of the ipso-carbon (the carbon attached to boron), weakening the C-B bond and making it more liable to protonolysis.[3][4] While the trifluoromethoxy group is electron-withdrawing, the ortho-substituent effect of the methoxy group often dominates, predisposing the molecule to protodeboronation, especially under harsh reaction conditions.[5]
Q3: What are the key reaction parameters that accelerate protodeboronation?
Several factors can significantly increase the rate of this undesired side reaction:
-
Base: The type and concentration of the base are critical. Strong bases (like NaOH, KOH, or alkoxides) and high pH environments dramatically accelerate protodeboronation by forming the more reactive boronate species ([ArB(OH)₃]⁻).[6][7][8][9]
-
Temperature: Higher reaction temperatures, while often used to drive the coupling forward, can also provide the necessary activation energy for the deboronation pathway.[2]
-
Water Content: The presence of excess water provides the proton source for the reaction. While a small amount of water is often necessary to solubilize inorganic bases, an excess can be detrimental.[5]
-
Reaction Time: Prolonged reaction times give the side reaction more opportunity to occur, especially if the main catalytic cycle is slow.
Troubleshooting & Optimization Guide
If you are observing the formation of 1-methoxy-4-(trifluoromethoxy)benzene, it is a clear indicator of protodeboronation. The following is a systematic, causality-driven approach to mitigate this issue.
Issue: Significant Protodeboronation is Occurring.
Primary Solution Pathway: Modify Reaction Conditions
The most effective strategy to prevent protodeboronation is to create conditions where the rate of the desired Suzuki-Miyaura coupling is significantly faster than the rate of deboronation.
1. Re-evaluate Your Choice of Base
The transmetalation step of the Suzuki-Miyaura cycle requires a base to activate the boronic acid.[10] However, excessive basicity is a primary driver of protodeboronation.[6][7]
-
Expert Insight: The goal is to use a base that is strong enough to facilitate transmetalation but not so strong that it aggressively promotes C-B bond cleavage. Milder inorganic bases are often the best choice.
| Base | Chemical Formula | Typical pKa (Conjugate Acid) | Strength | Comments & Recommendations |
| Potassium Phosphate | K₃PO₄ | ~12.3 | Moderate | Highly Recommended. Often provides an excellent balance of reactivity for coupling while minimizing deboronation. Effective for many challenging substrates.[11] |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 | Moderate | Another excellent choice. Its high solubility in organic solvents can be advantageous. Often used in difficult couplings. |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Moderate | A common and cost-effective choice. Generally a good starting point for optimization.[5] |
| Potassium Fluoride | KF | ~3.2 | Weak | Useful in cases where the coupling partners are sensitive to stronger bases. The fluoride ion is thought to play a specific role in activating the boronic acid.[10][11] |
| Sodium Hydroxide | NaOH | ~15.7 | Strong | Use with Caution. High pH can severely accelerate protodeboronation. Generally not recommended for sensitive substrates like this one. |
Actionable Step: If you are using a strong base like NaOH or an alkoxide, switch to K₃PO₄ or Cs₂CO₃. Use the minimum effective amount, typically 2.0-3.0 equivalents.
2. Optimize Reaction Temperature
Heat accelerates all reactions, including the undesired ones. Finding the minimum temperature required for efficient coupling is crucial.
-
Expert Insight: A highly active catalyst system can enable the reaction to proceed at a lower temperature, giving a significant advantage in the race against protodeboronation.
Actionable Step: Perform a temperature screen (e.g., 60 °C, 80 °C, 100 °C) while monitoring the reaction by LC-MS. Identify the lowest temperature that gives a reasonable conversion rate within a few hours and use it for the full-scale reaction.
3. Enhance the Rate of Suzuki Coupling with an Advanced Catalyst System
A sluggish catalytic cycle gives protodeboronation time to occur. Accelerating the desired reaction is a powerful strategy. This is achieved by selecting a highly active palladium precatalyst and a suitable phosphine ligand.
-
Expert Insight: Modern catalyst systems often employ bulky, electron-rich phosphine ligands. These ligands promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to faster turnover rates that can outpace the deboronation side reaction.[11][12][13]
| Catalyst System Component | Examples | Role & Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Buchwald G3/G4 Precatalysts | These are stable sources of the active Pd(0) catalyst, which is formed in situ. The Buchwald precatalysts are often highly efficient and reliable.[11] |
| Bulky, Electron-Rich Ligands | XPhos, SPhos, RuPhos, P(t-Bu)₃, PCy₃ | These ligands stabilize the palladium center and accelerate the key catalytic steps. Their steric bulk promotes the final reductive elimination step, releasing the product and regenerating the catalyst.[11][12] |
Actionable Step: If you are using a simple catalyst like Pd(PPh₃)₄, consider switching to a more active system. A combination of Pd₂(dba)₃ with a ligand like XPhos or SPhos is a robust choice for challenging couplings.
Secondary Solution Pathway: Modify the Boronic Acid
If optimizing the reaction conditions is insufficient, the inherent instability of the boronic acid can be addressed by using a more stable derivative. These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing decomposition.[1]
-
Expert Insight: This strategy changes the starting material but can be exceptionally effective for substrates that are otherwise impossible to couple.
| Boronic Acid Derivative | Protecting Group | Key Features |
| Pinacol Ester | Pinacol | More stable to purification and storage than boronic acids. Hydrolyzes in situ to the boronic acid. A very common and practical choice.[14] |
| MIDA Boronate | N-Methyliminodiacetic acid (MIDA) | Exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions. Deprotection occurs under basic, aqueous conditions.[1][15] |
| Trifluoroborate Salt | Potassium Bifluoride (KHF₂) | Crystalline, air-stable salts that slowly hydrolyze to release the boronic acid during the reaction.[14][15] |
| Diethanolamine Adduct | Diethanolamine | Forms stable, crystalline adducts that can be used directly in Suzuki couplings, releasing the boronic acid in the presence of a protic solvent.[16] |
Actionable Step: Synthesize the pinacol ester or MIDA boronate of this compound. Use this more stable derivative in your coupling reaction under the optimized conditions identified above.
Visualizing the Competing Reaction Pathways
Understanding the flow of the chemical transformations is key to troubleshooting. Below are diagrams illustrating the desired catalytic cycle and the competing side reaction.
Caption: The productive catalytic cycle leading to C-C bond formation.
Caption: The undesired side reaction that consumes the boronic acid.
Caption: A decision tree for systematically troubleshooting protodeboronation.
Optimized Experimental Protocol
This protocol incorporates best practices to minimize protodeboronation when coupling this compound with a generic aryl bromide.
Reagents & Equipment:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd)
-
XPhos (0.06 mmol, 6 mol%)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
-
Oven-dried glassware (reaction vial or Schlenk flask), magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Establish Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[17]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction Execution: Place the sealed vial into a preheated heating block or oil bath set to 80 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS at regular intervals (e.g., 1h, 2h, 4h). The reaction is complete when the limiting reagent (aryl bromide) is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online. Available at: [Link]
-
Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC - NIH. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - ResearchGate. Available at: [Link]
-
Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho - Lund University. Available at: [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]
-
Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available at: [Link]
-
Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
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- 12. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
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- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
"managing impurities and byproducts in 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid reactions"
Welcome to the technical support center for 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you manage common impurities and byproducts, ensuring the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling, storage, and common issues encountered with this compound.
Q1: What are the most common impurities I should be aware of when using this compound?
A1: When working with this and other arylboronic acids, you are likely to encounter four primary types of impurities:
-
Boroxine (Anhydride): This is the cyclic trimeric anhydride formed by the dehydration of three boronic acid molecules.[1][2] It is common for commercial boronic acids to contain varying amounts of the corresponding boroxine.[3] This dehydration is a reversible process driven by the removal of water, often by heating.[4][5]
-
Protodeboronated Product: This is the arene formed when the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond (in this case, 1-methoxy-4-(trifluoromethoxy)benzene).[6] This is a very common side reaction in Suzuki-Miyaura coupling, and its rate is highly dependent on factors like pH, temperature, and the electronic nature of the aryl group.[6][7]
-
Homocoupling Product: This biaryl impurity results from the palladium-catalyzed dimerization of two boronic acid molecules.[3] Its formation is often promoted by the presence of oxygen or the use of Pd(II) catalyst sources that are reduced in situ.[8][9]
-
Oxidative Degradation Product: The carbon-boron bond can be susceptible to oxidation, leading to the formation of the corresponding phenol (2-Methoxy-5-(trifluoromethoxy)phenol).[3]
Below is a summary of these common impurities.
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure | Common Cause(s) | Impact on Reaction |
| Boroxine | (C₈H₇BF₃O₂)₃ | Dehydration of the boronic acid during storage or with heating.[1][4] | Can affect stoichiometry if not accounted for; generally still active in Suzuki coupling as it can hydrolyze back to the boronic acid in situ.[1] |
| Protodeboronated Product | C₈H₈F₃O₂ | Cleavage of the C-B bond by a proton source (e.g., water). Often catalyzed by base or acid.[6][7] | Reduces the effective concentration of the boronic acid, leading to lower yields of the desired cross-coupled product. |
| Homocoupling Product | C₁₆H₁₂F₆O₄ | Pd-catalyzed dimerization, often promoted by oxygen or certain reaction conditions.[3][8] | Consumes the boronic acid, reduces yield, and creates a difficult-to-separate byproduct. |
| Oxidative Degradation Product | C₈H₇F₃O₃ | Oxidation of the carbon-boron bond. | Reduces the effective concentration of the boronic acid. |
Q2: How should I properly store this compound to minimize degradation?
A2: Proper storage is critical. To minimize the formation of boroxine and other degradation products, store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. A desiccator or a dry box is ideal. Over time, even at room temperature, boronic acids can gradually dehydrate to form boroxines.[1]
Q3: My Suzuki-Miyaura coupling reaction with this boronic acid has a low yield. What are the first things I should investigate?
A3: Low yield is a common issue that can typically be traced back to a few key areas:
-
Reagent Purity: Verify the purity of your boronic acid. The presence of significant amounts of the protodeboronated or homocoupled impurities in your starting material will directly lower the potential yield.
-
Protodeboronation: This is one of the most frequent causes of low yields in Suzuki reactions.[6] The electronic properties of this compound (specifically the electron-withdrawing -OCF3 group) can make it susceptible to base-catalyzed protodeboronation.[10][11] You may need to screen different bases, solvents, and temperatures to suppress this side reaction.
-
Reaction Conditions: Ensure your reaction is rigorously deoxygenated. Oxygen can promote homocoupling and degrade the palladium catalyst.[8][9] Also, check the activity of your palladium catalyst and the choice of ligand.
Our troubleshooting guide in Part 2 provides a more detailed workflow for diagnosing and solving these issues.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving specific experimental problems.
Issue 1: Significant amount of protodeboronated byproduct, 1-methoxy-4-(trifluoromethoxy)benzene, is observed.
Causality: Protodeboronation is the protonolysis of the C-B bond and is a well-known decomposition pathway for arylboronic acids.[6] The reaction rate is highly pH-dependent. Under basic conditions, the boronic acid is converted to the more electron-rich boronate species ([ArB(OH)₃]⁻), which can then react with a proton source like water.[7][10] For arylboronic acids with electron-withdrawing groups, this process can be particularly rapid.[12]
Mitigation Strategies:
-
Choice of Base: Avoid strong bases like NaOH or KOH if possible. Weaker inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred as they are generally less likely to accelerate protodeboronation.[8]
-
Temperature Control: Higher temperatures can increase the rate of protodeboronation.[13] If possible, run the reaction at the lowest temperature that still allows for efficient cross-coupling. For highly sensitive substrates, reactions at 60 °C or even room temperature with a highly active catalyst may be necessary.
-
Solvent System: While aqueous conditions are common, the presence of water is necessary for protodeboronation.[7] Minimizing the water content in your reaction can help. Using anhydrous solvents and reagents is recommended.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), can suppress protodeboronation.[14] These esters act as "slow-release" sources of the boronic acid under the reaction conditions.[6]
Issue 2: The homocoupled biaryl is a major byproduct.
Causality: The homocoupling of boronic acids is a side reaction catalyzed by the palladium species. It is particularly problematic under a few scenarios:
-
Presence of Oxygen: Oxygen can facilitate the oxidative addition/reductive elimination pathway that leads to dimerization.[9]
-
Use of Pd(II) Precatalysts: Catalysts like Pd(OAc)₂ must be reduced to the active Pd(0) state. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[8]
-
High Concentration of Boronic Acid: High concentrations can favor the kinetics of homocoupling.
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. Degas your solvent and reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[9]
-
Catalyst Selection:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Their steric bulk can physically hinder the formation of the intermediates that lead to homocoupling.[8]
-
Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.[9]
Workflow Diagram: Troubleshooting Common Issues
The following diagram outlines a logical workflow for addressing common problems encountered in reactions with this compound.
Caption: A decision tree for troubleshooting common reaction issues.
Part 3: Analytical and Purification Protocols
Accurate analysis is key to effective troubleshooting. Below are generalized protocols for identifying and quantifying impurities.
Table 2: Comparison of Analytical Techniques for Impurity Profiling
| Technique | Principle | Detects | Pros | Cons |
| HPLC-UV | Separation by liquid chromatography with UV detection.[15] | Boronic acid, homocoupling product, protodeboronated product, oxidative product. | Quantitative, good for non-volatile compounds.[3] | Boronic acids can sometimes show poor peak shape; on-column hydrolysis is possible.[16] |
| GC-MS | Separation of volatile compounds by gas chromatography with mass spec detection.[15] | Excellent for the more volatile protodeboronated product.[3] | High sensitivity and specificity for volatile impurities.[17] | Boronic acids and homocoupled products are non-volatile and require derivatization.[3] |
| NMR (¹H, ¹⁹F, ¹¹B) | Nuclear magnetic resonance spectroscopy. | All species. ¹¹B NMR is specific for boron-containing compounds. | Provides structural information. ¹¹B NMR can distinguish between boronic acid (~δ 30 ppm) and boroxine (~δ 23 ppm).[3] | Can be less sensitive for trace impurities; requires pure standards for quantification. |
Protocol 1: General HPLC-UV Method for Purity Analysis
This method is suitable for quantifying the boronic acid and its primary non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a high aqueous concentration (e.g., 90% A) and ramp to a high organic concentration (e.g., 95% B) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in acetonitrile or the initial mobile phase. Filter through a 0.45 µm filter before injection. To minimize on-column degradation, use aprotic solvents like acetonitrile for sample preparation and inject promptly.[16]
Protocol 2: ¹¹B NMR for Boroxine Content Analysis
This protocol allows for the direct assessment of the boronic acid to boroxine ratio.
-
Instrumentation: NMR spectrometer.
-
Sample Preparation: Dissolve a sufficient amount of the boronic acid sample in a suitable anhydrous solvent (e.g., CDCl₃ or Acetone-d₆).
-
Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Analysis:
-
The trigonal boronic acid species, ArB(OH)₂, will typically appear as a broad signal around δ 25-35 ppm.[3]
-
The tetrahedral boroxine species, (ArBO)₃, will appear as a relatively sharper signal around δ 15-25 ppm.[3]
-
The ratio of the two species can be determined by integrating their respective signals.
-
Impurity Formation Pathways
The following diagram illustrates the primary pathways leading to common byproducts from the starting boronic acid.
Caption: Key impurity formation pathways from the parent boronic acid.
References
-
HETEROCYCLES. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Link]
-
ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]
-
ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Link]
-
National Institutes of Health. (2022-04-18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
-
Journal of the American Chemical Society. (2017-08-21). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
Chromatography Online. (2021-12-01). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]
-
ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
MDPI. (2021-11-30). On-Surface Synthesis of Boroxine-Based Molecules. [Link]
-
MySkinRecipes. (n.d.). (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid. [Link]
-
ChemBeast. (2023-08-17). Buy [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid. [Link]
-
Journal of the American Chemical Society. (2021-08-30). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
SlidePlayer. (2015-06-29). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
MDPI. (2022-11-03). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
MDPI. (n.d.). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]
-
Georganics. (2024-01-09). Phenylboronic acid – preparation and application. [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
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- 17. chromatographyonline.com [chromatographyonline.com]
"optimization of reaction time and temperature for 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid"
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused guide to optimizing reaction conditions for 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid . Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the chemical causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Core Concept: Understanding the Reactant's Personality
This compound presents a unique electronic profile. The ortho-methoxy group is electron-donating via resonance, while the meta-trifluoromethoxy group is strongly electron-withdrawing due to the inductive effect of the fluorine atoms. This "push-pull" nature significantly influences its stability and reactivity, making it particularly susceptible to a key side reaction: protodeboronation .
Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom.[1] This reaction is often accelerated under the basic conditions required for many cross-coupling reactions and is a primary cause of low yields, especially with electron-deficient arylboronic acids.[1][2] The strategies outlined below are designed to maximize the rate of the desired coupling reaction while minimizing this degradation pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in Suzuki-Miyaura cross-coupling reactions.
Q1: My reaction yield is very low, and I'm recovering mostly my starting aryl halide and observing the protodeboronated arene, 1-methoxy-4-(trifluoromethoxy)benzene. What is the primary cause and my first line of defense?
A1: This is a classic symptom of protodeboronation outcompeting your desired Suzuki-Miyaura coupling.[1][2] The electron-withdrawing trifluoromethoxy group makes the boronic acid susceptible to this side reaction. Your primary goal is to accelerate the productive catalytic cycle so it occurs much faster than the boronic acid decomposition.
Your immediate troubleshooting steps should focus on three areas:
-
Catalyst System: The transmetalation and reductive elimination steps can be slow for electron-deficient boronic acids. Using a highly active catalyst system is critical.
-
Recommendation: Employ a modern palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. Catalysts like XPhos Pd G3 or SPhos Pd G3 are designed for challenging couplings and can often be used at lower temperatures.[3][4]
-
Causality: These ligands promote the formation of a highly reactive Pd(0) species and accelerate the rate-limiting steps of the catalytic cycle, allowing the coupling to proceed before significant protodeboronation occurs.[5]
-
-
Base Selection: The base is crucial for activating the boronic acid but can also promote its decomposition.[2]
-
Recommendation: Switch to a milder, yet effective, base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices compared to stronger bases like sodium or potassium hydroxide, or even sodium carbonate (Na₂CO₃) in some cases.[2][3]
-
Causality: Milder bases can provide sufficient activation for the transmetalation step without excessively increasing the rate of base-mediated protodeboronation.[2][6]
-
-
Temperature and Reaction Time: Higher temperatures and longer reaction times increase the rate of boronic acid degradation.[2][7]
-
Recommendation: If using a highly active catalyst, attempt the reaction at a lower temperature (e.g., room temperature to 60 °C) first. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
Causality: The activation energy for protodeboronation is often lower than that of the productive coupling steps. By lowering the temperature, you can disproportionately slow the undesired side reaction.[2]
-
Q2: I'm observing significant homocoupling of my boronic acid (formation of a symmetrical biaryl). How can I prevent this?
A2: Homocoupling of boronic acids is typically promoted by the presence of oxygen, which can interfere with the palladium catalyst.[3][8]
-
Recommendation: Ensure your reaction is performed under a strictly inert atmosphere. Solvents must be thoroughly degassed using methods like sparging with argon or nitrogen for 15-30 minutes or by employing freeze-pump-thaw cycles.[2][5] Ensure all glassware is oven- or flame-dried and the reaction is assembled under a positive pressure of inert gas.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling and deactivate the catalyst from the primary Suzuki cycle.[3][8] Maintaining an oxygen-free environment preserves the active catalytic species for the desired cross-coupling.
Q3: My coupling partner is an aryl chloride, and the reaction is not proceeding. What adjustments are necessary?
A3: Aryl chlorides are significantly less reactive than aryl bromides or iodides in the oxidative addition step of the catalytic cycle.[2][9] Standard Suzuki conditions are often insufficient.
-
Recommendation: This scenario demands a highly active catalyst system.
-
Catalyst/Ligand: Use a catalyst system known for activating aryl chlorides. Buchwald ligands such as XPhos, SPhos, or RuPhos are excellent choices.[5][10] Palladium precatalysts incorporating these ligands are commercially available and highly effective.
-
Base: A stronger base may be required to facilitate the catalytic cycle with a less reactive electrophile. K₃PO₄ is a common and effective choice in these systems.
-
Temperature: Higher temperatures (e.g., 80-110 °C) are typically necessary to achieve a reasonable rate of oxidative addition with aryl chlorides.
-
-
Causality: The C-Cl bond is stronger than C-Br or C-I, making it more difficult for the Pd(0) catalyst to insert itself. The electron-rich and bulky nature of the specified ligands creates a more electron-rich palladium center, which enhances its ability to undergo oxidative addition with the electron-deficient aryl chloride.[5]
Q4: Can I improve the stability of the boronic acid itself before starting the reaction?
A4: Yes. If protodeboronation remains a persistent issue, converting the boronic acid to a more stable derivative is an excellent strategy.
-
Recommendation: Convert the this compound to its corresponding pinacol ester or MIDA boronate.[2][8] These derivatives are generally more stable to storage and the reaction conditions.
-
Causality: Boronic esters and MIDA boronates act as "slow-release" sources of the boronic acid.[5][11] They hydrolyze in situ under the basic reaction conditions to gradually generate the active boronic acid at a low concentration. This keeps the standing concentration of the sensitive boronic acid low, minimizing the rate of its decomposition while still allowing the productive coupling to proceed.[5]
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
This table provides optimized starting points for reactions involving this compound. Further optimization may be required based on the specific coupling partner.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Precatalyst | XPhos Pd G3 (or similar G3/G4 precatalyst) (1-3 mol%) | Highly active, air-stable precatalysts that rapidly form the active Pd(0)L species. Essential for difficult couplings.[3][4] |
| Boronic Acid Equiv. | 1.2 - 1.5 equivalents | Using a slight excess ensures complete consumption of the potentially more valuable aryl halide. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents) | Effective at promoting transmetalation while being less harsh than hydroxides, thus minimizing protodeboronation.[2][3] |
| Solvent System | 1,4-Dioxane/H₂O (e.g., 5:1 ratio) or Toluene/H₂O | Aprotic/aqueous mixtures are standard. Ensure solvents are rigorously degassed to prevent catalyst oxidation and homocoupling.[3][8] |
| Temperature | 40 - 100 °C | Start lower (40-60 °C) with highly active catalysts. Increase temperature only if the reaction is sluggish, especially for less reactive halides like chlorides.[2] |
| Reaction Time | 30 min - 12 h | Monitor reaction progress frequently. Over-extended reaction times increase the likelihood of protodeboronation.[2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for a typical coupling reaction.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere Setup: Seal the vessel with a rubber septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-Dioxane and water, 5:1 ratio) via syringe. The total concentration is typically between 0.1 and 0.5 M with respect to the aryl halide.
-
Reaction Execution: Place the reaction vessel in a pre-heated oil bath or heating block set to the desired temperature (e.g., 80 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by withdrawing small aliquots (under inert atmosphere if possible) and analyzing via TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Visualized Workflows & Logic
Diagram 1: Troubleshooting Workflow for Low Yield
This decision tree guides the user through a logical process to diagnose and solve low-yield issues.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
-
BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
BenchChem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
-
WordPress.com. Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL.
-
Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.
-
Yuan, Z., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. ResearchGate.
-
Wikipedia. Protodeboronation.
-
Whiting, A. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health.
-
Reddit. Struggling with Suzuki Reaction : r/Chempros.
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
BenchChem. Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.
-
MySkinRecipes. (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid.
-
RSC Publishing. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
-
BenchChem. Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide.
-
PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
-
SciSpace. Suzuki-Miyaura cross-coupling optimization enabled by automated feedback.
-
ChemicalBook. 2-METHOXY-5-TRIFLUOROMETHYLPHENYLBORONIC ACID CAS.
-
MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Santa Cruz Biotechnology. 2-Methoxy-5-(trifluoromethyl)phenylboronic acid.
-
ChemScene. 2-Methoxy-5-(trifluoromethyl)phenylboronic acid.
-
AstaTech. 2-METHOXY-3-(TRIFLUOROMETHYL)PHENYLBORONIC ACID.
-
RSC Publishing. Copper-mediated trifluoromethylation of arylboronic acids by trifluoromethyl sulfonium salts.
-
RSC Publishing. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis.
-
Frontier Specialty Chemicals. 2-Methoxy-5-(trifluoromethyl)phenylboronic acid.
-
Chemrio. 2-Methoxy-5-trifluoromethylphenylboronic acid; 5-(TRIFLUOROMETHYL).
-
NINGBO INNO PHARMCHEM CO.,LTD. 3-(Trifluoromethyl)phenylboronic Acid: Properties, Applications, and Synthesis in Organic Chemistry.
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
-
PubMed. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
-
Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
-
National Institutes of Health. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products from 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid
Welcome to the technical support center for navigating the purification challenges associated with products synthesized from 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. The unique electronic and steric properties of this boronic acid—possessing both an ortho-methoxy group and a meta-trifluoromethoxy group—can lead to specific challenges in product isolation and purification. This document provides in-depth, experience-driven solutions in a direct question-and-answer format to help you achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when using this compound in a Suzuki-Miyaura coupling reaction?
A1: In a typical Suzuki-Miyaura coupling, you should anticipate several key impurities derived from the boronic acid reagent, the catalyst, and side reactions. Understanding these is the first step to designing an effective purification strategy.
-
Unreacted Boronic Acid: Excess or unreacted this compound is a very common impurity.
-
Homocoupled Dimer: Palladium(II) species in the reaction, often from incomplete reduction of a Pd(II) precatalyst or exposure to oxygen, can catalyze the coupling of two boronic acid molecules to form a symmetrical biaryl impurity.[1][2]
-
Protodeboronated Byproduct: This is the compound formed when the boronic acid group is replaced by a hydrogen atom (in this case, 1-methoxy-4-(trifluoromethoxy)benzene). Sterically hindered boronic acids, especially those with ortho-substituents, can be prone to this side reaction, which is often promoted by basic conditions or extended heating.[1][3]
-
Boroxines: Boronic acids can dehydrate to form cyclic trimers called boroxines. These are generally in equilibrium with the monomeric acid in the presence of water but can complicate analysis.
-
Residual Palladium: The palladium catalyst can remain in the crude product, often as colloidal palladium black or soluble complexes.
-
Ligand-Related Impurities: Oxidized or unreacted phosphine ligands (e.g., triphenylphosphine oxide from triphenylphosphine) are common if used.
Q2: Why are boron-containing impurities often difficult to remove by standard silica gel chromatography?
A2: Boronic acids and their derivatives present a unique challenge for silica gel chromatography for several reasons:
-
Polarity: Boronic acids are quite polar and can have retention factors (Rf) similar to polar target molecules, leading to co-elution.
-
Interaction with Silica: The Lewis acidic boron atom and the hydroxyl groups can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant tailing, streaking, or even irreversible binding to the column, resulting in poor separation and lower recovery of the desired product.[4]
-
On-Column Reactions: The acidic nature of silica gel can sometimes promote the degradation of the boronic acid or the target compound.
While chromatography is a powerful tool, it is often more effective when preceded by other techniques to remove the bulk of boron-containing impurities.
Troubleshooting and Purification Workflow
This workflow provides a logical sequence of steps to purify your crude product after a reaction involving this compound.
Caption: General purification workflow for Suzuki coupling products.
Troubleshooting Guide: Specific Issues & Solutions
Q3: My crude NMR shows significant unreacted boronic acid. My product is not base-sensitive. What is the most efficient first purification step?
A3: An extractive workup with a basic aqueous solution is the most effective initial step.
-
The Principle (Causality): this compound, like other boronic acids, is a weak Lewis acid. It reacts with a base (like NaOH, K₂CO₃, or NaHCO₃) to form a water-soluble boronate salt.[3][5] This salt will partition into the aqueous phase, while your typically less polar organic product remains in the organic solvent (e.g., ethyl acetate, DCM).
-
Recommended Protocol:
-
Dilute the crude reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a 1M aqueous solution of Na₂CO₃ or NaOH (2-3 times), followed by water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[6]
-
-
Trustworthiness Check: After this procedure, an NMR or LC-MS of the crude product should show a significant reduction or complete removal of the boronic acid impurity.
Q4: I performed a basic wash, but a persistent impurity with a similar Rf to my product remains. I suspect it's the homocoupled dimer. How can I separate it?
A4: Separating the desired biaryl product from the symmetrical homocoupled dimer can be challenging due to their similar structures and polarities. Here are several strategies to try:
-
Optimized Flash Chromatography: Do not assume your initial solvent system is optimal.
-
Try Different Solvent Systems: If a standard ethyl acetate/hexane system fails, explore other combinations such as dichloromethane/methanol or toluene/acetone.[7] Sometimes adding a small amount of a third solvent can dramatically improve separation.
-
Reduce the Rf: Aim for an Rf value of 0.1-0.2 for your product. While this requires more solvent, it provides a longer residence time on the column, enhancing the separation between closely eluting spots.[7]
-
-
Recrystallization: This is often the most powerful technique for removing closely related impurities from a solid product.[8][9]
-
Solvent Screening: The key is finding a solvent system where your product has high solubility at high temperatures but low solubility at room temperature or below, while the impurity remains in solution.
-
Common Solvent Systems: Try systems like hexanes/methanol, hexanes/ethyl acetate, or isopropanol/water.[8] Dissolve the crude solid in a minimum amount of the hot solvent (or the solvent in which it is more soluble), then slowly add the anti-solvent until turbidity appears. Re-heat to clarify and then allow to cool slowly.
-
-
Boron Scavenger Resins (If Boronic Acid is also Present): If the homocoupled product is accompanied by unreacted boronic acid, a scavenger resin can simplify the subsequent purification. Diol-functionalized resins (e.g., SiliaBond Diol, Amberlite IRA743) form a stable cyclic ester with the boronic acid, allowing it to be removed by simple filtration.[10][11] This removes one major impurity, making the chromatographic separation of the remaining components easier.
Q5: My final product is a pale grey or black color, indicating palladium contamination. How do I remove trace palladium?
A5: Removing the last traces of palladium is crucial, especially in pharmaceutical applications.
-
Initial Removal: After the reaction, filtering the diluted mixture through a pad of Celite can remove the insoluble palladium black that often forms.[6]
-
Scavenging: For soluble palladium, specialized scavengers are highly effective.
-
Thiol-functionalized Resins (e.g., SiliaMetS Thiol): These have a high affinity for palladium and can effectively remove it to ppm levels.
-
Activated Carbon: Stirring the product solution with activated carbon for a period, followed by filtration through Celite, is a cost-effective method for palladium removal.[12]
-
-
Aqueous Washes: Washing with an aqueous solution of thiourea or sodium thiosulfate can sometimes help by complexing with the palladium and extracting it into the aqueous phase.
Data Summary and Key Protocols
Table 1: Comparison of Primary Purification Strategies
| Purification Method | Principle of Separation | Best For Removing | Pros | Cons |
| Basic Aqueous Wash | Acid-base chemistry; formation of water-soluble boronate salts.[3][5] | Unreacted boronic acid. | Fast, inexpensive, scalable, removes bulk impurity. | Ineffective for non-acidic impurities (dimer, protodeboronated); product must be base-stable. |
| Silica Gel Chromatography | Differential adsorption based on polarity.[13] | Components with different polarities (e.g., product vs. starting halide). | Widely applicable, high resolving power. | Can be low-yielding, boronic acids may streak/bind, can be time/solvent intensive.[4] |
| Recrystallization | Differential solubility in a given solvent system at varying temperatures.[8][14] | Closely related impurities from a solid product (e.g., homocoupled dimer). | Can provide very high purity, scalable. | Only works for solids, requires screening for suitable solvents, potential for yield loss. |
| Scavenger Resins (Diol) | Covalent bond formation (cyclic ester) with boronic acids.[10] | Unreacted boronic acid and boroxines. | Highly selective, simple filtration workup, high recovery of product. | Resin cost can be high for large scale, requires stirring time (2-16h).[10] |
Detailed Experimental Protocols
Protocol 1: Boron Impurity Removal using a Diol Scavenger Resin
This protocol provides a general method for selectively removing boronic acid impurities from a crude reaction mixture post-workup.[10]
-
Materials:
-
Crude product containing boronic acid impurities.
-
Diol-functionalized scavenger resin (e.g., SiliaBond Diol, Amberlite IRA743).
-
Anhydrous organic solvent (e.g., THF, Dichloromethane).
-
Stir plate and stir bar.
-
Filtration apparatus (e.g., Büchner funnel).
-
-
Procedure:
-
Dissolve the crude material in a suitable anhydrous solvent (e.g., THF) to a concentration of ~50-100 mg/mL.
-
Add the diol scavenger resin. Use approximately 3-5 equivalents of resin relative to the estimated amount of boron impurity.
-
Stir the resulting slurry at room temperature for 2-16 hours.
-
Monitor the disappearance of the boronic acid from the solution by TLC or LC-MS. Take a small aliquot, filter it through a small cotton plug in a pipette, and then analyze.
-
Once the boronic acid is no longer detected in the solution, filter the mixture to remove the resin.
-
Wash the resin thoroughly with the same solvent to ensure complete recovery of the product.
-
Combine the filtrate and washes, and concentrate in vacuo to yield the product, now free of boronic acid impurities.
-
Protocol 2: General Recrystallization for Biaryl Products
This protocol outlines a screening process to find a suitable solvent system for purifying a solid biaryl product.[8]
-
Materials:
-
Crude solid product.
-
A selection of solvents (e.g., Hexanes, Ethyl Acetate, Methanol, Isopropanol, Toluene, Water).
-
Test tubes or small vials.
-
Heating block or hot plate.
-
-
Procedure:
-
Solubility Test: Place a small amount of crude material (10-20 mg) into several test tubes.
-
Add a small amount of a single solvent to each tube at room temperature. Note if the solid dissolves. If not, heat the solvent to its boiling point and observe solubility. A good single solvent will not dissolve the compound at room temperature but will dissolve it completely when hot.
-
Binary Solvent System: If no single solvent is ideal, use a binary system. Find a solvent in which the product is highly soluble (e.g., Methanol, Ethyl Acetate) and an "anti-solvent" in which it is poorly soluble (e.g., Water, Hexanes).
-
Recrystallization: a. Place the bulk of the crude solid in an Erlenmeyer flask. b. Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary. c. Slowly add the "anti-solvent" dropwise to the hot solution until it just becomes cloudy (the saturation point). d. If needed, add a drop or two of the "good" solvent to re-clarify the solution. e. Remove the flask from the heat and allow it to cool slowly to room temperature. Placing it in an insulated container can promote the formation of larger, purer crystals. f. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation. g. Isolate the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent. h. Dry the crystals under vacuum.
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. silicycle.com [silicycle.com]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Reactivity of 2-Methoxy-5-(trifluoromethoxy)phenylboronic Acid
Introduction:
Welcome to the technical support center for 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile yet challenging reagent into their synthetic workflows. The unique substitution pattern of this molecule—an ortho-methoxy group and a meta-trifluoromethoxy group—presents a distinct set of considerations regarding its reactivity, particularly in widely-used cross-coupling reactions like the Suzuki-Miyaura coupling. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our aim is to equip you with the scientific rationale behind experimental choices, enabling you to optimize your reactions and overcome synthetic hurdles. While direct literature precedent for this specific boronic acid is limited, the principles and protocols outlined here are derived from extensive studies on structurally analogous systems and are intended to serve as a robust starting point for your investigations.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling involving this substrate can often be attributed to a combination of steric and electronic factors. Here’s a prioritized checklist:
-
Catalyst System: The steric hindrance from the ortho-methoxy group can impede the crucial transmetalation step. Standard catalysts like Pd(PPh₃)₄ may be ineffective. You should consider using catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands such as SPhos, XPhos, or RuPhos) which are designed to facilitate coupling with sterically demanding partners.[1][2]
-
Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid, an inappropriate one can lead to decomposition or side reactions. For electron-deficient boronic acids, a moderately strong base like potassium phosphate (K₃PO₄) is often a good starting point.[3]
-
Protodeboronation: The trifluoromethoxy group is electron-withdrawing, which can make the boronic acid susceptible to protodeboronation (cleavage of the C-B bond).[3] This is often exacerbated by high temperatures and aqueous basic conditions. Consider using anhydrous solvents or protecting the boronic acid as a pinacol ester to mitigate this issue.
-
Degassing: Rigorous degassing of your solvents and reaction mixture is essential to prevent catalyst oxidation and homocoupling of the boronic acid.[3]
Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction, particularly with electron-rich or sterically hindered boronic acids. It is often promoted by the presence of oxygen or certain palladium species. To minimize homocoupling:
-
Ensure Rigorous Inert Atmosphere: Use Schlenk line techniques or a glovebox to thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[3]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) which require in-situ reduction that can sometimes be inefficient and lead to side reactions.[4]
-
Ligand-to-Palladium Ratio: Optimizing the ligand-to-palladium ratio can be beneficial. A slight excess of the ligand can sometimes suppress homocoupling by ensuring the palladium center remains coordinated and less prone to side reactions.
Q3: What are the expected electronic effects of the trifluoromethoxy group on the reactivity of this boronic acid?
A3: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[5] This has several implications for the reactivity of this compound:
-
Increased Acidity: The electron-withdrawing nature of the -OCF₃ group increases the Lewis acidity of the boronic acid, which can influence its solubility and interaction with the base.[6]
-
Slower Transmetalation: The decreased electron density on the aromatic ring can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle, as this step involves the transfer of the aryl group from boron to the palladium center.[7]
-
Susceptibility to Protodeboronation: As mentioned, the electron-withdrawing effect makes the C-B bond more susceptible to cleavage, particularly under basic conditions.[3]
Q4: How does the ortho-methoxy group influence the reaction conditions?
A4: The ortho-methoxy group primarily exerts a significant steric effect, which is often the dominant factor in determining the reactivity of this boronic acid.[8]
-
Steric Hindrance: The methoxy group physically blocks the approach of the palladium catalyst to the boronic acid moiety, making the transmetalation step more challenging.[8] This necessitates the use of specialized, bulky ligands that can create a more open coordination sphere around the palladium atom.[1]
-
Potential for Chelation: In some cases, the oxygen of the ortho-methoxy group can coordinate to the palladium center, which can influence the reaction mechanism and potentially stabilize certain intermediates.
-
Electronic Contribution: While the steric effect is dominant, the methoxy group is also electron-donating through resonance, which can partially counteract the electron-withdrawing effect of the trifluoromethoxy group on the overall electron density of the aromatic ring.
Troubleshooting Guides
Guide 1: Overcoming Low Yields in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low-yielding Suzuki-Miyaura reactions with this compound.
Step 1: Re-evaluate the Catalyst System
-
Problem: The chosen palladium catalyst and ligand are not effective for this sterically hindered substrate.
-
Solution: Switch to a catalyst system known for its efficacy with ortho-substituted arylboronic acids. A comparative table of suggested catalyst systems is provided below.
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Recommended For |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | 1-3 | Sterically hindered aryl bromides and chlorides. |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | 1-3 | Highly active for a broad range of substrates, including hindered ones.[1] |
| Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos | 1-3 | Effective for sterically demanding couplings.[1] |
Step 2: Optimize the Base and Solvent System
-
Problem: The base is either too weak to activate the boronic acid efficiently or too strong, leading to decomposition. The solvent may not be optimal for solubility or reaction rate.
-
Solution: Screen a variety of bases and solvent systems. Start with milder conditions and increase the strength of the base and temperature as needed.
| Base | Solvent System | Temperature Range (°C) | Comments |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-110 | A good starting point for challenging couplings.[3] |
| K₂CO₃ | Toluene/EtOH/H₂O | 80-110 | A standard, milder base.[3] |
| Cs₂CO₃ | Dioxane/H₂O, DMF | 80-110 | A stronger base that can increase reaction rates.[3] |
| KF | Anhydrous THF or Dioxane | 60-80 | A milder option for base-sensitive substrates.[3] |
Step 3: Address Potential Protodeboronation
-
Problem: The boronic acid is decomposing via protodeboronation before it can participate in the cross-coupling reaction.
-
Solution:
-
Use the Boronic Ester: Convert the boronic acid to its pinacol ester derivative, which is more stable and less prone to protodeboronation. The boronic acid can be regenerated in situ under the reaction conditions.[3]
-
Anhydrous Conditions: If possible, run the reaction under anhydrous conditions to minimize the source of protons for protodeboronation.
-
Lower Reaction Temperature: If the reaction allows, try running it at a lower temperature to slow down the rate of protodeboronation.
-
Guide 2: Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a generalized starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: This is a general procedure and may require optimization for your specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, and the base.
-
Inert Atmosphere: Seal the Schlenk tube, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Reaction: Place the Schlenk tube in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Challenges and Solutions
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- BenchChem. (2025). An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids.
- ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2.
- MySkinRecipes. (n.d.). (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid.
-
MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
- BenchChem. (2025). Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid.
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran.
-
ACS Publications. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
RSC Publishing. (n.d.). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. [Link]
-
MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]
- ResearchGate. (n.d.).
- BenchChem. (2025).
-
MDPI. (2021). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [Link]
-
MDPI. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]
-
Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. [Link]
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
Sources
- 1. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Solubility in Reactions with 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor reagent solubility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to equip you with the scientific rationale and practical protocols to overcome these hurdles and achieve successful reaction outcomes.
Introduction: The Challenge of Solubility
This compound is a valuable building block in medicinal chemistry and materials science. However, its complex substitution pattern, featuring both electron-donating (methoxy) and electron-withdrawing (trifluoromethoxy) groups, can lead to poor solubility in common organic solvents. This limited solubility often results in low reaction rates, incomplete conversions, and difficulty in purification. This guide will explore the underlying causes of these issues and provide a systematic approach to resolving them.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or failing. I suspect solubility is the issue. What are the first steps I should take?
A1: When encountering a problematic Suzuki-Miyaura coupling, a systematic evaluation of your reaction parameters is crucial. Low or no yield is often a primary indicator of solubility issues.[1] Here’s a checklist to begin your troubleshooting process:
-
Visual Inspection: Is the boronic acid fully dissolved at the reaction temperature? The presence of undissolved solid is a clear sign that solubility is limiting the reaction.
-
Catalyst and Ligand Activity: Ensure your palladium source and ligand are active and not degraded.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1] Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Base Selection and Solubility: The choice of base is critical not only for the catalytic cycle but also for influencing the solubility of the boronic acid.[2][3] Some inorganic bases may not be sufficiently soluble in the reaction solvent.
Q2: I've confirmed my reagents are active and the system is inert, but the boronic acid still won't dissolve. Which solvent systems should I explore?
A2: Solvent selection is paramount. A single solvent may not be sufficient to dissolve all reaction components (the boronic acid, the coupling partner, the base, and the catalyst). A solvent screen using various solvent systems is a highly recommended approach.
| Solvent System | Rationale | Typical Ratio | Temperature Range (°C) |
| Toluene/Water/Ethanol | A classic combination. Toluene is the primary organic phase, water helps dissolve the inorganic base, and ethanol acts as a co-solvent to improve miscibility. | 4:1:1 | 80-110 |
| Dioxane/Water | Dioxane is a good solvent for many organic compounds, and the addition of water aids in dissolving the base.[1] | 10:1 to 4:1 | 80-110 |
| 2-MeTHF/Water | A greener alternative to THF and dioxane, 2-MeTHF often provides good solubility for a range of substrates. | 10:1 to 4:1 | 70-90 |
| DMF or DMAc (with or without water) | These polar aprotic solvents can be very effective at dissolving poorly soluble boronic acids, but be mindful of potential side reactions at high temperatures. | N/A | 60-120 |
| t-BuOH/Water | A protic co-solvent system that can be effective, particularly with certain bases. | 3:1 to 1:1 | 80-100 |
Pro-Tip: When screening solvents, start with small-scale reactions to conserve material. Monitor progress by TLC, GC-MS, or LC-MS to quickly identify promising conditions.[1]
Q3: I've tried several solvent systems with limited success. Are there any additives that can enhance the solubility of my boronic acid?
A3: Yes, certain additives can significantly improve the solubility and reactivity of boronic acids.
-
Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) can enhance the rate of Suzuki couplings in aqueous media by facilitating the transfer of reactants between the organic and aqueous phases.[4]
-
Diols and Polysaccharides: Mannitol and other polyols can increase the aqueous solubility of boronic acids by forming more soluble boronate esters.[5] This can also have a pKa-lowering effect, which can be beneficial for the reaction.[5]
-
Diethanolamine (DEA): Reacting the boronic acid with diethanolamine can form a stable, often crystalline, DABO boronate complex.[6] These complexes can be isolated and are often more soluble and stable than the parent boronic acid.[6] They can be used directly in Suzuki-Miyaura reactions, where they slowly hydrolyze to release the active boronic acid.[6]
Q4: My boronic acid is electron-deficient. Does this affect its stability and solubility?
A4: Absolutely. Electron-deficient arylboronic acids, like the one , can be prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[7] This is often exacerbated by the basic conditions required for the Suzuki-Miyaura coupling.[8]
To mitigate this, consider using boronic acid surrogates that offer enhanced stability:
-
Potassium Organotrifluoroborates (Molander's salts): These are generally more stable to air and moisture than the corresponding boronic acids and are less prone to protodeboronation.[3][9] They can be prepared from the boronic acid and KHF2.
-
N-methyliminodiacetic acid (MIDA) boronates (Burke's boronates): These are highly stable, crystalline solids that are compatible with silica gel chromatography.[9][10] They undergo slow hydrolysis under reaction conditions to release the boronic acid in situ, which is particularly advantageous for unstable boronic acids.[10][11]
Q5: How does the choice of base impact the solubility and the overall reaction?
A5: The base plays multiple crucial roles in the Suzuki-Miyaura reaction. It activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[2][3] The choice and form of the base can significantly impact the reaction's success.
-
Inorganic Bases: K2CO3, K3PO4, and Cs2CO3 are commonly used. K3PO4 is often effective in anhydrous conditions with a small amount of water added.[12] The physical form of the base matters; finely grinding solid bases can improve their reactivity.[12]
-
Organic Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, particularly when base-sensitive functional groups are present.
-
Solubility of the Base: Ensure the chosen base is soluble in the reaction medium. If not, the reaction will be heterogeneous and may proceed slowly or not at all.
Troubleshooting Guides & Experimental Protocols
Workflow for Troubleshooting Poor Solubility
This workflow provides a logical progression for addressing solubility issues.
Caption: A decision tree for troubleshooting poor solubility.
Protocol 1: Systematic Solvent Screening
-
Setup: In an array of vials, add this compound (1.0 equiv), your coupling partner (1.2 equiv), a palladium precatalyst (e.g., Pd(PPh3)4, 5 mol%), and the chosen base (e.g., K2CO3, 2.0 equiv).
-
Solvent Addition: To each vial, add a different degassed solvent system from the table in FAQ 2 to achieve a concentration of 0.1 M with respect to the limiting reagent.
-
Reaction: Seal the vials and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: After a set time (e.g., 2, 6, and 12 hours), take aliquots from each reaction, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by TLC or LC-MS to assess conversion.
-
Analysis: Compare the results to identify the most effective solvent system for your specific substrates.
Protocol 2: Preparation and Use of a Diethanolamine (DEA) Adduct
-
Formation: In a vial, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane.
-
Addition of DEA: Add diethanolamine (1.0 equiv) dropwise while stirring.[1]
-
Precipitation: A precipitate will likely form. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Stir the resulting slurry for 15-30 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.
-
Usage: This stable diethanolamine adduct can now be used directly in your Suzuki-Miyaura coupling reaction, typically in protic solvents which facilitate the in-situ hydrolysis to the boronic acid.[1][6]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism can aid in troubleshooting. The base is crucial for the formation of the boronate species, which then undergoes transmetalation with the palladium complex.
Caption: The Suzuki-Miyaura catalytic cycle.
Conclusion
Addressing the poor solubility of this compound requires a methodical and informed approach. By systematically evaluating solvent systems, utilizing solubility-enhancing additives, and considering the use of more stable boronic acid surrogates, researchers can overcome these challenges. This guide provides the foundational knowledge and practical protocols to navigate these experimental hurdles, ultimately leading to more efficient and successful synthetic outcomes.
References
- BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem. Accessed January 2, 2026.
- Desai, P. (2007).
- MDPI. (2023). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed January 2, 2026.
- Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418–12421.
- BenchChem. A Comparative Guide to Alternative Boronic Acids for the Synthesis of Biaryl Structures. BenchChem. Accessed January 2, 2026.
- Wikipedia. (2023). Suzuki reaction. Wikipedia.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6561–6563.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed., Wiley-VCH, Weinheim, 2011.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- PubChem. (2023). [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid. PubChem.
- Reddit. (2023). Boronic acids being gooey. r/OrganicChemistry.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1567–1580.
- Sherwood, T. C., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- Qin, T., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids.
- ResearchGate. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- BenchChem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. BenchChem. Accessed January 2, 2026.
- Silva, F., et al. (2020).
- Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(30), 9573–9586.
- MySkinRecipes. (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid. MySkinRecipes. Accessed January 2, 2026.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?.
- ChemScene. Building blocks | Bioactive small molecules. ChemScene. Accessed January 2, 2026.
- Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7121–7123.
- Chemrio. 2-Methoxy-5-trifluoromethylphenylboronic acid; 5-(TRIFLUOROMETHYL). Chemrio. Accessed January 2, 2026.
- Frontier Specialty Chemicals. 2-Methoxy-5-(trifluoromethyl)phenylboronic acid. Frontier Specialty Chemicals. Accessed January 2, 2026.
- Santa Cruz Biotechnology. 2-Methoxy-5-(trifluoromethyl)phenylboronic acid. Santa Cruz Biotechnology. Accessed January 2, 2026.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 20(3), 648–657.
- Rossi, A. C., et al. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Molecules, 24(1), 53.
- Vedejs, E., & Chapman, R. W. (1994). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 59(18), 5391–5393.
- ResearchGate. (2015). Nickel-Catalyzed Cross-Coupling of Phenols and Arylboronic Acids Through an In Situ Phenol Activation Mediated by PyBroP.
- ResearchGate. (2016). Binding interaction between 2-methoxy-5-fluoro phenyl boronic acid and sugars: Effect of structural change of sugars on binding affinity.
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Suzuki-Miyaura Coupling of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid
Validation & Comparative
"comparative reactivity of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid vs. other arylboronic acids"
<Comparative Reactivity of 2-Methoxy-5-(trifluoromethoxy)phenylboronic Acid vs. Other Arylboronic Acids in Suzuki-Miyaura Cross-Coupling
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its mild conditions, broad functional group tolerance, and the commercial availability of diverse arylboronic acids.[1][2] These organoboron compounds are essential building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry for the creation of biaryl structures found in many active pharmaceutical ingredients (APIs).[3][4] The reactivity of an arylboronic acid is delicately controlled by the electronic and steric nature of the substituents on the aromatic ring. This guide provides an in-depth comparative analysis of this compound, a uniquely substituted reagent, against a panel of other common arylboronic acids. We will explore the underlying mechanistic principles that govern its reactivity and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.
Pillar 1: Understanding the Fundamentals of Arylboronic Acid Reactivity
The efficacy of the Suzuki-Miyaura reaction hinges on a catalytic cycle involving a palladium complex.[5] This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The structure of the arylboronic acid profoundly influences the rate-limiting transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) complex.[5] This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6] Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.[3][7]
Caption: Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Factors Influencing Reactivity
-
Electronic Effects: The substituents on the arylboronic acid ring dictate its electronic density. Electron-donating groups (EDGs) like methoxy (-OCH₃) increase the nucleophilicity of the aryl group, which can facilitate the transmetalation step. Conversely, electron-withdrawing groups (EWGs) such as trifluoromethoxy (-OCF₃) or nitro (-NO₂) decrease the electron density of the aromatic ring.[8][9] This generally enhances the Lewis acidity of the boron atom, but can slow down the transfer of the aryl group to the palladium catalyst.[10][11]
-
Steric Effects: Substituents in the ortho position to the boronic acid group can sterically hinder the approach to the palladium center, thereby slowing down the reaction.[12][13] This is a significant consideration for polysubstituted arylboronic acids.
-
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of an undesired arene byproduct.[14][15] This process can be promoted by acidic or basic conditions and is often more prevalent with electron-rich or certain heteroaromatic boronic acids.[16][17]
Pillar 2: In-Depth Analysis of this compound
This specific boronic acid presents a fascinating case due to its unique substitution pattern, featuring both a moderately electron-donating group and a strongly electron-withdrawing group, as well as a sterically influential ortho substituent.
-
ortho-Methoxy Group (-OCH₃): This group exerts two opposing effects. Electronically, it is an electron-donating group through resonance, which should increase the aryl group's nucleophilicity. However, its position at the ortho carbon introduces significant steric bulk, which can impede the transmetalation step.[18] In some cases, the oxygen atom of the methoxy group can coordinate to the palladium center, potentially influencing the geometry of the transition state and the reaction outcome.[18][19]
-
meta-Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[10] Its presence deactivates the ring, making the aryl group less nucleophilic. This electronic pull can make the transmetalation step more challenging compared to unsubstituted or electron-rich arylboronic acids.
The overall reactivity of this compound is therefore a result of the complex interplay between the steric hindrance of the ortho-methoxy group and the combined, opposing electronic effects of the methoxy and trifluoromethoxy substituents.
Caption: Figure 2. Electronic and steric effects on the target boronic acid.
Pillar 3: Comparative Reactivity Data
To provide a clear, objective comparison, the following table summarizes the expected performance of this compound against other common arylboronic acids in a standardized Suzuki-Miyaura coupling with 4-bromoanisole. The yields are based on trends observed in the literature under typical reaction conditions.
Table 1: Comparative Yields in a Standardized Suzuki-Miyaura Coupling
| Arylboronic Acid | Key Features | Expected Yield (%) | Rationale for Reactivity |
| Phenylboronic Acid | Unsubstituted baseline | 90-98% | High reactivity due to lack of steric hindrance and deactivating groups.[20] |
| 4-Methoxyphenylboronic Acid | Strong EDG | 92-99% | The electron-donating group enhances nucleophilicity, often leading to faster reactions and higher yields.[21] |
| 4-(Trifluoromethyl)phenylboronic Acid | Strong EWG | 80-90% | The electron-withdrawing group deactivates the ring, making transmetalation slower and potentially lowering the yield.[11] |
| 2-Methoxyphenylboronic Acid | EDG with ortho-steric hindrance | 75-88% | Steric hindrance from the ortho-methoxy group impedes the reaction, leading to lower yields compared to its para-isomer.[19] |
| This compound | EDG, EWG, and ortho-steric hindrance | 65-80% | The combination of strong deactivation from the -OCF₃ group and significant steric hindrance from the ortho-OCH₃ group makes this substrate challenging, often requiring optimized conditions. |
Pillar 4: Self-Validating Experimental Protocol
This section provides a robust, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. The rationale behind each step is explained to ensure both reproducibility and a deeper understanding of the reaction.
Workflow for Suzuki-Miyaura Coupling
Caption: Figure 3. A typical experimental workflow for the Suzuki-Miyaura reaction.
Detailed Protocol
Reaction: Coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Vessel Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Rationale: Adding all solids at the beginning under ambient conditions is convenient. SPhos is a bulky, electron-rich phosphine ligand that is highly effective for coupling sterically hindered and electron-poor substrates.[9] K₃PO₄ is a moderately strong base suitable for activating the boronic acid without causing significant protodeboronation.
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Rationale: The Pd(0) active catalyst is sensitive to oxygen, which can cause oxidation and deactivation. Establishing an inert atmosphere is critical for catalytic efficiency.[4]
-
-
Solvent Addition: Add toluene and water via syringe.
-
Rationale: Toluene is a common non-polar solvent for Suzuki couplings. The addition of a small amount of water can aid in dissolving the base and facilitate the formation of the active boronate species.
-
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Rationale: Elevated temperatures are often required to overcome the activation energy for sterically hindered and electronically deactivated substrates. Vigorous stirring ensures proper mixing of the biphasic system.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (4-bromoanisole) is consumed.
-
Rationale: Reaction monitoring prevents unnecessary heating, which can lead to byproduct formation.
-
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: This is a standard aqueous workup to remove the inorganic base and salts.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Rationale: Chromatography is necessary to isolate the pure biaryl product from any remaining starting materials, homocoupled byproducts, or protodeboronated material.
-
Beyond Suzuki-Miyaura: A Note on Other Cross-Coupling Reactions
While this guide focuses on the Suzuki-Miyaura reaction, it is important to note that arylboronic acids are versatile reagents in other important transformations:
-
Chan-Lam Coupling: This copper-catalyzed reaction forms C-N or C-O bonds by coupling arylboronic acids with amines or alcohols, respectively.[22][23][24] The electronic and steric factors discussed here would similarly influence the reactivity in these transformations.[25]
-
Buchwald-Hartwig Amination: While this reaction typically uses aryl halides, variations involving boronic acids exist.[26][27][28] The principles of steric and electronic effects remain paramount.
Conclusion
This compound is a challenging yet valuable substrate in cross-coupling chemistry. Its reactivity is governed by a delicate balance of steric hindrance from the ortho-methoxy group and the deactivating effect of the meta-trifluoromethoxy group. Compared to simpler arylboronic acids, it generally requires more forcing conditions, including the use of specialized ligands and higher temperatures, to achieve satisfactory yields. By understanding the fundamental principles outlined in this guide and employing robust, well-rationalized protocols, researchers can successfully incorporate this and other complex aryl fragments into their target molecules, accelerating discovery in chemistry and drug development.
References
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- ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction...
- The Suzuki-Miyaura Cross-Coupling Reaction.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics.
- ResearchGate. Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group.
- ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids.
- NIH. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- MDPI. Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- Wikipedia. Chan–Lam coupling.
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- Organic Chemistry Portal. Chan-Lam Coupling.
- Wikipedia. Buchwald–Hartwig amination.
- Borates Today. Boron Suzuki Coupling.
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- NIH. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
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- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- NIH. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates.
- NIH. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF.
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- ResearchGate. Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a.
- Benchchem. A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
- NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- ResearchGate. Prototypical Buchwald-Hartwig amination mechanism Prototypical... | Download Scientific Diagram.
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A Comparative Guide to Fluorinated Building Blocks in Suzuki Coupling: 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid vs. 2-Methoxy-5-(trifluoromethyl)phenylboronic acid
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine-containing motifs is a widely employed strategy to modulate the physicochemical and biological properties of molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl structures, which are prevalent in numerous pharmaceuticals and functional materials.[1] The choice of the organoboron coupling partner is critical, and among the myriad of available reagents, fluorinated phenylboronic acids are of particular interest.
This guide provides an in-depth technical comparison of two closely related yet distinct fluorinated building blocks: 2-methoxy-5-(trifluoromethoxy)phenylboronic acid and 2-methoxy-5-(trifluoromethyl)phenylboronic acid . We will explore their electronic and steric characteristics, their anticipated performance in Suzuki coupling reactions, and provide supporting data and experimental protocols to aid researchers in making informed decisions for their synthetic endeavors.
The Critical Role of Fluorine in Medicinal Chemistry
The introduction of fluorine atoms or fluorine-containing functional groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, in particular, are frequently utilized as bioisosteres for other functionalities, offering unique electronic properties while maintaining a similar steric profile. Their presence can enhance membrane permeability and block metabolic degradation pathways, making them highly valuable in the design of novel therapeutics.[3]
Electronic and Steric Profile of the Contenders
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is intrinsically linked to the electronic nature of the substituents on the aromatic ring. These substituents influence the nucleophilicity of the organic ligand to be transferred from boron to palladium during the crucial transmetalation step.
Both the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are strongly electron-withdrawing due to the high electronegativity of fluorine atoms. This electron-withdrawing nature has a significant impact on the reactivity of the boronic acids.
-
Trifluoromethyl (-CF3) group: This group exerts a powerful, purely inductive electron-withdrawing effect (-I). This effect deactivates the aromatic ring, making the boronic acid less nucleophilic.
-
Trifluoromethoxy (-OCF3) group: The -OCF3 group also has a strong inductive electron-withdrawing effect (-I). However, the presence of the oxygen atom introduces a competing, albeit weak, electron-donating resonance effect (+R). The net result is that the -OCF3 group is a strong electron-withdrawing group, though slightly less so than the -CF3 group.
The ortho-methoxy (-OCH3) group present in both molecules is an electron-donating group through resonance (+R) and weakly electron-withdrawing through induction (-I). Its presence can also have a steric influence and potentially participate in chelation with the palladium catalyst, which can affect the reaction's regioselectivity and rate.[4]
A critical consideration for Suzuki couplings involving electron-deficient boronic acids is the potential for a significant side reaction: protodeboronation . This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of an undesired arene byproduct and a reduction in the yield of the desired coupled product.[5] Aromatic boronic acids bearing electron-withdrawing substituents are generally more susceptible to protodeboronation, especially under basic reaction conditions.[5]
Head-to-Head in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The electronic differences between the -OCF3 and -CF3 groups are expected to manifest primarily during the transmetalation step.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium center.[6] The boronic acid must be activated by a base to form a more nucleophilic boronate species. Given that the -CF3 group is more electron-withdrawing than the -OCF3 group, it is anticipated that 2-methoxy-5-(trifluoromethyl)phenylboronic acid will be slightly less nucleophilic. This could potentially lead to a slower transmetalation step compared to its -OCF3 counterpart under identical conditions.
Protodeboronation: The higher electron deficiency of the aromatic ring in 2-methoxy-5-(trifluoromethyl)phenylboronic acid may render it more susceptible to protodeboronation than This compound . This could result in lower overall yields, particularly in prolonged reactions or under harsh basic conditions.
| Feature | This compound | 2-Methoxy-5-(trifluoromethyl)phenylboronic acid |
| Dominant Electronic Effect | Strong inductive withdrawal (-I), weak resonance donation (+R) | Strong inductive withdrawal (-I) |
| Anticipated Reactivity | Potentially faster transmetalation due to slightly lower electron deficiency. | Potentially slower transmetalation due to higher electron deficiency. |
| Susceptibility to Protodeboronation | Lower | Higher |
| Potential Advantage | Likely higher yields and robustness. | Commercially available and widely used. |
| Potential Disadvantage | May be less commercially available or more expensive. | Increased risk of protodeboronation leading to lower yields. |
Table 1. Comparative properties and anticipated performance in Suzuki Coupling.
Experimental Protocols
The successful Suzuki-Miyaura coupling of these electron-deficient boronic acids often requires carefully optimized conditions to maximize the yield of the desired biaryl product and minimize protodeboronation. The use of highly active palladium catalysts and appropriate bases is crucial.
Figure 2. A step-by-step workflow for a typical Suzuki coupling experiment.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of both this compound and 2-methoxy-5-(trifluoromethyl)phenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound OR 2-Methoxy-5-(trifluoromethyl)phenylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (0.02-0.05 mmol) to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Outlook
The slightly less electron-withdrawing nature of the -OCF3 group suggests that This compound may exhibit moderately higher reactivity in the transmetalation step and a lower propensity for protodeboronation compared to its -CF3 counterpart. This could translate to higher yields and greater robustness in Suzuki coupling reactions, particularly with challenging substrates or under extended reaction times.
However, the choice of reagent will ultimately depend on a variety of factors including the specific coupling partners, desired reaction kinetics, and the commercial availability and cost of the boronic acids. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to navigate these choices and successfully incorporate these important fluorinated building blocks into their synthetic strategies.
References
- BenchChem. (2025). A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions.
- MySkinRecipes. (n.d.). (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Smolecule. (n.d.). [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid.
- ACS Publications. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry.
- PubMed Central. (2022).
- PubMed. (2020).
- Wikipedia. (n.d.).
- Chemical Review and Letters. (2024).
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- PMC. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
- Harvard DASH. (n.d.).
- Hartwig, J. F. (2011).
- Baltus, C. (2011).
- Chemistry LibreTexts. (2021). 26.
- Slideshare. (n.d.). Hammett parameters.
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- MySkinRecipes. (n.d.). (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid.
- Dalal Institute. (n.d.). Substituent and Reaction Constants.
- ACS Publications. (2025). Quantitative Determination of Electronic Effects in Free Radicals through Open-Shell Hammett Substituent Constants. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Suzuki cross-coupling of aryl bromides with phenylboronic acid.
- PMC. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Frontier Specialty Chemicals. (n.d.). 2-Methoxy-5-(trifluoromethyl)phenylboronic acid.
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- Hammett constants for some common substituents. (n.d.).
- Benchchem. (2025). Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid.
- Baltus, C. (2010).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- SCBT. (n.d.). 2-Methoxy-5-(trifluoromethyl)phenylboronic acid | CAS 240139-82-6.
- ACS Publications. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- ResearchGate. (n.d.).
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- Chemrio. (n.d.). 2-Methoxy-5-trifluoromethylphenylboronic acid; 5-(TRIFLUOROMETHYL).
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A Comparative Guide to Evaluating the Biological Activity of Compounds Synthesized from 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high lipophilicity and metabolic stability, making it a highly desirable substituent for modulating the bioactivity of drug candidates.[1][2] 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid emerges as a valuable building block in this context. Its structure combines the advantageous -OCF3 group with a methoxy (-OCH3) moiety, which can influence molecular conformation and interactions, and a versatile boronic acid functional group.
This boronic acid is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to construct complex organic molecules.[3][4] The resulting biaryl structures are common motifs in a wide range of biologically active compounds, including anticancer agents, antimicrobials, and enzyme inhibitors.[4]
This guide provides a comprehensive framework for evaluating the biological activity of novel compounds synthesized using this compound. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols for key assays, and present a comparative analysis based on data from structurally related compounds to forecast the potential bioactivities of this promising class of molecules.
Synthesis of Bioactive Scaffolds: The Suzuki-Miyaura Cross-Coupling Approach
The primary application of this compound in generating biologically active molecules is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the phenylboronic acid and various aryl or heteroaryl halides, leading to a diverse library of potential drug candidates.
A general synthetic scheme is presented below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
The choice of the aryl/heteroaryl halide partner is critical as it will largely determine the final compound's structural and electronic properties, and thus its biological target. For instance, coupling with a quinazoline or pyrimidine core is a common strategy for targeting kinases in cancer therapy.[5]
A Framework for Biological Evaluation: From Cytotoxicity to Specific Target Engagement
A systematic evaluation of novel compounds is crucial to identify promising therapeutic leads. The following workflow outlines a tiered approach to screening, starting with broad cytotoxicity and culminating in specific target-based assays.
Caption: Tiered workflow for the biological evaluation of novel compounds.
Part 1: Foundational Cytotoxicity Screening
The initial step in evaluating any new compound for potential therapeutic use, particularly in oncology, is to assess its general cytotoxicity against a panel of human cancer cell lines.[6] This provides a broad measure of a compound's potency and selectivity.
Comparative Cytotoxicity Data of Structurally Related Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Hydroxylated Biphenyl Analog 1 | Malignant Melanoma | 1.7 ± 0.5 | [7] |
| Hydroxylated Biphenyl Analog 2 | Malignant Melanoma | 2.0 ± 0.7 | [7] |
| Trifluoromethyl-thiazolo[4,5-d]pyrimidine | Melanoma (C32) | 24.4 | [8] |
| Trifluoromethyl-thiazolo[4,5-d]pyrimidine | Melanoma (A375) | 25.4 | [8] |
| Methoxy-benzimidazole Carboxamide | Breast (MCF-7) | 3.1 | [9] |
Table 1: In Vitro Cytotoxic Activity of Structurally Related Compound Classes. This data suggests that biaryl structures incorporating trifluoromethyl and methoxy-like functionalities can exhibit potent, low micromolar anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][10]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A375 for melanoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with cell culture medium to achieve a range of final concentrations.
-
Cell Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Part 2: Elucidating Specific Biological Activities
Following initial cytotoxicity screening, the next phase involves investigating more specific biological activities, such as antimicrobial effects, enzyme inhibition, or receptor binding, depending on the structural features of the synthesized compounds and the results of the initial screen.
A. Antimicrobial Activity
The trifluoromethoxy and trifluoromethyl groups are known to be present in some antimicrobial agents.[1][10] Therefore, it is prudent to screen the novel compounds for antibacterial and antifungal activity.
Comparative Antimicrobial Data
Studies on (trifluoromethoxy)phenylboronic acids have shown limited to moderate antibacterial activity against Bacillus cereus.[1] Similarly, 5-trifluoromethyl-2-formylphenylboronic acid has demonstrated activity against E. coli and B. cereus.[10][11]
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| m-(trifluoromethoxy)phenylboronic acid | Bacillus cereus | 125 | [1] |
| p-(trifluoromethoxy)phenylboronic acid | Bacillus cereus | 125 | [1] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Bacillus cereus | < AN2690 | [10][11] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Escherichia coli | Moderate | [10][11] |
Table 2: In Vitro Antimicrobial Activity of Related Boronic Acids. MIC: Minimum Inhibitory Concentration.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is typically used.
-
Preparation of Inoculum: Grow a fresh culture of the test microorganism (e.g., E. coli, S. aureus) and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Serially dilute the test compounds in a 96-well plate using an appropriate broth medium.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
B. Enzyme Inhibition
Many targeted therapies, particularly in oncology, function by inhibiting specific enzymes.[12] Given the structural similarity of potential products to known kinase inhibitors, evaluating their effect on relevant enzymes is a logical next step.
Potential Enzyme Targets and Signaling Pathways
Compounds derived from fluorinated and methoxy-substituted anilines often target receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are critical for cancer cell proliferation and angiogenesis.[5]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Protocol: Spectrophotometric Enzyme Inhibition Assay
This general protocol can be adapted for various enzymes where the activity can be monitored by a change in absorbance.[2]
-
Reagent Preparation: Prepare a buffer solution optimized for the target enzyme's activity. Dissolve the enzyme, substrate, and test inhibitor in appropriate solvents.
-
Enzyme Dilution: Dilute the enzyme to a suitable concentration in the assay buffer.
-
Pre-incubation with Inhibitor: In a 96-well plate, add the enzyme solution and various concentrations of the test inhibitor. Allow to pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.
-
Monitoring the Reaction: Measure the change in absorbance over time using a microplate spectrophotometer at a wavelength specific to the product formation.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
C. Receptor Binding
If the synthesized compounds are designed to interact with a specific cell surface receptor, a receptor-ligand binding assay is essential to determine their binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a receptor.[13][14][15]
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the filter plate.
-
Washing: Wash the filters to remove any unbound radioligand.
-
Scintillation Counting: Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 or Ki (inhibition constant).
Conclusion and Future Directions
This compound represents a promising starting material for the synthesis of novel, biologically active compounds. The strategic combination of the methoxy and trifluoromethoxy substituents provides a strong rationale for its use in medicinal chemistry. While direct biological data for its derivatives is still emerging, comparative analysis of structurally similar compounds suggests a high potential for discovering potent anticancer, antimicrobial, and enzyme-inhibiting agents.
The experimental framework provided in this guide offers a robust, multi-tiered approach to systematically evaluate the biological activity of compounds synthesized from this versatile building block. By employing these self-validating protocols, researchers can efficiently screen compound libraries, identify promising leads, and elucidate their mechanisms of action, thereby accelerating the drug discovery and development process.
References
-
Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. Available at: [Link]
-
MySkinRecipes (n.d.). (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Available at: [Link]
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ResearchGate (n.d.). Enzyme Inhibition. Available at: [Link]
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International Journal of Pharmaceutical Research and Applications (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
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Adamczyk-Woźniak, A., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 799. Available at: [Link]
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Adamczyk-Woźniak, A., et al. (2020). 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 799. Available at: [Link]
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Yap, K. Y., et al. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. Available at: [Link]
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Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Available at: [Link]
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Receptor Binding Assays for HTS and Drug Discovery. (2012). Assay Guidance Manual. Available at: [Link]
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Chu, W., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75(1), 1.30.1–1.30.18. Available at: [Link]
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MilliporeSigma (n.d.). Receptor Binding Assays. Available at: [Link]
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Cebula, J., et al. (2022). Structural patterns enhancing the antibacterial activity of metallacarborane-based antibiotics. RSC Medicinal Chemistry. Available at: [Link]
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Sagnou, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5693. Available at: [Link]
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Kralj, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Available at: [Link]
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Patra, S., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1817. Available at: [Link]
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Khan, I., et al. (2022). Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. Molecules, 27(22), 7954. Available at: [Link]
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A Spectroscopic Guide to 2-Methoxy-5-(trifluoromethoxy)phenylboronic Acid and Its Derivatives for Advanced Research
In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. Arylboronic acids, particularly those incorporating fluorine-containing substituents, are foundational building blocks in synthetic chemistry, prized for their utility in cross-coupling reactions and their ability to modulate the physicochemical properties of target molecules. Among these, 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid stands out as a reagent of significant interest due to the unique electronic properties conferred by its methoxy and trifluoromethoxy groups.
This guide offers an in-depth spectroscopic comparison of this compound and its common derivatives. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, providing field-proven insights into experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of these critical compounds.
The Spectroscopic Fingerprint of this compound
The structural elucidation of this compound relies on a suite of spectroscopic techniques, each providing a unique piece of the molecular puzzle. The strategic placement of the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups on the phenyl ring creates a distinct electronic environment that is reflected in its spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
NMR spectroscopy is arguably the most powerful tool for the characterization of organic molecules in solution. For this class of compounds, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.
A comprehensive study on the isomers of (trifluoromethoxy)phenylboronic acid provides a strong basis for our analysis.[1][2][3] In acetone-d₆, the boronic acid protons (-B(OH)₂) typically appear as a singlet.[1][3] It is crucial to note that boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines, especially in the solid state or in non-polar solvents. The presence of boroxines can complicate NMR spectra. However, the addition of a small amount of D₂O to the NMR sample can hydrolyze the boroxine back to the boronic acid, resulting in a cleaner spectrum.[3]
-
¹H NMR Spectroscopy: The proton spectrum will be characterized by signals in the aromatic region, a sharp singlet for the methoxy protons, and a broad singlet for the boronic acid hydroxyl protons. The aromatic protons will exhibit a coupling pattern dictated by their substitution. We would expect three signals in the aromatic region corresponding to the protons at the 3, 4, and 6 positions. The methoxy group protons will appear as a singlet, typically in the range of 3.8-4.0 ppm. The boronic acid protons will be a broad singlet, the chemical shift of which is concentration and solvent-dependent.
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each carbon atom in the molecule. A key feature will be the quartet signal for the trifluoromethoxy carbon, arising from the coupling with the three fluorine atoms (¹JC-F), which is typically around 255 Hz.[3] The carbon attached to the boron atom will also have a characteristic chemical shift.
-
¹⁹F NMR Spectroscopy: The fluorine spectrum is particularly diagnostic for the -OCF₃ group. It will show a singlet with a chemical shift that is characteristic of this moiety. In related compounds, this signal appears around -58 to -60 ppm.[3] Long-range couplings to aromatic protons may also be observed.[3]
-
¹¹B NMR Spectroscopy: The boron-11 nucleus is NMR active and provides direct information about the coordination state of the boron atom. For a tricoordinate boronic acid, a broad signal is expected in the range of +27 to +33 ppm.[4] This chemical shift is a key indicator of the sp² hybridization of the boron atom.[4]
Infrared (IR) Spectroscopy: Vibrational Signatures
IR spectroscopy provides information about the functional groups present in a molecule. Key vibrational bands for this compound would include:
-
A broad O-H stretching band for the boronic acid hydroxyl groups, typically in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
-
C-O stretching bands for the methoxy and trifluoromethoxy groups.
-
Strong B-O stretching vibrations, typically around 1350 cm⁻¹.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For boronic acids, electron ionization (EI) can be a challenging technique due to their high polarity and tendency to dehydrate or form boroxines.[5] Electrospray ionization (ESI) is often a more suitable method for these compounds.[6] The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the compound.
Comparative Analysis: The Impact of Derivatization
The reactivity of the boronic acid moiety allows for the facile synthesis of various derivatives, most notably boronate esters. These derivatives are often more stable, less polar, and more amenable to certain applications, such as purification by chromatography and use in specific catalytic cycles. The spectroscopic properties of these derivatives differ significantly from the parent acid.
Boronate Esters: A Shift in Spectroscopy
The most common derivatives are the pinacol and MIDA (N-methyliminodiacetic acid) esters. The formation of these esters involves the conversion of the boron center from a trigonal planar (sp²) to a tetrahedral (sp³) geometry. This change in hybridization has a profound effect on the spectroscopic data.
| Derivative | Key Spectroscopic Change | Rationale |
| Pinacol Ester | ¹¹B NMR: Upfield shift to +2 to +13 ppm.[4] | Change in boron hybridization from sp² to sp³. |
| ¹H NMR: Appearance of a sharp singlet for the 12 equivalent methyl protons of the pinacol group (around 1.3 ppm). Disappearance of the B(OH)₂ signal. | Introduction of the pinacol protecting group. | |
| MIDA Ester | ¹¹B NMR: Significant upfield shift, characteristic of a tetracoordinate boron. | Formation of a stable, bicyclic structure with sp³ boron. |
| ¹H NMR: Appearance of characteristic signals for the MIDA ligand protons. Disappearance of the B(OH)₂ signal. | Incorporation of the MIDA ligand. |
The formation of boronate esters enhances the stability of the compound, making them easier to handle and purify.[6]
Experimental Protocols: A Self-Validating Approach
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key spectroscopic analyses. These protocols are designed to be self-validating, meaning they incorporate steps for instrument calibration and sample preparation that ensure reliable and reproducible results.
Protocol 1: NMR Spectroscopic Analysis
This protocol is applicable to ¹H, ¹³C, ¹⁹F, and ¹¹B NMR analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the boronic acid or its derivative into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, CDCl₃, DMSO-d₆).[4] For ¹¹B NMR, the use of quartz NMR tubes is highly recommended to avoid background signals from borosilicate glass.[4]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Transfer the solution to a 5 mm NMR tube.
-
For analysis of boronic acids that may have formed boroxines, add one drop of D₂O to the NMR tube and gently shake.[3]
-
-
Instrument Setup and Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR , acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
For ¹⁹F NMR , use a spectral width appropriate for fluorinated organic compounds.
-
For ¹¹B NMR , use a spectral width of 200-300 ppm centered around 0 ppm.[4] An acquisition time of 0.1-0.2 seconds is typical.[4]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase the spectrum correctly.
-
Apply baseline correction.
-
Reference the spectrum. For ¹H and ¹³C NMR, use the residual solvent peak or an internal standard like TMS. For ¹¹B NMR, reference to an external standard of BF₃•OEt₂ (δ = 0 ppm).[4]
-
Protocol 2: FTIR Spectroscopic Analysis of a Solid Sample
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[1]
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, apply one drop of the solution to the center of the salt plate.[1]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[1]
-
-
Instrument Setup and Acquisition:
-
Obtain a background spectrum of the empty spectrometer.
-
Place the salt plate with the sample film in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Protocol 3: Mass Spectrometric Analysis
This protocol outlines a general procedure for ESI-MS.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ESI source.
-
-
Instrument Setup and Acquisition:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.
-
Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.
-
Acquire the mass spectrum in the appropriate mass range. Both positive and negative ion modes should be explored.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts).
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualizing the Workflow and Molecular Relationships
To further clarify the experimental process and the structural relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for NMR spectroscopic analysis.
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A Senior Application Scientist's Guide to Palladium Ligand Selection for 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. The choice of palladium ligand is paramount to the success of this reaction, particularly when dealing with challenging substrates. This guide provides an in-depth comparison of the performance of various palladium ligands with 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid, a substrate characterized by its electron-rich nature and the presence of a bulky ortho-methoxy group.
The Challenge of this compound
The unique substitution pattern of this compound presents a distinct set of challenges in Suzuki-Miyaura coupling. The electron-donating methoxy group at the ortho position increases electron density on the boronic acid, which can facilitate the transmetalation step of the catalytic cycle. However, this is often counteracted by the steric hindrance imposed by this same ortho group, which can impede the approach of the boronic acid to the palladium center. Furthermore, the trifluoromethoxy group, while electronically withdrawing, adds to the overall bulk of the molecule. The interplay of these electronic and steric factors necessitates a careful selection of the palladium ligand to achieve high yields and reaction efficiency.
Comparative Performance of Palladium Ligands
While a direct head-to-head comparison of a wide range of ligands for this specific boronic acid is not extensively documented in a single study, we can draw valuable insights from the performance of ligands with structurally analogous electron-rich and sterically hindered arylboronic acids. The following data, synthesized from various sources, provides a strong basis for ligand selection.
| Ligand Type | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Buchwald Ligands | |||||||
| XPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 1-2 | >95 | [1] |
| SPhos | Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 1-2 | >95 | [1] |
| RuPhos | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 120 (Microwave) | 0.3 | >90 | [2] |
| Traditional Phosphine Ligands | |||||||
| PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80-100 | 18-24 | 60-80 | [1] |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 25 | 12 | ~95 | [1] |
| N-Heterocyclic Carbene (NHC) Ligands | |||||||
| IPr | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 2-4 | High | [3] |
| IMes | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 80 | 3 | >90 | [4] |
Note: The yields presented are illustrative and based on studies with structurally similar, sterically demanding arylboronic acids. Direct comparison under identical conditions is recommended for specific applications.
Mechanistic Insights and Ligand Design Philosophy
The superior performance of the Buchwald-type biaryl phosphine ligands, such as XPhos and SPhos, with challenging substrates like this compound can be attributed to their unique structural features. These ligands are both bulky and electron-rich. The steric bulk promotes the formation of the active, monoligated Pd(0) species, which is crucial for the oxidative addition of the aryl halide. The electron-rich nature of the phosphine enhances the rate of the oxidative addition and stabilizes the resulting Pd(II) intermediate.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In contrast, traditional phosphine ligands like triphenylphosphine (PPh₃) are less sterically demanding and electron-rich, often leading to slower reaction rates and lower yields with challenging substrates.[1] N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, offering high stability and catalytic activity.[4] Their strong sigma-donating ability can effectively stabilize the palladium center throughout the catalytic cycle.
Figure 3: A typical experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Buchwald Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium acetate (0.02 mmol), XPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious choice of the palladium ligand. While traditional phosphine ligands may offer moderate success, the use of bulky and electron-rich Buchwald-type biaryl phosphine ligands, such as XPhos and SPhos, is strongly recommended to overcome the steric and electronic challenges posed by this substrate. These advanced ligands have consistently demonstrated superior performance in the coupling of similarly challenging boronic acids, leading to higher yields, shorter reaction times, and broader substrate scope. The provided experimental protocol offers a robust starting point for the optimization of this important transformation in the synthesis of novel chemical entities.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for Suzuki−Miyaura Coupling Reactions: The Next Generation of Biarylphosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium Catalysis. Angewandte Chemie International Edition, 47(37), 7150–7151. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Valente, C., Organ, M. G., et al. (2012). Suzuki−Miyaura Cross-Coupling of Aryl and Vinyl Boronic Acids with Aryl and Vinyl Halides and Triflates in Water. Organic Process Research & Development, 16(5), 844–851. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Ruiz, J., Vicente, C., Cutillas, N., & Pérez, J. (2005). Pentafluorophenyl imidato palladium(II) complexes: catalysts for Suzuki cross-coupling reactions. Dalton Transactions, (11), 1999-2006. [Link]
-
Zhou, T., & Szostak, M. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(15), 4843-4861. [Link]
- Mondal, B., & Bora, U. (2014). An efficient palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of aryl halides with arylboronic acids in water. Tetrahedron Letters, 55(17), 2815-2819.
- Guild, C., & Zhang, Y. (2017). Ruphos-Mediated Suzuki Cross-Coupling of Secondary Alkyl Trifluoroborates. The Journal of Organic Chemistry, 82(19), 10568-10575.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804–3805.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions: A New Generation of Biarylphosphine Ligands.
- Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804-3805.
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A Comparative Guide to Suzuki Coupling Yields: Fluorinated vs. Non-Fluorinated Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the synthesis of the biaryl scaffolds central to many of these fluorinated drugs. This guide provides an in-depth comparison of the reaction yields and mechanistic nuances when employing fluorinated versus non-fluorinated phenylboronic acids in this critical C-C bond-forming reaction. By understanding the electronic and steric effects of fluorine substitution, researchers can better optimize their synthetic strategies and accelerate the drug development process.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like phenylboronic acid) and an organohalide.[1] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The nature of the substituents on the phenylboronic acid can significantly influence the rate-determining transmetalation step, thereby impacting the overall reaction yield and efficiency.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Fluorine Effect: A Double-Edged Sword
Fluorine's high electronegativity imparts a strong electron-withdrawing inductive effect on the phenyl ring. This has a multifaceted impact on the Suzuki coupling:
-
Accelerated Transmetalation (in some cases): The electron-withdrawing nature of fluorine can increase the Lewis acidity of the boron atom, facilitating the formation of the boronate complex with the base. This can, in turn, accelerate the transmetalation step.[3] However, this effect is highly dependent on the position and number of fluorine substituents.
-
Increased Susceptibility to Protodeboronation: A significant challenge with electron-deficient boronic acids, including many fluorinated variants, is the increased rate of protodeboronation. This undesired side reaction, where the boronic acid group is replaced by a hydrogen atom, reduces the concentration of the active coupling partner and lowers the overall yield.[4]
-
Steric Hindrance: Fluorine atoms, particularly in the ortho position, can sterically hinder the approach of the boronic acid to the palladium center, slowing down the transmetalation step and negatively impacting the yield.
Comparative Yield Analysis: Experimental Data
The following tables summarize experimental data comparing the yields of Suzuki-Miyaura coupling reactions for non-fluorinated and various fluorinated phenylboronic acids.
Mono-Fluorinated vs. Non-Fluorinated Phenylboronic Acid
Direct comparison under identical conditions highlights the nuanced effect of a single fluorine substituent. A study by Delgado-Pinar et al. provides a clear head-to-head comparison.[3]
| Phenylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%)[3] |
| Phenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~95 |
| 4-Fluorophenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | >99 |
In this specific case, the 4-fluorophenylboronic acid provided a slightly higher conversion than its non-fluorinated counterpart, suggesting that the electron-withdrawing effect of the para-fluorine atom has a beneficial impact on the reaction rate under these conditions.[3]
The Impact of Fluorine Substitution Pattern
The position of the fluorine atom(s) on the phenyl ring plays a critical role in determining the reaction outcome. While a systematic study with a wide range of isomers under identical conditions is scarce in the literature, we can infer trends from various sources.
| Phenylboronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Fluorophenylboronic Acid | 4-bromo-1-nitrobenzene | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 |
| 3-Fluorophenylboronic Acid | 4-bromo-1-nitrobenzene | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 |
| 4-Fluorophenylboronic Acid | 4-bromo-1-nitrobenzene | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 |
| 2,6-Difluorophenylboronic Acid | 4-chlorotoluene | XPhos Precatalyst | K₃PO₄ | THF/H₂O | RT | 0.5 | 94[4] |
| Pentafluorophenylboronic Acid | Phenyl iodide | Pd(PPh₃)₄/Ag₂O | CsF | DME | 70 | 12 | >90[5] |
From this collated data, a few trends emerge:
-
For monofluorinated isomers, the reactivity generally follows the order: para > meta > ortho. This is likely due to the increasing steric hindrance of the ortho-fluorine atom, which impedes the transmetalation step.
-
Highly fluorinated phenylboronic acids, such as 2,6-difluoro- and pentafluorophenylboronic acid, can be challenging substrates.[4][5] However, with optimized catalyst systems, ligands, and bases, high yields can be achieved. The use of specialized precatalysts that rapidly generate the active Pd(0) species can be particularly effective for unstable polyfluorinated boronic acids that are prone to rapid deboronation.[4] The combination of CsF and Ag₂O has been shown to be crucial for promoting the coupling of the otherwise inactive pentafluorophenylboronic acid.[5]
Experimental Protocols
The following protocols provide a starting point for performing Suzuki-Miyaura coupling reactions with fluorinated and non-fluorinated phenylboronic acids. Optimization may be required based on the specific substrates used.
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for palladium-catalyzed cross-coupling reactions.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid or fluorinated derivative (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃, as required)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, DMF/Water mixture)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and ligand (if required), followed by the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: A step-by-step workflow for a typical Suzuki coupling experiment.
Conclusion and Future Outlook
The influence of fluorine substitution on the yield of Suzuki-Miyaura coupling reactions is a complex interplay of electronic and steric factors. While para- and meta-fluorinated phenylboronic acids often exhibit comparable or even enhanced reactivity compared to their non-fluorinated counterpart, ortho-substitution and polyfluorination can present significant challenges. However, the development of highly active catalyst systems and tailored reaction conditions has enabled the efficient coupling of even the most deactivated or unstable fluorinated boronic acids. For researchers in drug development, a thorough understanding of these principles is essential for the rational design of synthetic routes to novel fluorinated biaryl compounds. As the demand for increasingly complex fluorinated molecules grows, further research into novel catalysts and methodologies that can overcome the current limitations of Suzuki-Miyaura coupling will be of paramount importance.
References
-
Delgado-Pinar, E., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 76. Available at: [Link]
-
Matos, M. J., et al. (2015). Recent Developments in the Suzuki–Miyaura Reaction: 2010–2014. Molecules, 20(10), 17870-17934. Available at: [Link]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917. Available at: [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. Available at: [Link]
-
Knapp, D. M., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(41), 14192-14195. Available at: [Link]
-
Al-Amin, M., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry–A European Journal, 23(50), 12218-12232. Available at: [Link]
-
Perrin, D. M., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable 18F-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(12), 4662-4670. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 46(28), 5352-5356. Available at: [Link]
-
Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry–A European Journal, 12(28), 7382-7393. Available at: [Link]
-
Menberu, W., et al. (2022). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Advances, 12(24), 15233-15243. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(7), 591-597. Available at: [Link]
-
Sanford, M. S., et al. (2020). Discovery of transmetallation-active nickel fluoride intermediates generated from decarbonylation enables Suzuki–Miyaura reaction of carboxylic acids and aryl boronic acids. Nature Chemistry, 12(10), 963-970. Available at: [Link]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915-7. Available at: [Link]
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- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
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A Comparative Guide to the Kinetic Analysis of Cross-Coupling Reactions: Featuring 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex biaryl structures central to many pharmaceutical compounds.[1][2] Optimizing these reactions, particularly when using electronically complex substrates, requires a deep understanding of their reaction kinetics. This guide provides a comparative analysis of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid, a substrate with unique electronic features, and offers a detailed protocol for conducting kinetic studies to elucidate reaction mechanisms and enhance synthetic efficiency. By understanding the interplay of substituents and their effect on the reaction's rate-determining steps, researchers can strategically design more robust and scalable synthetic routes.
The Strategic Importance of Kinetic Studies
In the fast-paced world of drug development, efficiency is paramount. Kinetic studies of cross-coupling reactions provide critical insights that allow for:
-
Mechanism Elucidation: Determining the rate-determining step (RDS) of the catalytic cycle, which is crucial for targeted optimization.[3][4][5]
-
Catalyst and Ligand Selection: Quantitatively comparing the performance of different catalytic systems under specific conditions.
-
Process Optimization: Identifying the optimal concentrations, temperatures, and reaction times to maximize yield and minimize impurities.
-
Scalability Assessment: Predicting reaction behavior under large-scale manufacturing conditions.
The subject of this guide, This compound , presents a particularly interesting case. It possesses both an electron-donating group (EDG), the ortho-methoxy, and a potent electron-withdrawing group (EWG), the meta-trifluoromethoxy. This electronic dichotomy can have a profound and non-intuitive impact on the reaction kinetics.
Comparative Reactivity Profile of Phenylboronic Acids
The electronic nature of the boronic acid significantly influences the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[6] Electron-donating groups generally enhance the nucleophilicity of the organic fragment, accelerating its transfer to the palladium center.[7] Conversely, electron-withdrawing groups can decrease this nucleophilicity.[8]
The unique substitution pattern of this compound creates a complex electronic environment. The ortho-methoxy group, while electron-donating by resonance, can also introduce steric hindrance.[9] The meta-trifluoromethoxy group exerts a strong electron-withdrawing inductive effect.[10] Understanding the net effect of these competing factors is essential for predicting its reactivity.
| Boronic Acid | Key Substituents | Expected Electronic Effect on Transmetalation | Anticipated Relative Initial Rate |
| Phenylboronic Acid | (None) | Baseline | 1.0 |
| 4-Methoxyphenylboronic Acid | para-OCH₃ (EDG) | Rate-accelerating due to increased nucleophilicity.[7] | > 1.0 |
| 4-(Trifluoromethyl)phenylboronic Acid | para-CF₃ (EWG) | Rate-decelerating due to decreased nucleophilicity.[8] | < 1.0 |
| This compound | ortho-OCH₃ (EDG), meta-OCF₃ (EWG) | Complex interplay: ortho-OCH₃ may accelerate the reaction but also cause steric hindrance; meta-OCF₃ will be rate-decelerating.[9][10] The overall effect is highly condition-dependent. | Varies |
Note: The relative initial rates are illustrative and highly dependent on the specific reaction conditions, including the catalyst, ligand, base, solvent, and aryl halide partner.
Designing a Robust Kinetic Experiment: A Step-by-Step Protocol
To accurately determine the kinetic profile of a reaction involving this compound, the initial rates method is a reliable approach. This involves running a series of experiments where the initial concentration of one reactant is varied while all others are kept constant.
Materials and Reagents
-
Aryl Halide: e.g., 4-Bromoanisole
-
Boronic Acid: this compound
-
Palladium Pre-catalyst: e.g., Pd(OAc)₂[11]
-
Ligand: e.g., SPhos (a bulky, electron-rich phosphine ligand)[3]
-
Base: e.g., K₃PO₄
-
Solvent: e.g., Toluene/Water mixture (e.g., 10:1)
-
Internal Standard: e.g., Dodecane (for GC analysis)
-
Quenching Solution: e.g., Saturated aqueous NH₄Cl
Instrumentation
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Magnetic stir plates and reaction vials (e.g., 8 mL screw-cap vials with septa)
-
Syringes for precise liquid handling
Experimental Workflow
A systematic workflow is critical for obtaining reproducible kinetic data.
Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
Detailed Procedure (Initial Rates Method)
-
Prepare Stock Solutions: Create stock solutions of the aryl halide, boronic acid, palladium pre-catalyst/ligand complex, base, and internal standard in the chosen solvent to ensure accurate and reproducible concentrations.
-
Set up Reactions: In a series of reaction vials, add the appropriate volumes of the stock solutions for the aryl halide, boronic acid, base, and internal standard. For the first set of experiments, keep the concentrations of the aryl halide and catalyst constant while varying the concentration of the boronic acid (e.g., 0.5, 0.75, 1.0, 1.5, 2.0 equivalents relative to the aryl halide).
-
Initiate Reaction: Place the vials on a pre-heated stir plate. Initiate the reactions by adding the palladium/ligand stock solution to each vial at time t=0.
-
Sampling: At predetermined time intervals (e.g., 2, 5, 10, 15, 30 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial using a syringe.
-
Quenching: Immediately inject the aliquot into a GC vial containing a quenching solution (e.g., ethyl acetate and saturated aq. NH₄Cl) to stop the reaction.
-
Analysis: Analyze the quenched samples by GC to determine the concentration of the product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time for each reaction. Determine the initial rate for each experiment from the initial linear portion of the curve.
-
Determine Reaction Order: Create a log-log plot of the initial rate versus the concentration of the boronic acid. The slope of this line corresponds to the reaction order with respect to the boronic acid.
-
Repeat: Repeat steps 2-8, varying the concentration of the aryl halide and then the catalyst, while keeping the other components constant, to determine the reaction order for each component.
From Raw Data to Mechanistic Insight
The experimentally determined reaction orders provide powerful clues about the rate-determining step (RDS) of the reaction.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Interpreting Kinetic Data
-
If the reaction is first-order in the aryl halide, zero-order in the boronic acid, and first-order in the catalyst: This suggests that oxidative addition is the rate-determining step.[3][4] This is a common scenario, especially with less reactive aryl chlorides or bromides.[12]
-
If the reaction rate depends on the concentration of the boronic acid and the base: This points towards transmetalation being the rate-determining step.[5] This can occur with electron-poor boronic acids or when the catalyst system facilitates rapid oxidative addition. The complex electronics of this compound could potentially lead to this scenario.
-
If the reaction rate is primarily dependent on the catalyst concentration and shows complex dependencies on the substrates: This might indicate that reductive elimination is rate-limiting, or that catalyst activation/decomposition pathways are influencing the overall kinetics.
Troubleshooting and Considerations
-
Catalyst Activation: Many Pd(II) pre-catalysts require an initial reduction to the active Pd(0) species.[11] The kinetics of this activation period should be considered, and it may be beneficial to use pre-formed Pd(0) catalysts for more straightforward kinetic analysis.
-
Protodeboronation: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially in the presence of water and base. This side reaction consumes the nucleophile and should be monitored.
-
Mass Transfer Limitations: In heterogeneous mixtures (e.g., with an insoluble base), ensure vigorous stirring to avoid mass transfer limitations that could mask the true chemical kinetics.
-
Control Experiments: Always run control experiments, such as the reaction without a catalyst or without a ligand, to confirm their essential roles.
Conclusion
Kinetic analysis is an indispensable tool for mastering complex cross-coupling reactions. For a substrate like this compound, where opposing electronic effects are at play, a thorough kinetic study is not merely academic—it is a practical necessity for developing efficient, robust, and scalable synthetic protocols. By systematically investigating the influence of each reactant on the reaction rate, researchers can gain a deeper mechanistic understanding, overcome synthetic hurdles, and accelerate the drug development pipeline.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(10), 3573–3585. [Link]
-
Thomas, A. A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(10), 3573-3585. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MySkinRecipes. (2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid. [Link]
-
Wolska, J., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2051. [Link]
-
Schmidt, A. F., et al. (2014). Is oxidative addition indeed the rate-determining step of the Suzuki–Miyaura reaction with less-reactive aryl chlorides under “ligand-free” conditions?. ResearchGate. [Link]
-
ResearchGate. (2012). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
D'Amato, E. M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Vechtomova, Y. L., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2011). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. [Link]
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
ProQuest. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. [Link]
-
Molander, G. A., & Cavalcanti, L. N. (2013). Synthesis and Applications of α-Trifluoromethylated Alkylborons. Organic letters, 15(21), 5562–5565. [Link]
-
ResearchGate. The substituent effect in the Suzuki coupling reaction at different Pd amounts 1. [Link]
-
Leśniak, D., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3462. [Link]
-
ResearchGate. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]
-
JoVE. (2022). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium. [Link]
-
ResearchGate. 'Homeopathic' Palladium Catalysis? The observation of distinct kinetic regimes in a ligandless Heck reaction at (ultra-)low catalyst loadings. [Link]
-
Rosner, T., et al. (2001). Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. Semantic Scholar. [Link]
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- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Yoneda Labs [yonedalabs.com]
A Senior Application Scientist's Guide to Structural Confirmation of Products from 2-Methoxy-5-(trifluoromethoxy)phenylboronic Acid Reactions
For researchers, scientists, and drug development professionals, the synthesis of novel molecular entities is the cornerstone of innovation. Arylboronic acids are pivotal reagents in this endeavor, with 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid emerging as a particularly valuable building block. Its unique electronic properties, conferred by the electron-donating methoxy group and the electron-withdrawing, lipophilic trifluoromethoxy group, make it a desirable component in the design of new pharmaceuticals and functional materials.
However, the synthesis of novel compounds is only half the battle; rigorous structural confirmation of the reaction products is paramount to ensure the integrity of subsequent research and development. This guide provides an in-depth comparison of the primary analytical techniques used to unequivocally determine the structure of products derived from reactions involving this compound. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure your structural elucidation is both accurate and efficient.
The Synthetic Landscape: Common Reactions of this compound
The boronic acid functionality of this compound allows for its participation in a variety of powerful cross-coupling reactions. The three most common transformations that researchers will encounter are:
-
Suzuki-Miyaura Coupling: The palladium-catalyzed cross-coupling of the boronic acid with an aryl or vinyl halide to form a C-C bond, yielding a biaryl or aryl-alkene structure.
-
Buchwald-Hartwig Amination: A palladium-catalyzed reaction forming a C-N bond between the arylboronic acid and an amine.[1][2]
-
Chan-Lam Coupling: A copper-catalyzed method to form C-O, C-N, or C-S bonds, typically with alcohols, amines, or thiols.[3]
The successful execution of these reactions is only the first step. The crux of the challenge lies in confirming that the desired bond has formed at the correct position and that the product is free of starting materials and isomeric impurities.
A Comparative Analysis of Structural Elucidation Techniques
A multi-faceted analytical approach is invariably the most robust strategy for structural confirmation. While each technique provides a unique piece of the puzzle, their combined data paints a complete and unambiguous picture of the molecular architecture.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed atomic connectivity, stereochemistry, and quantitative purity assessment.[4] | Provides unambiguous structure elucidation and allows for the identification of impurities. | Lower sensitivity than MS, requires a larger sample amount, can be time-consuming. |
| Mass Spectrometry (GC-MS, LC-MS) | Molecular weight of the product and its fragments. | High sensitivity, requires minimal sample, provides rapid confirmation of product formation. | Does not provide detailed structural information on its own; isomers may not be distinguishable.[5] |
| X-ray Crystallography | Definitive 3D molecular structure and stereochemistry.[6] | Provides the absolute structure of the molecule. | Requires a single, high-quality crystal, which can be challenging to obtain. |
The Power of a Multi-Nuclear NMR Approach: A Hypothetical Case Study
To illustrate the comparative power of these techniques, let's consider a hypothetical Suzuki-Miyaura coupling reaction between This compound and 4-bromoanisole to yield 4'-methoxy-2-methoxy-5-(trifluoromethoxy)-1,1'-biphenyl .
Figure 1: Hypothetical Suzuki-Miyaura reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Detail
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For our hypothetical product, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons and their neighboring atoms.
-
Expected Signals: We would anticipate distinct signals for the aromatic protons on both phenyl rings, as well as singlets for the two methoxy groups. The coupling patterns (e.g., doublets, triplets) of the aromatic protons would be crucial for confirming the substitution pattern.
¹³C NMR Spectroscopy: This provides information on the carbon framework of the molecule.
-
Expected Signals: We would expect to see a specific number of signals corresponding to the unique carbon atoms in the biphenyl structure. The chemical shifts of the carbons attached to the methoxy and trifluoromethoxy groups would be particularly diagnostic. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.[5]
¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethoxy group, ¹⁹F NMR is an indispensable tool.[7]
-
Expected Signal: A single signal (a singlet) would be expected for the three equivalent fluorine atoms of the -OCF₃ group. Its chemical shift would be highly sensitive to the electronic environment of the aromatic ring, providing strong evidence for the successful incorporation of the boronic acid fragment.
Figure 2: NMR workflow for structural confirmation.
Mass Spectrometry: Confirming the Molecular Formula
Mass spectrometry provides the molecular weight of the product, offering a rapid and highly sensitive confirmation of a successful reaction.
-
Expected Molecular Ion: For our hypothetical product, C₁₅H₁₃F₃O₃, the expected exact mass would be around 298.08 g/mol . Observing a molecular ion peak ([M]⁺ or [M+H]⁺) at this m/z value in the mass spectrum would be strong evidence for the formation of the desired biphenyl.
-
Fragmentation Pattern: The fragmentation pattern can also provide structural clues. We might expect to see fragments corresponding to the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), or cleavage of the biphenyl bond.
X-ray Crystallography: The Definitive Answer
For an unambiguous, three-dimensional structure, single-crystal X-ray crystallography is the ultimate technique.
-
Process: If a suitable single crystal of the product can be grown, X-ray diffraction analysis will provide the precise coordinates of every atom in the molecule, confirming the connectivity and stereochemistry beyond any doubt. This technique is particularly valuable for complex molecules or when stereoisomers are possible.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for NMR Sample Preparation and Analysis
-
Accurately weigh approximately 5-10 mg of the purified product.
-
Dissolve the sample in a deuterated solvent (e.g., 0.7 mL of CDCl₃) in an NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Analyze the spectra, assigning peaks based on their chemical shifts, integration values, and coupling patterns.
Protocol for GC-MS Analysis
-
Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
The sample is vaporized and separated on the GC column based on its boiling point and polarity.
-
The separated components enter the mass spectrometer, where they are ionized and fragmented.
-
The mass-to-charge ratio of the ions is measured, generating a mass spectrum.
Conclusion
Confirming the structure of products from reactions involving this compound requires a thoughtful and systematic approach. While mass spectrometry provides a rapid initial confirmation of the product's molecular weight, it is the detailed structural information from multi-nuclear NMR spectroscopy that forms the bedrock of unambiguous characterization. For absolute proof of structure, particularly in cases of ambiguity or for regulatory submissions, X-ray crystallography remains the definitive technique. By judiciously applying these complementary analytical methods, researchers can proceed with confidence, knowing that the molecules they have so carefully synthesized are indeed what they are intended to be.
References
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. (2021-02-01). Available at: [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]
-
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1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PMC. Available at: [Link]
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(2-(Methoxymethoxy)-5-((trifluoromethyl)thio)phenyl)boronic acid. MySkinRecipes. Available at: [Link]
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Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (2022-10-14). Available at: [Link]
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Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin. The Royal Society of Chemistry. Available at: [Link]
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2',3-BIS(TRIFLUOROMETHYL)(1,1'-BIPHENYL)-4-CARBONITRILE. gsrs. Available at: [Link]
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2-Methoxy-5-(trifluoromethyl)aniline. PubChem. Available at: [Link]
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An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. Available at: [Link]
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Fluorine NMR. Available at: [Link]
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Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. Available at: [Link]
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The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). …. ResearchGate. Available at: [Link]
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(2-Methoxy-4,6-bis(trifluoromethyl)phenyl)boronic acid. MySkinRecipes. Available at: [Link]
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Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]
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Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Available at: [Link]
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Exploring 2-Methoxy-5-Nitrobenzotrifluoride: A Versatile Chemical Compound. Available at: [Link]
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6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. NIH. Available at: [Link]
-
METHOXYPHENYL(TRIFLUOROMETHYL)ACETONITRILE. gsrs. Available at: [Link]
-
1,1'-Biphenyl, 2,2',3,4,4',5,5'-heptachloro-. the NIST WebBook. Available at: [Link]
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Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid
This document provides essential safety and logistical guidance for the handling and disposal of 2-Methoxy-5-(trifluoromethoxy)phenylboronic acid (MTFPBA). As a substituted phenylboronic acid, this compound warrants careful handling due to the potential hazards associated with this class of reagents, compounded by the presence of the trifluoromethoxy group. This guide is designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Immediate Safety Assessment: Hazard Overview
Before handling this compound, a thorough understanding of its potential hazards is critical. Based on data from structurally similar compounds, the primary risks are:
-
Skin Irritation: Direct contact can cause redness, itching, and irritation.[1][2]
-
Serious Eye Irritation: The compound, particularly in powder form, can cause significant eye irritation or damage upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust can lead to irritation of the nose, throat, and lungs.[1][2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]
The trifluoromethoxy group contributes to the molecule's stability but may also pose hazards upon decomposition at high temperatures, potentially releasing fluorinated compounds.[4]
Engineering Controls: The First Line of Defense
Personal protective equipment should always be used in conjunction with robust engineering controls to minimize exposure.
-
Chemical Fume Hood: All handling of solid MTFPBA and its solutions must be conducted in a certified chemical fume hood to control airborne dust and vapors.[5][6]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[7]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[5][8]
Personal Protective Equipment (PPE): A Detailed Protocol
A multi-layered approach to PPE is required to provide comprehensive protection. The following table summarizes the recommended PPE for handling MTFPBA.
| Protection Type | Specific Recommendations | Rationale and Expert Insight |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when handling larger quantities (>5g) or when there is a risk of splashing. | Boronic acid dusts are fine and can easily bypass standard safety glasses. Goggles provide a seal around the eyes. The face shield offers an additional barrier against splashes during solution preparation or transfers.[5][9] |
| Hand Protection | Chemically resistant nitrile gloves are the standard recommendation. Inspect gloves for tears or punctures before each use. For prolonged handling or when working with solutions, consider double-gloving. | Nitrile provides good protection against a range of chemicals.[9] Change gloves immediately if contamination is suspected, and always before leaving the laboratory. Wash hands thoroughly after removing gloves. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, is required. For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is advised. | This protects the skin on the arms and torso from accidental contact. Long pants and closed-toe shoes are mandatory to cover all skin on the lower body.[5] |
| Respiratory Protection | For routine handling of small quantities within a fume hood, respiratory protection is typically not necessary. If dust is generated outside of a fume hood or during a spill, a NIOSH-approved N95 respirator or higher is required. | The primary inhalation risk is from airborne dust. An N95 respirator will filter out these fine particles. For larger spills or uncontrolled releases, a respirator with cartridges for organic vapors and particulates may be necessary.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict protocol minimizes the risk of exposure during the handling of MTFPBA.
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of MTFPBA.
-
Ensure all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily available.
-
-
Donning PPE:
-
Put on the lab coat, ensuring it is fully buttoned.
-
Don safety goggles and face shield (if required).
-
Put on nitrile gloves, ensuring they are pulled over the cuffs of the lab coat.
-
-
Handling:
-
Carefully open the container, avoiding the generation of dust.
-
Use a spatula to transfer the solid compound.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep the container tightly sealed when not in use.[9]
-
-
Post-Handling:
-
Decontaminate the work surface.
-
Properly dispose of all contaminated waste (see Section 6).
-
Remove PPE in the correct order (gloves first, then face shield/goggles, and finally lab coat).
-
Wash hands thoroughly with soap and water.
-
Workflow for Handling this compound
Caption: Step-by-step workflow for safe handling of MTFPBA.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is crucial.
-
Small Spill (Solid):
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to avoid raising dust.
-
Carefully sweep the material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Move the individual to fresh air.[1]
-
If breathing is difficult, administer oxygen. Seek medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water and seek immediate medical attention.[1]
-
Logical Flow for Spill Response
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 4. pubs.acs.org [pubs.acs.org]
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- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
